molecular formula C19H23N3S B2834367 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide CAS No. 433309-72-9

4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide

货号: B2834367
CAS 编号: 433309-72-9
分子量: 325.47
InChI 键: LXCPVMCENUAIIM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-(Diphenylmethyl)-N-methylpiperazine-1-carbothothioamide (CAS 433309-72-9) is a synthetic organic compound with the molecular formula C19H23N3S and a molecular weight of 325.47 g/mol . This chemical features a piperazine core, a privileged scaffold in medicinal chemistry, which is substituted at one nitrogen with a diphenylmethyl (benzhydryl) group and at the other with a methylcarbothioamide moiety . The diphenylmethyl group is a significant structural feature found in various pharmacologically active compounds, such as the antihistamine cyclizine, and is known to contribute to molecular recognition by biological targets . Piperazine derivatives are extensively investigated in scientific research due to their diverse biological activities. The piperazine ring itself is recognized for its antimicrobial properties and is a key structural component in therapeutics targeting bacteria and fungi . Furthermore, compounds containing the piperazine framework have been identified as promising inhibitors of enzymes like tyrosinase, as revealed by molecular docking studies, suggesting potential applications in related research areas . The specific research applications for 4-(Diphenylmethyl)-N-methylpiperazine-1-carbothioamide are yet to be fully established, making it a compound of interest for exploratory synthesis and screening in various biological assays. Researchers can utilize this chemical as a building block for further chemical synthesis or as a reference standard in analytical studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Please note that this compound may require cold-chain transportation and specific storage conditions to ensure stability .

属性

IUPAC Name

4-benzhydryl-N-methylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3S/c1-20-19(23)22-14-12-21(13-15-22)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCPVMCENUAIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Postulated Mechanism of Action of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide is not extensively characterized in publicly available literature, a robust analysis of its core structural motifs—the diphenylmethylpiperazine group and the N-methylpiperazine-1-carbothioamide moiety—provides a strong foundation for postulating its mechanism of action. This guide synthesizes data from analogous compounds to propose and explore potential biological activities, offering a scientifically grounded framework for future research and development. The primary hypothesized mechanisms revolve around antimicrobial activity, modulation of CNS targets such as T-type calcium channels, and potential as an enzyme inhibitor.

Chemical and Pharmacological Profile

The subject molecule, 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide, is a synthetic organic compound with the molecular formula C19H23N3S.[1] Its structure is characterized by two key pharmacophores:

  • Diphenylmethylpiperazine (or Benzhydrylpiperazine): This is a well-established scaffold in medicinal chemistry. The diphenylmethyl group confers significant lipophilicity, which can facilitate passage across biological membranes, including the blood-brain barrier.[2] This core is the foundation for a variety of pharmaceuticals, including first-generation antihistamines like cyclizine and cetirizine.[2][3]

  • N-methylpiperazine-1-carbothioamide: This is a thiourea derivative. The carbothioamide group is known to engage in hydrogen bonding and can act as a metal chelator, contributing to a range of biological activities, including enzyme inhibition and antimicrobial effects.[4][5]

The combination of these two moieties suggests a molecule with the potential for diverse pharmacological effects.

Postulated Core Mechanisms of Action

Based on the known activities of its constituent parts, we can postulate several likely mechanisms of action for 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide.

Antimicrobial and Antifungal Activity

A significant body of research points to the antimicrobial potential of compounds containing the diphenylmethylpiperazine and carbothioamide motifs.

  • Evidence from Diphenylmethylpiperazine Analogs: Derivatives of diphenylmethylpiperazine have been synthesized and shown to possess activity against various bacterial and fungal strains. For instance, conjugates with amino acids like Phenylalanine and Tryptophan have demonstrated antibacterial activity comparable to conventional drugs.[6] Additionally, N-diphenylmethyl-piperazine based compounds have been investigated as antimycobacterial agents.[7]

  • Evidence from Carbothioamide Analogs: Piperazine-1-carbothioamide derivatives have been explored as antimicrobial agents.[8] The thiourea group is a key structural feature in a number of compounds with demonstrated antibacterial and antifungal properties.

Postulated Mechanism: The antimicrobial action could arise from the disruption of microbial cell membranes due to the lipophilic diphenylmethyl group, coupled with the potential for the carbothioamide moiety to inhibit essential microbial enzymes or chelate metal ions necessary for microbial growth.

Modulation of Neuronal Ion Channels and Receptors

The diphenylmethylpiperazine core is a prominent feature in several centrally acting drugs, suggesting a potential neurological mechanism of action.

  • T-Type Calcium Channel Blockade: A series of diphenylmethylpiperazine derivatives have been identified as potent blockers of T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3).[9] These channels are crucial in regulating neuronal excitability and are validated targets for analgesics. The compound 3-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4-(2-methoxyphenyl)-1,2,5-oxadiazole 2-oxide, which shares the diphenylmethylpiperazine core, demonstrated tonic block of these channels with an IC50 in the low micromolar range and showed analgesic effects in inflammatory pain models.[9]

  • NMDA Receptor Modulation: N,N'-substituted piperazine derivatives have been synthesized to interact with the polyamine modulatory sites on N-methyl-D-aspartate (NMDA) receptors, enhancing [3H]MK-801 binding.[10] This suggests a potential role in modulating glutamatergic neurotransmission.

Postulated Signaling Pathway:

G Compound 4-(diphenylmethyl)-N-methyl- piperazine-1-carbothioamide T_type T-Type Ca2+ Channels (e.g., Cav3.2) Compound->T_type Blockade Ca_influx Decreased Ca2+ Influx T_type->Ca_influx Neuronal_Excitability Reduced Neuronal Excitability Ca_influx->Neuronal_Excitability Analgesia Analgesic Effect Neuronal_Excitability->Analgesia

Caption: Postulated pathway for analgesia via T-type calcium channel blockade.

Enzyme Inhibition

The piperazine-1-carbothioamide structure is present in molecules designed as specific enzyme inhibitors.

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition: A series of benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamides were designed as novel nNOS inhibitors.[11] Excessive nNOS activity is linked to neurodegenerative disorders, and inhibitors have neuroprotective potential. One compound in this series showed selective inhibition of nNOS over other NOS isoforms and demonstrated neuroprotective effects in a rat model of Parkinson's disease.[11]

  • Urease Inhibition: N-(adamantan-1-yl)piperazine carbothioamides have shown good in vitro inhibitory activity against urease, an enzyme crucial for the survival of some pathogenic bacteria like Helicobacter pylori.[4]

Postulated Mechanism: The carbothioamide moiety can coordinate with metal ions in the active site of metalloenzymes or form key hydrogen bonds with active site residues, leading to competitive or non-competitive inhibition.

Other Potential Activities

Based on the broader literature for related scaffolds, other potential mechanisms include:

  • Antihistaminic and Antiallergic Effects: The diphenylmethylpiperazine core is strongly associated with H1 receptor antagonism.[2] Related compounds have also shown antiallergic activity by inhibiting 5-lipoxygenase.[12]

  • Cardiotonic and Vasodilatory Effects: Some 4-(diphenylmethyl)piperazine derivatives have demonstrated positive inotropic and vasodilatory effects.[13]

  • Anticancer Activity: Piperazine derivatives are widely explored as anticancer agents, with some acting as MEK or mTORC1 inhibitors.[14][15]

Experimental Validation: A Methodological Guide

To validate these postulated mechanisms, a tiered experimental approach is recommended.

Workflow for Mechanism of Action Screening

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target-Based Assays (Based on Tier 1 Hits) cluster_2 Tier 3: In Vivo Models Antimicrobial Antimicrobial Assays (MIC/MBC) Enzyme_Inhibition Enzyme Inhibition Assays (nNOS, Urease) Antimicrobial->Enzyme_Inhibition If antimicrobial hit Pain_Model Inflammatory Pain Model (e.g., Formalin test) Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) Cytotoxicity->Enzyme_Inhibition If cytotoxic hit Ion_Channel Ion Channel Electrophysiology (Patch-Clamp for T-type Ca2+) Ion_Channel->Pain_Model If Ca2+ channel blocker Neuroprotection_Model Neuroprotection Model (e.g., 6-OHDA) Enzyme_Inhibition->Neuroprotection_Model If nNOS inhibitor Receptor_Binding Receptor Binding Assays (Histamine H1)

Caption: Tiered workflow for validating the postulated mechanisms of action.

Detailed Experimental Protocol: T-Type Calcium Channel Inhibition Assay

This protocol is adapted from methodologies used to test analogous diphenylmethylpiperazine derivatives.[9]

Objective: To determine the inhibitory effect of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide on Cav3.2 T-type calcium channels.

Methodology: Whole-cell patch-clamp electrophysiology on HEK293 cells transiently expressing human Cav3.2 channels.

Step-by-Step Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Transiently transfect cells with a plasmid encoding human Cav3.2 and a fluorescent reporter protein (e.g., GFP) using a suitable transfection reagent.

    • Incubate for 24-48 hours post-transfection before recording.

  • Solutions:

    • External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with CsOH.

    • Internal (Pipette) Solution (in mM): 130 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH.

    • Test Compound: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute in the external solution to final concentrations (e.g., 0.1, 1, 10, 100 µM).

  • Electrophysiological Recording:

    • Obtain whole-cell patch-clamp recordings from GFP-positive cells.

    • Hold the membrane potential at -100 mV.

    • Elicit T-type currents by applying a depolarizing voltage step to -30 mV for 200 ms every 15 seconds.

    • After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.

    • Record the peak inward current at each concentration until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of the compound.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.

Summary of Activities of Structurally Related Compounds

Compound ClassCore MoietyBiological ActivityKey FindingsReference
Antimicrobial Agents DiphenylmethylpiperazineAntibacterial, AntifungalActive against various bacterial and fungal strains.[6]
N-Diphenylmethyl-piperazineAntimycobacterialInvestigated for activity against Mycobacterium tuberculosis.[7]
T-Type Ca2+ Channel Blockers DiphenylmethylpiperazineAnalgesicPotent blockade of Cav3.2 channels with an IC50 of ~4 µM.[9]
nNOS Inhibitors Piperazine-1-carbothioamideNeuroprotectiveSelective inhibition of neuronal nitric oxide synthase.[11]
Urease Inhibitors Piperazine-1-carbothioamideEnzyme InhibitionGood in vitro activity against urease.[4]
Antiallergic Agents Diphenylmethylpiperazine5-Lipoxygenase InhibitionPotent antiallergic activity in rat models.[12]

Conclusion and Future Directions

The structural components of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide strongly suggest a multifaceted pharmacological profile. The most promising avenues for investigation are its potential as an antimicrobial agent and as a modulator of CNS targets, particularly T-type calcium channels and nNOS. The experimental workflows and protocols outlined in this guide provide a clear path for elucidating its precise mechanism of action. Future research should focus on synthesizing the compound and systematically evaluating it in the proposed assays to confirm these hypotheses and determine its therapeutic potential.

References

  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)
  • Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. PMC.
  • Synthesis and Antimicrobial Activity of Amino Acids Conjugated Diphenylmethylpiperazine Derivatives.
  • Diphenylmethylpiperazine. Grokipedia.
  • Design and synthesis of benzo[d]thiazol-2-yl-methyl-4-(substituted)
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV
  • Synthesis and antiallergic activity of N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]-1,4-dihydro-4-oxopyridine-3 - carboxamides. PubMed.
  • Unusual short intramolecular N–H⋅⋅⋅H–C contact and weak intermolecular interactions in two N-(adamantan-1-yl)piperazine carbothioamides: Crystallography, quantum chemical study and in vitro urease inhibitory activity. ZORA.
  • Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)
  • Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)
  • 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide 433309-72-9 wiki. Guidechem.
  • Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspart
  • Process for making n-(diphenylmethyl)piperazines.
  • Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. PMC.
  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investig

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A Framework for Determining the Preclinical Pharmacokinetics of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the preclinical pharmacokinetic (PK) evaluation of the novel chemical entity 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide. As specific experimental data for this compound is not publicly available, this document serves as a foundational framework, detailing the requisite steps to characterize its absorption, distribution, metabolism, and excretion (ADME) profile in animal models. The protocols and methodologies described herein are grounded in established principles of drug metabolism and pharmacokinetics (DMPK) and align with regulatory expectations for preclinical development. This guide is intended for researchers, scientists, and drug development professionals tasked with advancing new chemical entities from discovery to clinical evaluation.

Introduction and Scientific Rationale

The compound 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide belongs to the broader class of diphenylmethylpiperazine derivatives. This structural motif is a key pharmacophore in a variety of biologically active agents, including antihistamines like cyclizine and cinnarizine.[1][2] The diphenylmethylpiperazine core is known to contribute to the ability of these compounds to modulate biological responses and can be modified to improve pharmacokinetic properties.[1] The addition of a carbothioamide group, a moiety known for its diverse biological activities and potential to modulate drug-like properties, suggests that 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide is a candidate for therapeutic development.[3][4]

A thorough understanding of a drug candidate's pharmacokinetic profile is fundamental to successful drug development. It informs dose selection, regimen design, and the prediction of potential drug-drug interactions, ultimately bridging the gap between preclinical findings and clinical outcomes.[5] This guide provides a robust, step-by-step approach to elucidating the PK properties of this novel compound in relevant animal models.

Preclinical Pharmacokinetic Study Design

The primary objective of preclinical PK studies is to characterize the disposition of a drug candidate within a living system. These studies are essential for establishing a preliminary safety and efficacy profile before advancing to human trials.[6][7]

Selection of Animal Models

The choice of animal species is a critical decision in preclinical PK studies.[5][8] Rodents, such as Sprague-Dawley rats or BALB/c mice, are typically used for initial PK screening due to their well-characterized physiology, availability, and cost-effectiveness.[8] It is also standard practice to include a non-rodent species, such as the beagle dog, to provide a more comprehensive understanding of inter-species variability.[8] When selecting a species, consideration should be given to metabolic similarities to humans.[6][9] Humanized transgenic mouse models, which express human drug-metabolizing enzymes, can also be valuable tools for predicting human pharmacokinetics.[9]

Dose Formulation and Administration

The formulation of the test compound must ensure its solubility and stability for accurate dosing. A common approach for early-stage discovery compounds is to use a vehicle such as a solution of 5% DMSO, 40% PEG 400, and 55% saline. The route of administration should align with the intended clinical application.[10]

  • Intravenous (IV) administration is crucial for determining fundamental PK parameters such as clearance (CL), volume of distribution (Vd), and absolute bioavailability (F). A typical IV dose for an initial study might be 1-2 mg/kg.

  • Oral (PO) administration is used to assess the extent and rate of absorption. Oral doses are typically higher than IV doses (e.g., 5-10 mg/kg) to account for incomplete absorption.

In-Vivo Experimental Workflow

A well-designed in-vivo study is the cornerstone of pharmacokinetic analysis. The following protocol outlines a standard approach for a rodent PK study.

Step-by-Step Experimental Protocol
  • Animal Acclimation: Male Sprague-Dawley rats (n=3-5 per group) are acclimated for at least 3-5 days before the study.

  • Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with water provided ad libitum.

  • Dose Administration:

    • IV Group: The formulated compound is administered as a bolus injection via the tail vein.

    • PO Group: The compound is administered via oral gavage.

  • Blood Sampling: Serial blood samples (approximately 100-200 µL) are collected at predetermined time points. A typical sampling schedule would be:

    • IV: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

    • PO: 0 (predose), 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose. Blood is collected from the jugular vein or another appropriate site into tubes containing an anticoagulant like heparin or EDTA.

  • Plasma Preparation: Blood samples are immediately centrifuged (e.g., at 4°C, 2000 x g for 10 minutes) to separate the plasma.

  • Sample Storage: Plasma samples are transferred to labeled tubes and stored at -80°C until bioanalysis.

Experimental Workflow Diagram

G cluster_pre Pre-Study cluster_study Study Day cluster_post Post-Study acclimation Animal Acclimation fasting Overnight Fasting acclimation->fasting dose_iv IV Dosing fasting->dose_iv dose_po Oral Dosing fasting->dose_po sampling Serial Blood Sampling dose_iv->sampling dose_po->sampling centrifuge Plasma Separation sampling->centrifuge storage Sample Storage (-80°C) centrifuge->storage analysis Bioanalytical Quantification storage->analysis

Caption: Workflow for a typical preclinical oral and intravenous pharmacokinetic study in rats.

Bioanalytical Method Validation

A robust and validated bioanalytical method is a regulatory requirement and essential for generating reliable PK data.[11][12][13] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices.[13] The method validation should be conducted in accordance with FDA and other regulatory guidelines.[11][14][15]

Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.[11]

  • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter, respectively.[11][13]

  • Calibration Curve: A linear relationship between concentration and response, with a defined lower limit of quantification (LLOQ).

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.[13]

Pharmacokinetic Data Analysis

Non-Compartmental Analysis (NCA)

Non-compartmental analysis (NCA) is a standard method for deriving key PK parameters directly from the plasma concentration-time data without assuming a specific physiological model.[16][17]

The primary PK parameters calculated using NCA include:

ParameterDescription
Cmax Maximum observed plasma concentration.[16]
Tmax Time to reach Cmax.[16]
AUC(0-t) Area under the plasma concentration-time curve from time zero to the last measurable concentration, calculated using the trapezoidal rule.[16][18]
AUC(0-inf) Area under the curve extrapolated to infinity.
t1/2 Terminal half-life, representing the time it takes for the plasma concentration to decrease by half during the elimination phase.[17]
CL Clearance, the volume of plasma cleared of the drug per unit time.[18]
Vd Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[18]
F (%) Absolute bioavailability, the fraction of the orally administered dose that reaches systemic circulation.
Overall Pharmacokinetic Investigation Process

Sources

4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide molecular weight and physical properties

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide, a molecule of interest within the broader class of piperazine derivatives. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information, including its fundamental chemical and physical properties, and draws insights from closely related analogues to project its potential characteristics and applications. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering a structured understanding of its molecular identity, physicochemical parameters, a plausible synthetic approach, and its prospective biological significance.

Molecular Identity and Physicochemical Properties

4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide, also known as 4-benzhydryl-N-methylpiperazine-1-carbothioamide, is a heterocyclic compound featuring a central piperazine ring substituted with a diphenylmethyl (benzhydryl) group at one nitrogen and an N-methylcarbothioamide group at the other.

Chemical Identifiers

A summary of the key identifiers for 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide is presented in Table 1.

IdentifierValueReference
IUPAC Name 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide[1]
Synonyms 4-benzhydryl-N-methylpiperazine-1-carbothioamide, (4-(DIPHENYLMETHYL)PIPERAZINYL)(METHYLAMINO)METHANE-1-THIONE[1]
CAS Number 433309-72-9[1]
Molecular Formula C19H23N3S[1]
Molecular Weight 325.474 g/mol [1]
Canonical SMILES CNC(=S)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3[1]
InChIKey LXCPVMCENUAIIM-UHFFFAOYSA-N[1]
Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Discovery
XLogP3-AA 3.2Indicates good lipophilicity, suggesting potential for membrane permeability.
Hydrogen Bond Donor Count 1Influences solubility and receptor binding interactions.
Hydrogen Bond Acceptor Count 2Affects solubility in aqueous media and potential for hydrogen bonding with biological targets.
Topological Polar Surface Area (TPSA) 50.6 ŲA key predictor of drug absorption and transport properties. Values in this range are often associated with good oral bioavailability.
Rotatable Bond Count 3Relates to the conformational flexibility of the molecule, which can impact receptor binding.

Synthesis and Structural Elucidation

A definitive, published synthetic route for 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide has not been identified in the surveyed literature. However, a plausible and efficient synthesis can be conceptualized based on established methodologies for the preparation of related N-aryl-N'-alkylpiperazine-1-carbothioamides. The proposed synthetic pathway is illustrated below.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 1-(Diphenylmethyl)piperazine 1-(Diphenylmethyl)piperazine Nucleophilic Addition Nucleophilic Addition 1-(Diphenylmethyl)piperazine->Nucleophilic Addition Reactant 1 Methyl isothiocyanate Methyl isothiocyanate Methyl isothiocyanate->Nucleophilic Addition Reactant 2 4-(Diphenylmethyl)-N-methylpiperazine-1-carbothioamide 4-(Diphenylmethyl)-N-methylpiperazine-1-carbothioamide Nucleophilic Addition->4-(Diphenylmethyl)-N-methylpiperazine-1-carbothioamide Yields

Figure 1: Proposed synthetic workflow for 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide.

Hypothetical Experimental Protocol: Synthesis of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide

This protocol is a conceptualized procedure based on general principles of organic synthesis for analogous compounds.

Materials:

  • 1-(Diphenylmethyl)piperazine

  • Methyl isothiocyanate

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 1-(diphenylmethyl)piperazine (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add methyl isothiocyanate (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.

Rationale: The secondary amine of 1-(diphenylmethyl)piperazine acts as a nucleophile, attacking the electrophilic carbon of the methyl isothiocyanate. Triethylamine is used as a base to deprotonate the piperazine nitrogen, enhancing its nucleophilicity, and to neutralize any acidic byproducts.

Potential Biological Significance and Therapeutic Applications

While no specific biological activity data for 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide has been reported, the structural motifs present in the molecule—the benzhydrylpiperazine core and the carbothioamide group—are features of compounds with a wide range of biological activities.

  • Benzhydrylpiperazine Derivatives: This class of compounds is well-known for its diverse pharmacological effects, including antihistaminic, calcium channel blocking, and dopaminergic activities.[2]

  • Carbothioamide Derivatives: The carbothioamide moiety is a key structural feature in numerous compounds exhibiting antimicrobial, anticancer, and enzyme inhibitory properties.[2]

Given this, it is plausible that 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide could be investigated for similar therapeutic applications. A logical workflow for the preliminary biological evaluation of this compound is outlined below.

G Compound Synthesis Compound Synthesis Purity & Structural Analysis Purity & Structural Analysis Compound Synthesis->Purity & Structural Analysis In Vitro Screening In Vitro Screening Purity & Structural Analysis->In Vitro Screening Hit Identification Hit Identification In Vitro Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies

Figure 2: A generalized workflow for the biological evaluation of novel chemical entities.

Conclusion

4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide represents an intriguing yet underexplored molecule within the pharmacologically significant class of piperazine derivatives. This technical guide has consolidated its known chemical identifiers and provided predicted physicochemical properties that suggest favorable drug-like characteristics. A plausible synthetic route has been proposed, offering a practical starting point for its chemical synthesis and subsequent investigation. While direct biological data is currently absent, the structural relationship to other bioactive compounds indicates that this molecule holds potential for further research in various therapeutic areas. This guide serves as a foundational resource to stimulate and support future research into the properties and applications of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide.

References

  • Gurdal, E. E., Durmaz, I., Cetin-Atalay, R., & Yarim, M. (2014). Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2), 205–214. Available from: [Link]

Sources

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Piperazine Derivative

In the landscape of modern drug discovery, the piperazine scaffold represents a cornerstone of medicinal chemistry, integral to the development of a multitude of therapeutic agents.[1] The compound 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide, with its distinct diphenylmethyl and N-methylpiperazine-1-carbothioamide moieties, presents a compelling subject for pharmacological investigation. While specific receptor binding data for this exact molecule is not extensively published, its structural components strongly suggest a potential interaction with key neurotransmitter receptors, a characteristic shared by many piperazine derivatives.[1][2]

This in-depth technical guide provides a comprehensive framework for characterizing the receptor binding affinity of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide. As a Senior Application Scientist, the following sections are designed to not only outline experimental protocols but also to instill a deep understanding of the underlying principles and the critical importance of these assays in the drug development pipeline. We will explore the hypothesized receptor targets, delve into the gold-standard methodologies for affinity determination, and provide actionable, step-by-step protocols that ensure scientific rigor and data integrity.

The core structure of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide, featuring an arylpiperazine-like framework, strongly suggests potential affinity for serotonin (5-HT) and dopamine (D2-like) receptors.[2][3][4][5] Numerous studies have demonstrated that modifications to the piperazine ring and its substituents can significantly influence binding affinity and selectivity for these G-protein coupled receptors (GPCRs).[5][6][7] Therefore, the initial characterization of this compound will focus on its interaction with a panel of these receptors.

Pillar I: The Foundational Principles of Receptor Binding Affinity

The journey to understanding the pharmacological profile of a novel compound begins with quantifying its interaction with its biological target. Receptor binding affinity is a measure of the strength of the interaction between a ligand (the drug candidate) and its receptor. This is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value signifies a higher binding affinity.

Accurate determination of binding affinity is paramount in drug discovery for several reasons:

  • Potency and Efficacy: High affinity is often a prerequisite for high potency, allowing for therapeutic effects at lower, safer doses.

  • Selectivity and Safety: Characterizing binding to a panel of receptors helps to identify potential off-target effects, which can lead to adverse drug reactions.

  • Structure-Activity Relationship (SAR) Studies: Affinity data is crucial for guiding medicinal chemists in optimizing the chemical structure of a lead compound to enhance its desired properties.

To elucidate the binding characteristics of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide, a multi-pronged approach employing a suite of biophysical and biochemical assays is recommended.

Pillar II: Methodologies for Quantifying Receptor-Ligand Interactions

The following sections provide detailed protocols for three of the most robust and widely utilized techniques in the field of receptor pharmacology.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a highly sensitive and robust method for measuring the affinity of a ligand for its receptor.[8] These assays utilize a radiolabeled ligand (a molecule with a radioactive isotope) that binds to the receptor of interest. The binding of an unlabeled test compound, such as 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide, can be quantified by its ability to compete with and displace the radioligand.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep1 Homogenize tissue or cells expressing the target receptor in lysis buffer. prep2 Centrifuge to pellet cell membranes. prep1->prep2 prep3 Resuspend and wash the membrane pellet. prep2->prep3 prep4 Determine protein concentration (e.g., BCA assay). prep3->prep4 assay1 Incubate membranes with a fixed concentration of radioligand. prep4->assay1 assay2 Add varying concentrations of the test compound. assay1->assay2 assay3 Incubate to allow binding to reach equilibrium. assay2->assay3 sep1 Rapidly filter the incubation mixture through a glass fiber filter. assay3->sep1 sep2 Wash filters to remove unbound radioligand. sep1->sep2 sep3 Measure radioactivity on the filters using a scintillation counter. sep2->sep3 ana1 Plot the percentage of specific binding against the log concentration of the test compound. sep3->ana1 ana2 Determine the IC50 value from the resulting sigmoidal curve. ana1->ana2 ana3 Calculate the Ki value using the Cheng-Prusoff equation. ana2->ana3

Caption: Workflow for a competitive radioligand binding assay.

  • Membrane Preparation:

    • Homogenize cells or tissue known to express the target receptor (e.g., CHO or HEK293 cells transfected with human dopamine D2 or serotonin 5-HT1A receptors) in ice-cold lysis buffer.[9]

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.[9]

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[9]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[9]

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay. Aliquot and store at -80°C.[10]

  • Assay Setup:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:[9]

      • 150 µL of the membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cells).[9]

      • 50 µL of varying concentrations of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide (the "competitor").

      • 50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2 receptors or [³H]8-OH-DPAT for 5-HT1A receptors).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[9] Gentle agitation is recommended.

  • Separation and Detection:

    • Rapidly terminate the incubation by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[9]

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding (in the absence of a competitor).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[11] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS).[12] ITC is a label-free, in-solution technique, providing a more direct measurement of the binding interaction.[11]

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_detection Heat Measurement cluster_analysis Data Analysis prep1 Prepare purified receptor protein and the test compound in the same buffer. prep2 Degas both solutions to prevent air bubbles. prep1->prep2 tit1 Load the receptor solution into the sample cell of the calorimeter. tit2 Load the test compound solution into the injection syringe. tit3 Perform a series of small, sequential injections of the compound into the receptor solution. tit1->tit3 tit2->tit3 det1 Measure the heat change after each injection. tit3->det1 det2 A feedback system maintains a constant temperature, and the power required to do so is recorded. det1->det2 ana1 Integrate the area under each injection peak to determine the heat change. det2->ana1 ana2 Plot the heat change per mole of injectant against the molar ratio of the two molecules. ana1->ana2 ana3 Fit the data to a binding model to determine Kd, n, ΔH, and ΔS. ana2->ana3 SPR_Workflow cluster_prep Chip Preparation cluster_binding Binding Analysis cluster_dissociation Dissociation Phase cluster_analysis Data Analysis prep1 Immobilize the purified receptor onto the surface of a sensor chip. bind1 Flow a solution of the test compound (analyte) over the sensor surface. prep1->bind1 prep2 Alternatively, capture the receptor using a specific antibody coated on the chip. prep2->bind1 bind2 Monitor the change in the refractive index at the surface as the analyte binds to the immobilized receptor. bind1->bind2 diss1 Replace the analyte solution with buffer. bind2->diss1 diss2 Monitor the decrease in the signal as the analyte dissociates from the receptor. diss1->diss2 ana1 Generate a sensorgram plotting the response units versus time. diss2->ana1 ana2 Fit the association and dissociation curves to kinetic models. ana1->ana2 ana3 Determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd). ana2->ana3

Caption: Workflow for a Surface Plasmon Resonance experiment.

  • Receptor Immobilization:

    • Covalently immobilize the purified target receptor onto the surface of a sensor chip.

    • Alternatively, for His-tagged receptors, a capture-based approach can be used where an anti-His antibody is first immobilized on the chip, and the receptor is then captured by the antibody. [13]

  • Binding Measurement:

    • Inject a series of concentrations of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide (the analyte) over the sensor surface containing the immobilized receptor.

    • The binding of the analyte to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

    • This association phase is monitored in real-time.

  • Dissociation Measurement:

    • After the association phase, switch the flow back to buffer only.

    • Monitor the decrease in the SPR signal as the analyte dissociates from the receptor. This is the dissociation phase.

  • Data Analysis:

    • The real-time data is presented as a sensorgram, which is a plot of the SPR response versus time.

    • Fit the association and dissociation curves from the sensorgrams for each analyte concentration to appropriate kinetic models (e.g., a 1:1 Langmuir binding model).

    • This analysis yields the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd to ka (Kd = kd/ka).

Pillar III: Data Interpretation and Reporting

A crucial aspect of scientific integrity is the clear and concise presentation of data. The quantitative data obtained from these binding assays should be summarized in a structured table for easy comparison.

ParameterRadioligand BindingIsothermal Titration CalorimetrySurface Plasmon Resonance
Affinity Constant Ki (nM)Kd (nM)Kd (nM)
Kinetic Parameters Not directly measuredNot directly measuredka (M⁻¹s⁻¹) and kd (s⁻¹)
Thermodynamics Not directly measuredΔH (kcal/mol) and ΔS (cal/mol·K)Can be determined with temperature variation studies
Stoichiometry Not directly measuredn (molar ratio)Not directly measured

Conclusion: A Pathway to Understanding a Novel Compound's Potential

The comprehensive characterization of the receptor binding affinity of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide is a critical first step in elucidating its pharmacological profile and potential therapeutic applications. The methodologies outlined in this guide, from the gold-standard radioligand binding assays to the detailed kinetic and thermodynamic insights provided by SPR and ITC, offer a robust framework for this investigation. By systematically evaluating the binding of this novel piperazine derivative to its hypothesized targets, researchers can build a strong foundation for further preclinical development, ultimately paving the way for the discovery of new and improved medicines.

References

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An In-Depth Technical Guide to the In Vitro Cytotoxicity of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

A Prospective Analysis for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the in-vitro cytotoxic potential of the novel compound, 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide. While direct experimental data for this specific molecule is not yet prevalent in published literature, this document synthesizes established methodologies and insights from structurally related compounds to propose a robust investigational strategy. We will delve into the scientific rationale behind experimental design, from cell line selection to advanced mechanistic studies. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the anticancer therapeutic potential of novel chemical entities.

Introduction: Unpacking the Therapeutic Potential

The quest for novel anticancer agents is a cornerstone of modern pharmaceutical research. The compound 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide presents an intriguing scaffold for investigation, integrating two key pharmacophores with demonstrated biological activity: the diphenylmethylpiperazine and the carbothioamide moieties.

  • The Diphenylmethylpiperazine Core: The diphenylmethylpiperazine (or benzhydrylpiperazine) group is a structural feature of several well-characterized bioactive molecules, including the antihistamine cyclizine.[1] Its presence suggests potential for significant biological interaction.

  • The Piperazine Ring: Piperazine and its derivatives are ubiquitous in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including notable anticancer properties.[2][3][4][5] This heterocyclic nucleus is a versatile scaffold for the development of new therapeutic agents.

  • The Carbothioamide Functionality: Carbothioamide derivatives have also been identified as promising candidates in anticancer drug discovery, with demonstrated cytotoxic effects against various cancer cell lines.[6]

The combination of these structural motifs in 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide warrants a thorough investigation into its cytotoxic properties. This guide will outline the critical steps and considerations for such an evaluation.

Foundational Cytotoxicity Assessment: The MTT Assay

The initial step in evaluating the cytotoxic potential of a novel compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.

Principle of the MTT Assay

The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. This formazan can be solubilized, and its concentration determined by spectrophotometric analysis, providing a quantitative measure of viable cells.

Experimental Protocol: MTT Assay
  • Cell Culture:

    • Select appropriate cancer cell lines for the study. A panel of cell lines representing different cancer types is recommended for a comprehensive initial screening (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer, and HeLa for cervical cancer).[2][6]

    • Culture the cells in appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compound to achieve a range of final concentrations for treatment.

    • Treat the cells with the different concentrations of the compound and include appropriate controls (untreated cells and vehicle-treated cells).

  • Incubation:

    • Incubate the treated cells for a defined period, typically 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Following the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance of the colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for In Vitro Cytotoxicity Assessment

G cluster_0 Initial Screening cluster_1 Mechanistic Studies A Compound Synthesis & Characterization B Cell Line Selection (e.g., MDA-MB-231, A549, HeLa) A->B C MTT Assay for Cell Viability (Determine IC50) B->C D Apoptosis Assays (Annexin V/PI Staining) C->D If Cytotoxic E Cell Cycle Analysis (Flow Cytometry) C->E If Cytotoxic F Western Blot for Protein Expression (e.g., BCL2, Caspases) D->F E->F

Caption: A streamlined workflow for the in vitro cytotoxic evaluation of a novel compound.

Delving Deeper: Mechanistic Insights into Cytotoxicity

Should 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide demonstrate significant cytotoxicity in the initial MTT screen, the subsequent step is to elucidate its mechanism of action. Based on the activities of related piperazine and carbothioamide derivatives, a primary hypothesis would be the induction of apoptosis.[2]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter and stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for a predetermined time.

  • Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Potential Signaling Pathways

Given the established roles of related compounds, a plausible mechanism of action for 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide could involve the intrinsic apoptosis pathway, potentially through the inhibition of anti-apoptotic proteins like BCL2.[2]

G A 4-(diphenylmethyl)-N- methylpiperazine-1-carbothioamide B BCL2 Inhibition A->B C Mitochondrial Outer Membrane Permeabilization B->C D Cytochrome c Release C->D E Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Apoptosis G->H

Caption: Hypothesized intrinsic apoptosis pathway initiated by BCL2 inhibition.

Data Summary and Interpretation

For a clear and comparative analysis of the cytotoxic effects of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide across different cell lines, the data should be presented in a tabular format.

Cell LineCancer TypeIC₅₀ (µM) after 48h
MDA-MB-231Breast CancerHypothetical Value
A549Lung CancerHypothetical Value
HeLaCervical CancerHypothetical Value
HFL-1Normal Lung FibroblastHypothetical Value

Note: The IC₅₀ values are to be determined experimentally. A higher IC₅₀ value against a normal cell line like HFL-1 would indicate selectivity towards cancer cells.[6]

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to evaluating the in vitro cytotoxicity of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide. The proposed workflow, from initial screening using the MTT assay to in-depth mechanistic studies, provides a solid foundation for assessing its potential as an anticancer therapeutic.

Future investigations should expand upon these foundational studies to include a broader panel of cancer cell lines, cell cycle analysis, and Western blot analysis to confirm the modulation of key apoptotic proteins. Ultimately, promising in vitro results would pave the way for in vivo studies to assess the compound's efficacy and safety in preclinical models. The structural motifs present in 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide suggest a high potential for interesting biological activity, making it a compelling candidate for further drug discovery and development efforts.

References

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An In-depth Technical Guide to the Crystal Structure Determination of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical overview of the process for determining the crystal structure of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide. The content is structured to provide not only a step-by-step methodology but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible workflow for researchers, scientists, and drug development professionals.

Introduction

4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide is a derivative of the piperazine scaffold, a privileged structure in medicinal chemistry known for its presence in a wide array of therapeutic agents.[1] The diphenylmethyl group introduces significant steric bulk and lipophilicity, while the carbothioamide moiety provides a potential site for hydrogen bonding and metal coordination. Elucidating the three-dimensional atomic arrangement of this molecule through single-crystal X-ray diffraction (SCXRD) is paramount for understanding its conformational preferences, intermolecular interactions, and ultimately, its structure-activity relationship (SAR).

As of the latest literature review, a solved crystal structure for 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide (CAS 433309-72-9) has not been deposited in publicly accessible crystallographic databases.[2] Therefore, this guide will serve as a comprehensive roadmap, detailing the necessary steps from synthesis and crystallization to final structure validation and analysis, based on established and authoritative crystallographic protocols.

Part 1: Synthesis and Spectroscopic Confirmation

A logical and well-characterized synthetic route is the foundational step for obtaining high-purity material suitable for crystallization.

Proposed Synthesis

A plausible synthetic route involves a two-step process starting from commercially available reagents. The synthesis of related piperazine derivatives has been documented, providing a basis for this proposed pathway.[3][4]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 1-(Diphenylmethyl)piperazine 1-(Diphenylmethyl)piperazine Reaction_Step Nucleophilic Addition 1-(Diphenylmethyl)piperazine->Reaction_Step Methyl isothiocyanate Methyl isothiocyanate Methyl isothiocyanate->Reaction_Step Target_Compound 4-(diphenylmethyl)-N- methylpiperazine-1-carbothioamide Reaction_Step->Target_Compound Acetonitrile, rt, 24h

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 1-(diphenylmethyl)piperazine (1.0 eq) in acetonitrile (20 mL/mmol), add methyl isothiocyanate (1.1 eq) dropwise at room temperature.

  • Reaction Execution: Stir the resulting mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide.

Spectroscopic Characterization

Before proceeding to crystallization, it is imperative to confirm the identity and purity of the synthesized compound using a suite of spectroscopic techniques.[5][6]

Technique Expected Observations
¹H NMR Resonances corresponding to the diphenylmethyl proton, aromatic protons, piperazine ring protons, and the N-methyl protons.
¹³C NMR Signals for the aromatic carbons, the diphenylmethyl carbon, piperazine carbons, the N-methyl carbon, and the characteristic thiocarbonyl carbon (C=S).
FT-IR Characteristic absorption bands for N-H stretching, C-H (aromatic and aliphatic) stretching, and the C=S stretching vibration.
Mass Spec (ESI-MS) A prominent peak corresponding to the protonated molecular ion [M+H]⁺, confirming the molecular weight of 325.47 g/mol .[2]

Part 2: Single Crystal Growth

The growth of high-quality single crystals is often the most challenging and critical step in structure determination.[7] Several techniques should be systematically screened to find the optimal conditions.[8][9]

Crystal Growth Strategies
Method Description Solvent/Antisolvent Systems to Screen
Slow Evaporation A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.[7]Dichloromethane, Chloroform, Ethyl Acetate, Acetone, Methanol
Vapor Diffusion A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less soluble, more volatile "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, inducing crystallization.[7]Solvent: Dichloromethane, Antisolvents: Hexane, Diethyl etherSolvent: Methanol, Antisolvent: Diethyl ether
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a less dense, miscible anti-solvent in which the compound is insoluble. Crystals form at the interface of the two liquids.Solvent: Dichloromethane, Antisolvent: HexaneSolvent: Acetone, Antisolvent: Water
Experimental Protocol: Crystal Growth Screening
  • Preparation of Saturated Solutions: Prepare saturated or near-saturated solutions of the purified compound in a range of solvents.

  • Setting up Crystallization Experiments:

    • Slow Evaporation: Aliquot the solutions into small vials, cover with parafilm, and pierce a few small holes to allow for slow evaporation.

    • Vapor Diffusion: Place small vials containing the compound's solution inside larger, sealed jars containing the anti-solvent.

    • Liquid-Liquid Diffusion: Carefully layer the anti-solvent on top of the compound's solution in a narrow tube or vial.

  • Incubation and Observation: Store the experiments in a vibration-free environment at a constant temperature. Monitor regularly for the formation of single crystals.

Part 3: X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data.

Data_Collection_Workflow Crystal_Selection Select a suitable single crystal Crystal_Mounting Mount the crystal on a goniometer head Crystal_Selection->Crystal_Mounting Diffractometer_Setup Center the crystal in the X-ray beam Crystal_Mounting->Diffractometer_Setup Unit_Cell_Determination Determine the unit cell parameters and Bravais lattice Diffractometer_Setup->Unit_Cell_Determination Data_Collection_Strategy Define the data collection strategy (e.g., omega scans) Unit_Cell_Determination->Data_Collection_Strategy Data_Collection Collect diffraction data Data_Collection_Strategy->Data_Collection Data_Processing Integrate and scale the raw data Data_Collection->Data_Processing

Caption: Workflow for X-ray diffraction data collection.

Data Collection Parameters

A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is typically used. The choice of X-ray source (e.g., Mo Kα or Cu Kα) depends on the crystal's properties.

Parameter Typical Value/Setting Rationale
X-ray Source Mo Kα (λ = 0.71073 Å)Provides good resolution for small organic molecules.
Temperature 100 KMinimizes thermal motion of atoms, leading to better diffraction data at higher angles.[10]
Detector Distance 50-60 mmA balance between resolving diffraction spots and capturing high-angle data.
Scan Type Omega (ω) and Phi (φ) scansTo collect a complete and redundant dataset.[11]
Exposure Time 10-60 s/frameDependent on the crystal's diffracting power.
Total Rotation 180-360°To ensure data completeness.[11]
Data Processing

The raw diffraction images are processed to obtain a list of reflection indices (h, k, l) and their corresponding intensities. This involves:

  • Integration: Determining the intensity of each diffraction spot.[12]

  • Scaling and Merging: Correcting for experimental variations and merging symmetry-equivalent reflections.[12]

  • Absorption Correction: Applying a correction for the absorption of X-rays by the crystal.

Part 4: Structure Solution and Refinement

The processed diffraction data is used to solve the phase problem and build a model of the crystal structure. The SHELX suite of programs is widely used for this purpose.[13][14]

Structure Solution

For small molecules like the target compound, direct methods are typically successful in solving the phase problem.[15][16] The program SHELXS can be used for this purpose.[13] A successful solution will reveal the positions of most or all of the non-hydrogen atoms.

Structure Refinement

The initial structural model is refined against the experimental data using a least-squares minimization procedure, typically with the program SHELXL.[17][18][19] The refinement process involves:

  • Assigning Atom Types: Identifying and assigning the correct element type to each atomic position.

  • Isotropic Refinement: Refining the atomic coordinates and isotropic displacement parameters.

  • Anisotropic Refinement: Refining the anisotropic displacement parameters for non-hydrogen atoms.

  • Locating Hydrogen Atoms: Placing hydrogen atoms in calculated positions or locating them from the difference Fourier map.

  • Final Refinement Cycles: Continuing the refinement until convergence is reached, indicated by minimal shifts in the refined parameters and stable R-factors.

Part 5: Structure Validation and Visualization

The final refined crystal structure must be validated to ensure its quality and accuracy.

Validation

The program checkCIF is the standard tool for validating crystallographic information files (CIFs).[20][21][22][23][24] It checks for inconsistencies, potential errors, and unusual geometric parameters. Any alerts generated by checkCIF should be carefully addressed.

Visualization

The final crystal structure can be visualized using software such as Mercury, which allows for the exploration of molecular geometry, intermolecular interactions, and crystal packing.[25][26][27][28]

Conclusion

The determination of the crystal structure of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide, while not yet reported, is achievable through a systematic and well-documented workflow. This guide outlines the essential steps, from rational synthesis and meticulous crystallization to rigorous data collection, structure solution, refinement, and validation. The resulting three-dimensional structure will provide invaluable insights for the fields of medicinal chemistry and drug development, paving the way for the design of new therapeutic agents based on the piperazine scaffold.

References

  • Data-collection strategies. (n.d.). IUCr Journals. Retrieved from [Link]

  • Mercury - CCDC. (n.d.). CCDC. Retrieved from [Link]

  • Mercury (crystallography) - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Free Crystal Structure Visualization Software - CCDC. (n.d.). CCDC. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Retrieved from [Link]

  • SHELXS - Direct Methods. (n.d.). SHELX. Retrieved from [Link]

  • Chemical crystallization | SPT Labtech. (n.d.). SPT Labtech. Retrieved from [Link]

  • Macrae, C. F., Bruno, I. J., Chisholm, J. A., Edgington, P. R., McCabe, P., Pidcock, E., ... & Wood, P. A. (2008). Mercury 4.0: from visualization to analysis, design and prediction. Journal of Applied Crystallography, 41(2), 466-470. Retrieved from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(11), 1605-1610. Retrieved from [Link]

  • Data collection and reduction. (2025, August 15). Fiveable. Retrieved from [Link]

  • CCDC – Cambridge Structural Database. (n.d.). Bernard Becker Medical Library - WashU. Retrieved from [Link]

  • Spingler, B., & Krossing, I. (2008). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 10(11), 1547-1549. Retrieved from [Link]

  • 1.5 X-Ray Crystallography: Data Collection Strategies and Resources. (n.d.). Semantic Scholar. Retrieved from [Link]

  • User guide to crystal structure refinement with SHELXL. (n.d.). Reza Latifi.
  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews. Retrieved from [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, 76(1), 1-8. Retrieved from [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Data Collection for Crystallographic Structure Determination. Methods in molecular biology (Clifton, N.J.), 426, 143–166. Retrieved from [Link]

  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346. Retrieved from [Link]

  • A beginner's guide to X-ray data processing. (2021, May 28). The Biochemist. Retrieved from [Link]

  • The SHELX-97 Manual. (n.d.). SHELX. Retrieved from [Link]

  • Synthesis and Spectroscopic Characterization of Some New Piperazine Phosphoramide Derivatives of 4-Hydroxycoumarin. (2012, January 5). Phosphorus, Sulfur, and Silicon and the Related Elements, 187(2), 196-203. Retrieved from [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). Turkish Journal of Chemistry. Retrieved from [Link]

  • The SHELX package. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Crystal structure refinement with SHELXL. (n.d.). ResearchGate. Retrieved from [Link]

  • Chapter 6.1.2 SHELXL-97. (n.d.). SHELX. Retrieved from [Link]

  • PLATON/VALIDATION. (n.d.). PLATON. Retrieved from [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). PMC. Retrieved from [Link]

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  • Structure Solution | OlexSys. (n.d.). OlexSys. Retrieved from [Link]

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synthesis pathway for 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 4-(Diphenylmethyl)-N-methylpiperazine-1-carbothioamide Derivatives

Introduction: The Significance of the Diphenylmethylpiperazine Scaffold

The 4-(diphenylmethyl)piperazine, or benzhydrylpiperazine, core is a privileged scaffold in medicinal chemistry. It is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, with one nitrogen substituted by a bulky diphenylmethyl group.[1] This structural motif is central to a wide array of pharmacologically active agents, including first-generation antihistamines like cyclizine and cinnarizine, where it serves as a key synthetic intermediate.[1][2] The incorporation of the diphenylmethyl group confers specific properties of lipophilicity and steric bulk, which are crucial for receptor binding and modulating the pharmacological profile of the resulting molecules.[1]

Derivatives of this core have demonstrated a remarkable range of biological activities, including T-type calcium channel blockade for analgesic applications, and potential as antiproliferative and antiallergic agents.[3][4][5] The introduction of a carbothioamide moiety at the N-4 position of the piperazine ring further expands the chemical space, creating novel derivatives with unique therapeutic potential. Notably, piperazine-1-carbothioamide structures have been investigated as potent inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders.[6]

This guide provides a comprehensive overview of the synthetic pathways leading to 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide derivatives, aimed at researchers and scientists in drug development. We will explore the synthesis of the core intermediate, detail the key carbothioamide formation step with mechanistic insights, and provide robust experimental protocols.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule, 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide, involves two primary disconnections. The first and most intuitive disconnection is at the C-N bond of the carbothioamide, revealing the key precursors: 1-(diphenylmethyl)piperazine and methyl isothiocyanate. A further disconnection of the piperazine core reveals piperazine and a suitable diphenylmethyl electrophile, such as diphenylmethyl bromide.

G Target 4-(Diphenylmethyl)-N-methyl- piperazine-1-carbothioamide Intermediate1 1-(Diphenylmethyl)piperazine Target->Intermediate1 C-N Disconnection (Carbothioamide formation) Reagent1 Methyl Isothiocyanate Target->Reagent1 Intermediate2 Piperazine Intermediate1->Intermediate2 C-N Disconnection (N-Alkylation) Reagent2 Diphenylmethyl Bromide Intermediate1->Reagent2

Caption: Retrosynthetic analysis of the target compound.

Part I: Synthesis of the Core Intermediate: 1-(Diphenylmethyl)piperazine

The synthesis of 1-(diphenylmethyl)piperazine is the foundational step in this pathway. The most common and efficient method is the direct N-alkylation of piperazine with a diphenylmethyl halide.

Mechanism and Rationale: This reaction is a standard nucleophilic substitution (SN2). Piperazine, with its two secondary amine nitrogens, acts as the nucleophile. To ensure mono-alkylation and prevent the formation of the 1,4-disubstituted byproduct, a large excess of piperazine is typically used. This statistical control favors the formation of the desired mono-substituted product. The choice of a non-polar aprotic solvent like toluene or a polar aprotic solvent like acetonitrile is common. A base, such as potassium carbonate or triethylamine, is required to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the piperazine nucleophile.

Experimental Protocol: Synthesis of 1-(Diphenylmethyl)piperazine
  • Reaction Setup: To a solution of piperazine (4-5 equivalents) in toluene, add potassium carbonate (2 equivalents).

  • Addition of Electrophile: While stirring vigorously at room temperature, add a solution of diphenylmethyl bromide (1 equivalent) in toluene dropwise over 30-60 minutes. The bulky benzhydryl group provides steric hindrance that helps favor mono-substitution.[1]

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting diphenylmethyl bromide is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Wash the filtrate with water to remove excess piperazine and its salts. Extract the aqueous layer with toluene or ethyl acetate. Combine the organic layers.

  • Purification: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(diphenylmethyl)piperazine as a white solid.

  • Characterization: Confirm the structure using spectroscopic methods.

    • ¹H NMR: Expect signals for the aromatic protons of the diphenyl groups, a characteristic singlet for the methine proton (-CH-), and signals for the piperazine ring protons. The N-H proton of the secondary amine will also be present.

    • IR Spectroscopy: Look for a characteristic N-H stretching band around 3300 cm⁻¹.[1]

Part II: Formation of the Carbothioamide Moiety

With the 1-(diphenylmethyl)piperazine intermediate in hand, the final step is the formation of the carbothioamide. The most direct and high-yielding method is the reaction with methyl isothiocyanate.

Mechanism and Rationale: This reaction involves the nucleophilic addition of the secondary amine of 1-(diphenylmethyl)piperazine to the highly electrophilic central carbon atom of the isothiocyanate group (-N=C=S). The reaction is typically fast, often proceeding to completion at room temperature without the need for a catalyst. The choice of solvent is flexible, with dichloromethane, ethanol, or acetonitrile being suitable options that can dissolve both reactants.

G start Setup - Dissolve 1-(diphenylmethyl)piperazine - Add methyl isothiocyanate reaction Reaction - Stir at room temperature - Monitor by TLC start->reaction Step 1 workup Work-up & Isolation - Concentrate solvent - Precipitate product (if applicable) reaction->workup Step 2 purification Purification - Recrystallization or - Column Chromatography workup->purification Step 3 characterization Characterization - NMR, IR, Mass Spec - Purity Analysis (HPLC) purification->characterization Step 4

Caption: General experimental workflow for carbothioamide synthesis.

Experimental Protocol: Synthesis of 4-(Diphenylmethyl)-N-methylpiperazine-1-carbothioamide
  • Reaction Setup: Dissolve 1-(diphenylmethyl)piperazine (1 equivalent) in a suitable solvent such as absolute ethanol or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add methyl isothiocyanate (1.1 equivalents) to the solution at room temperature. A slight exothermic reaction may be observed.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting piperazine derivative. In many cases, the product will precipitate out of the solution as a white solid.

  • Isolation: If a precipitate forms, collect the solid product by filtration. Wash the solid with cold ethanol or diethyl ether to remove any unreacted starting materials.

  • Purification: If no precipitate forms, or if further purification is needed, concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent like ethanol.

  • Drying: Dry the purified product in a vacuum oven to yield the final 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide.

Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the synthesized derivatives. The following table summarizes the expected spectroscopic data for a representative target compound.

Analytical Technique Expected Observations
¹H NMR Signals for aromatic protons (diphenyl), a singlet for the methine proton (-CH-), distinct signals for the piperazine protons adjacent to the carbothioamide and the diphenylmethyl group, and a doublet for the N-methyl protons coupled to the N-H proton.
¹³C NMR A signal for the thiocarbonyl carbon (C=S) typically appears downfield (around 180 ppm). Signals for aromatic carbons, the methine carbon, piperazine carbons, and the N-methyl carbon will also be present.
IR Spectroscopy Disappearance of the N-H stretch from the starting piperazine (~3300 cm⁻¹). Appearance of a new N-H stretch for the thioamide group. A strong C=S stretching band is typically observed in the range of 1150-1250 cm⁻¹.
Mass Spectrometry (ESI-MS) The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the target compound should be observed.

Expert Insight: Alternative Synthetic Strategies

While the reaction with a pre-formed isothiocyanate is most direct, situations may arise where the desired isothiocyanate is not commercially available. In such cases, it can be synthesized. A facile and common protocol for preparing isothiocyanates from primary amines (like methylamine) involves the decomposition of a dithiocarbamate salt.[7]

  • Dithiocarbamate Formation: Methylamine is reacted with carbon disulfide (CS₂) and a base like triethylamine (Et₃N) to generate the corresponding dithiocarbamate salt in situ.[8]

  • Desulfurization/Decomposition: This intermediate is then treated with a desulfurating agent, such as tosyl chloride (TsCl) or propane phosphonic acid anhydride (T3P®), which facilitates the elimination of a sulfur-containing byproduct to yield the desired methyl isothiocyanate.[7] This can then be used directly in the subsequent reaction with the piperazine core.

This two-step, one-pot approach adds versatility to the synthesis of a broader library of carbothioamide derivatives.

Conclusion

The synthesis of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide derivatives is a robust and straightforward process, hinging on two key transformations: the N-alkylation of piperazine to form the core intermediate, followed by a highly efficient nucleophilic addition to an isothiocyanate. The modularity of this pathway allows for extensive derivatization, enabling the exploration of structure-activity relationships crucial for drug discovery. The pharmacological precedent of the diphenylmethylpiperazine scaffold, combined with the diverse bioactivities of carbothioamides, positions these compounds as promising candidates for further investigation in various therapeutic areas.[9][10][11]

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The Structural Architecture of Bioactivity: An In-depth Technical Guide to the Structure-Activity Relationship of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide scaffold represents a compelling starting point for the design of novel therapeutic agents. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological activity of this molecular architecture. By dissecting the core molecule into its three primary constituents—the diphenylmethyl group, the piperazine ring, and the N-methylcarbothioamide moiety—we explore the nuanced effects of structural modifications on biological targets. This guide synthesizes findings from disparate studies on related compounds to construct a predictive SAR model, with a particular focus on the inhibition of neuronal nitric oxide synthase (nNOS), a key target in neurodegenerative diseases. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in the rational design of next-generation therapeutics based on this versatile scaffold.

Introduction: The Privileged Piperazine Scaffold and the Promise of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, prized for its favorable physicochemical properties, synthetic tractability, and its presence in numerous approved drugs.[1] Its unique six-membered heterocyclic structure with two nitrogen atoms at opposing positions imparts high bioavailability and the ability to effectively interact with biological targets.[2] The core compound of this guide, 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide, combines this privileged piperazine core with a bulky, lipophilic diphenylmethyl (or benzhydryl) group and a hydrogen-bond-donating and -accepting carbothioamide moiety. This combination of structural features suggests a high potential for diverse pharmacological activities.

Recent research has pointed towards neuronal nitric oxide synthase (nNOS) as a significant biological target for derivatives containing a piperazine-1-carbothioamide moiety.[3] Overactivation of nNOS is implicated in the pathophysiology of various neurodegenerative disorders, making its selective inhibition a promising therapeutic strategy.[4][5] This guide will, therefore, use nNOS inhibition as a primary lens through which to analyze the SAR of the 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide scaffold, while also drawing on data from anticancer and antimicrobial studies to provide a broader understanding of its therapeutic potential.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide can be systematically explored by considering modifications to its three key structural domains.

The Diphenylmethyl (Benzhydryl) Moiety: Lipophilicity and Aromatic Interactions

The diphenylmethyl group plays a crucial role in anchoring the molecule to its biological target, likely through hydrophobic and pi-stacking interactions.

  • Substitution on the Phenyl Rings: The electronic nature and position of substituents on the two phenyl rings are critical determinants of activity.

    • Electron-withdrawing groups , such as halogens (e.g., chloro, fluoro), can enhance biological activity. For instance, 1-(4-chlorobenzhydryl)piperazine derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[6] The introduction of fluorine atoms has also been explored to increase biological activity, although this does not always lead to a significant improvement.[5]

    • The position of substitution is also important. Studies on related arylpiperazine derivatives have shown that substitution at the 4-position of the phenyl ring can be optimal for certain biological activities.[7]

  • Bioisosteric Replacement: Replacing one or both phenyl rings with other aromatic or heteroaromatic systems could modulate the binding profile and selectivity. However, the classic diphenylmethyl structure is a common feature in many potent bioactive molecules, including antihistamines and calcium channel blockers, suggesting its importance for affinity to a range of targets.[5]

The Piperazine Core: A Rigid Linker with Modifiable Properties

The piperazine ring acts as a semi-rigid linker, orienting the diphenylmethyl and carbothioamide groups in a specific spatial arrangement. Its nitrogen atoms also offer opportunities for modulating the molecule's physicochemical properties.

  • Conformational Rigidity: The inherent conformational rigidity of the piperazine ring is advantageous for drug design, as it reduces the entropic penalty upon binding to a target.

  • N1-Substitution: The N1 nitrogen is substituted with the diphenylmethyl group. Modifications here are generally less explored as this defines the core scaffold.

  • N4-Substitution: The N4 nitrogen is part of the carbothioamide linkage. The nature of this linkage is critical for activity and is discussed in the next section.

The N-methylcarbothioamide Moiety: The Key to Target Interaction

The N-methylcarbothioamide group is a versatile functional group capable of acting as both a hydrogen bond donor (the N-H proton) and acceptor (the sulfur and nitrogen atoms). This moiety is often critical for direct interaction with the active site of the target enzyme.[8]

  • The Carbothioamide vs. Carboxamide: The sulfur atom of the carbothioamide is a key feature. In many cases, thiourea and carbothioamide derivatives exhibit greater biological activity than their urea or carboxamide analogs.[9] This is attributed to the different electronic and hydrogen-bonding properties of sulfur compared to oxygen.

  • N-substitution: The substituent on the terminal nitrogen of the carbothioamide is a critical determinant of potency and selectivity.

    • N-Alkyl vs. N-Aryl Substitution: The nature of the R group in -NH-R can significantly impact activity.

      • Small alkyl groups , like the methyl group in the parent compound, can provide a balance of lipophilicity and hydrogen bonding potential.

      • Aryl or substituted aryl groups can introduce additional interactions with the target, such as pi-stacking or hydrophobic interactions, potentially leading to increased potency. For example, in a series of neuronal nitric oxide synthase inhibitors, an N-(benzo[d]thiazol-2-ylmethyl)-4-(4-nitrophenyl) piperazine-1-carbothioamide derivative was found to be a potent and selective inhibitor.[3]

    • Steric Hindrance: Bulky substituents on the terminal nitrogen may be detrimental to activity if they clash with the binding site.

Quantitative Data Summary

The following table summarizes the SAR data gleaned from studies on structurally related compounds. It is important to note that these are not direct analogs of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide but provide valuable insights into the effects of specific structural modifications.

Compound Scaffold Modification Biological Activity Key Findings Reference
1-(4-chlorobenzhydryl)piperazineVaried benzoyl substituents on N4Anticancer (various cell lines)Electron-withdrawing groups on the benzoyl moiety generally enhance cytotoxicity.[6]
Benzhydrylpiperazine-nitrobenzenesulfonamideFluorine substitution on benzhydryl groupAnti-tuberculosisFluorination did not significantly improve activity. 2,4-Dinitro substitution on the sulfonamide was most potent.[5][10]
Piperazine-1-carbothioamideVaried N-substituents (aryl, heteroaryl)nNOS inhibitionAn N-(benzo[d]thiazol-2-ylmethyl)-4-(4-nitrophenyl) moiety conferred high potency and selectivity.[3]
N-(1-Adamantyl)carbothioamidesVaried cyclic amine precursors (including piperazine)Antibacterial4-Aryl and benzyl substituents on the piperazine ring were highly active.[10]

Experimental Protocols

Synthesis of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide and Analogs

The synthesis of the target compound and its analogs typically proceeds through a straightforward two-step process.

Step 1: Synthesis of 1-(diphenylmethyl)piperazine

This intermediate can be synthesized via several established methods, including the reaction of piperazine with benzyl chloride.[11] A common laboratory-scale procedure involves the reductive amination of benzophenone with piperazine.

Protocol 1: Synthesis of 1-(diphenylmethyl)piperazine

  • To a solution of 1-(diphenylmethyl)piperazine (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at room temperature, add methyl isothiocyanate (1.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

DOT Script for Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Carbothioamide Formation Piperazine Piperazine Reaction1 Nucleophilic Substitution Piperazine->Reaction1 Benzhydryl_Chloride Benzhydryl_Chloride Benzhydryl_Chloride->Reaction1 Intermediate 1-(diphenylmethyl)piperazine Reaction1->Intermediate Reaction2 Addition Reaction Intermediate->Reaction2 Isothiocyanate Methyl Isothiocyanate Isothiocyanate->Reaction2 Final_Product 4-(diphenylmethyl)-N- methylpiperazine-1-carbothioamide Reaction2->Final_Product

Caption: General synthetic workflow for 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide.

Biological Evaluation: In Vitro Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

The inhibitory activity of the synthesized compounds against nNOS can be determined using a commercially available assay kit or by following established literature protocols. The following is a generalized protocol based on the Griess assay, which measures the production of nitrite, a stable breakdown product of nitric oxide.

Protocol 2: In Vitro nNOS Inhibition Assay

  • Reagent Preparation: Prepare all assay buffers, recombinant human nNOS enzyme, L-arginine (substrate), NADPH (cofactor), and other required reagents according to the manufacturer's instructions or literature protocol.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Perform serial dilutions to obtain a range of test concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, NADPH, and the test compound at various concentrations.

    • Initiate the enzymatic reaction by adding a mixture of nNOS and L-arginine to each well. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution.

    • Add Griess reagents I and II to each well to develop a colorimetric signal proportional to the amount of nitrite produced.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of nNOS inhibition for each compound concentration relative to the positive control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

DOT Script for Biological Assay Workflow

Assay_Workflow Start Prepare Reagents (nNOS, L-arginine, NADPH) Prepare_Compounds Prepare Serial Dilutions of Test Compounds Start->Prepare_Compounds Incubate_Enzyme Incubate nNOS with Test Compound and NADPH Prepare_Compounds->Incubate_Enzyme Initiate_Reaction Add L-arginine to Start Reaction Incubate_Enzyme->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Add Stop Solution Incubate_Reaction->Stop_Reaction Griess_Assay Add Griess Reagents (Color Development) Stop_Reaction->Griess_Assay Measure_Absorbance Read Absorbance at 540 nm Griess_Assay->Measure_Absorbance Calculate_IC50 Data Analysis: Calculate % Inhibition and IC50 Values Measure_Absorbance->Calculate_IC50

Caption: Workflow for the in vitro nNOS inhibition assay.

Conclusion and Future Directions

The 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide scaffold presents a rich platform for the development of novel therapeutics, particularly as inhibitors of neuronal nitric oxide synthase. The structure-activity relationship is finely tuned by modifications to the diphenylmethyl, piperazine, and N-methylcarbothioamide moieties. Key takeaways for future drug design efforts include:

  • The Diphenylmethyl Group: Substitution with electron-withdrawing groups on the phenyl rings is a promising strategy to enhance potency.

  • The N-methylcarbothioamide Moiety: This group is critical for target interaction. Exploration of a wider range of N-substituents, particularly small, functionalized alkyl and heteroaryl groups, is warranted to optimize potency and selectivity.

Future research should focus on synthesizing a focused library of analogs based on the SAR principles outlined in this guide. Systematic evaluation of these compounds against nNOS and other relevant biological targets will undoubtedly lead to the discovery of novel drug candidates with improved therapeutic profiles.

References

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An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Neurotherapeutic Frontier

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. Its highly selective nature, while crucial for protecting the brain, often excludes promising drug candidates.[1][2][3] The compound 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide, with its unique structural motifs, presents a compelling case for rigorous BBB permeability assessment. The piperazine core is a common feature in many CNS-active drugs, known to influence pharmacokinetic properties favorably.[4][5] This guide provides a comprehensive, multi-faceted approach to thoroughly characterize the BBB penetration potential of this molecule, blending established methodologies with expert insights to empower researchers in their quest for novel neurotherapeutics.

Section 1: Physicochemical and In Silico Profiling

A foundational understanding of a compound's physicochemical properties is paramount in predicting its ability to cross the BBB. For 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide, we begin with an analysis of its known and calculated descriptors.

Core Physicochemical Properties

A summary of the key physicochemical properties of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide is presented below. These parameters serve as the initial inputs for our predictive models.

PropertyValueSource
Molecular Formula C19H23N3S[6]
Molecular Weight 325.474 g/mol [6]
Topological Polar Surface Area (TPSA) 50.6 Ų[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 2[6]
Rotatable Bond Count 3[6]
XLogP3-AA (Lipophilicity) 3.2[6]

Initial Assessment: The molecular weight is well under the 500 Da threshold often associated with favorable BBB penetration.[7] The TPSA is also within a range that suggests potential for passive diffusion across the BBB. The XLogP3-AA value indicates a degree of lipophilicity that is often conducive to membrane permeation.

In Silico Predictive Modeling

Computational models offer a rapid and cost-effective first pass at estimating BBB permeability.[8][9][10][11] We will employ a decision-tree-based approach, which can provide insights into both passive diffusion and potential active transport mechanisms.[8][10]

G Start 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide (MW: 325.47, TPSA: 50.6, XLogP: 3.2) MW Molecular Weight < 500 Da? Start->MW TPSA TPSA < 90 Ų? MW->TPSA Yes Impermeable Low Probability of BBB Permeability MW->Impermeable No HBD H-Bond Donors < 5? TPSA->HBD Yes TPSA->Impermeable No LogP 1 < LogP < 5? HBD->LogP Yes HBD->Impermeable No Pgp P-gp Substrate Prediction LogP->Pgp Yes LogP->Impermeable No Permeable High Probability of BBB Permeability Pgp->Permeable No Pgp->Impermeable Yes

Caption: In Silico BBB Permeability Prediction Workflow.

Based on its physicochemical properties, 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide shows promise in silico. The next crucial step is to validate these predictions with robust in vitro experimental data.

Section 2: In Vitro Assessment of BBB Permeability

In vitro models provide a controlled environment to quantify the permeability of a compound across a simulated BBB. We will employ a tiered approach, starting with a high-throughput screening assay and progressing to more complex cell-based models.[1][12][13]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA-BBB assay is a rapid, cell-free method to assess passive permeability.[14][15][16] It is an excellent initial screen to rank compounds based on their lipophilicity and ability to cross an artificial lipid membrane.[14][17]

Experimental Protocol: PAMPA-BBB Assay

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide in DMSO.

    • Prepare the donor solution by diluting the stock solution to 10 µM in a buffer of 1X PBS pH 7.4 with 5% DMSO.[17]

    • Prepare the acceptor solution of 1X PBS with 5% DMSO.

    • Prepare the PAMPA lipid membrane solution (e.g., 1% lecithin in dodecane).[17]

  • Assay Procedure:

    • Coat the membrane of a 96-well donor plate with 5 µL of the PAMPA lipid solution.[17]

    • Add 300 µL of the acceptor solution to each well of a 96-well acceptor plate.[17]

    • Add 150 µL of the donor solution containing the test compound to each well of the coated donor plate.[17]

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich".

    • Incubate the plate assembly at room temperature for 10-20 hours.[17]

  • Sample Analysis and Data Interpretation:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - C_A(t) / C_equilibrium)

      Where:

      • V_D = volume of donor well

      • V_A = volume of acceptor well

      • A = area of the membrane

      • t = incubation time

      • C_A(t) = concentration in the acceptor well at time t

      • C_equilibrium = equilibrium concentration

Data Presentation: Expected PAMPA Results

CompoundPapp (x 10⁻⁶ cm/s)Predicted BBB Permeability
4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide(Experimental Value)High/Medium/Low
Positive Control (e.g., Propranolol) > 4.0High
Negative Control (e.g., Atenolol) < 2.0Low
Caco-2 Cell Monolayer Assay

While PAMPA assesses passive diffusion, the Caco-2 cell model provides a more biologically relevant system by expressing tight junctions and some efflux transporters, mimicking the intestinal barrier which has some similarities to the BBB.[18][19][20] This assay can indicate potential for oral absorption and interaction with efflux pumps like P-glycoprotein (P-gp).[21]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable filter supports in a transwell plate system for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[18]

    • Monitor the integrity of the cell monolayer by measuring the trans-epithelial electrical resistance (TEER).

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (at a relevant concentration, e.g., 10 µM) to the apical (donor) side.

    • At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) side.

    • Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Efflux Ratio Determination (Bidirectional Assay):

    • Perform the permeability assay in both the A to B and basolateral to apical (B to A) directions.[21]

    • Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound may be a substrate for efflux transporters.[21]

G cluster_A Apical (A) cluster_B Basolateral (B) A Test Compound Caco2 Caco-2 Monolayer (Tight Junctions & Transporters) A->Caco2 Passive Diffusion B Sample Collection Pgp P-gp Efflux B->Pgp Efflux Caco2->B Permeation Pgp->A

Caption: Caco-2 Bidirectional Permeability Assay Workflow.

Section 3: In Vivo Validation of BBB Permeability

Positive in vitro results necessitate confirmation in a living system. In vivo studies in rodent models provide the most definitive evidence of BBB penetration and brain accumulation.[22]

Intravenous Administration and Brain Tissue Analysis

This method directly measures the concentration of the compound in the brain after systemic administration.

Experimental Protocol: Rodent Brain Penetration Study

  • Animal Model:

    • Use adult male Sprague-Dawley rats or C57BL/6 mice.

    • Administer 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide intravenously (e.g., via tail vein) at a predetermined dose.

  • Sample Collection:

    • At various time points post-administration (e.g., 15, 30, 60, 120 minutes), collect blood samples.

    • At the final time point, perfuse the animals with saline to remove blood from the brain vasculature.

    • Harvest the brains and homogenize the tissue.

  • Analysis and Calculation:

    • Determine the concentration of the compound in plasma and brain homogenate using LC-MS/MS.

    • Calculate the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu) to quantify BBB penetration.

Brain Microdialysis

For a more dynamic assessment of unbound drug concentration in the brain extracellular fluid, brain microdialysis is the gold standard.[23]

G IV IV Administration of Test Compound Blood Blood Sampling IV->Blood Brain Brain Microdialysis Probe Implantation IV->Brain LCMS LC-MS/MS Analysis Blood->LCMS Dialysate Dialysate Collection Brain->Dialysate Dialysate->LCMS PK Pharmacokinetic Modeling (Brain & Plasma Concentrations) LCMS->PK

Caption: In Vivo Brain Microdialysis Experimental Workflow.

Section 4: Data Synthesis and Interpretation

A holistic evaluation of the data from all three tiers—in silico, in vitro, and in vivo—is crucial for a conclusive assessment of the BBB permeability of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide.

Data Summary Table

AssayKey ParameterResultInterpretation
In Silico Predicted LogBB(Calculated Value)Likelihood of CNS penetration
PAMPA-BBB Papp (x 10⁻⁶ cm/s)(Experimental Value)Passive permeability potential
Caco-2 Papp (A to B)(Experimental Value)Transcellular permeability
Caco-2 Efflux Ratio(Experimental Value)Potential for P-gp efflux
In Vivo (Rodent) Kp or Kp,uu(Experimental Value)Actual brain penetration

A strong correlation across these assays would provide a high degree of confidence in the BBB permeability profile of the compound. Discrepancies, such as high PAMPA permeability but low in vivo brain penetration, could indicate significant efflux transporter activity, warranting further investigation.

Conclusion

The systematic approach outlined in this guide provides a robust framework for determining the blood-brain barrier permeability of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide. By integrating computational predictions with a tiered experimental strategy, researchers can efficiently and accurately characterize the potential of this and other novel compounds for CNS applications. The insights gained from these studies are invaluable for guiding medicinal chemistry efforts and selecting promising candidates for further development as neurotherapeutics.

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  • Design and synthesis of benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamide as novel neuronal nitric oxide inhibitors and evaluation of their neuroprotecting effect in 6-OHDA-induced unilateral lesioned rat model of Parkinson's disease. (2022). Biomedicine & Pharmacotherapy, 156, 113838.
  • Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier. (2022). Pharmaceutics, 14(5), 989.

Sources

A Prospective Analysis of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide: A Technical Guide to Unveiling its Pharmacological Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a prospective analysis of the novel chemical entity 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide. As a compound with no significant presence in current scientific literature, this document serves as a roadmap for its initial characterization and exploration of its potential pharmacological applications. By deconstructing the molecule into its core components—the 4-(diphenylmethyl)piperazine scaffold and the N-methylpiperazine-1-carbothioamide moiety—we can formulate data-driven hypotheses regarding its potential biological activities. This guide outlines a comprehensive, multi-phase research and development plan, from initial in silico and in vitro screening to the elucidation of its mechanism of action and preliminary preclinical evaluation. Detailed experimental protocols, data presentation frameworks, and workflow visualizations are provided to equip researchers, scientists, and drug development professionals with the necessary tools to investigate this promising, yet unexplored, molecule.

Introduction: Deconstructing a Novel Chemical Entity

The compound 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide represents a unique conjunction of two well-characterized pharmacophores. Its structure suggests a potential for a complex pharmacological profile, warranting a systematic and multi-faceted investigation.

  • The 4-(diphenylmethyl)piperazine Core: This bulky, lipophilic group is a cornerstone of numerous centrally-acting drugs. It is a key structural feature in first-generation antihistamines such as cyclizine and meclizine, where it confers affinity for the histamine H1 receptor. Furthermore, this scaffold is present in potent and selective dopamine reuptake inhibitors like GBR-12909, highlighting its potential to modulate dopaminergic neurotransmission. The diphenylmethyl group's ability to cross the blood-brain barrier is a well-established property that directs its therapeutic potential towards neurological and psychiatric disorders.

  • The N-methylpiperazine-1-carbothioamide Moiety: The carbothioamide group (a sulfur analog of a urea) is recognized for its diverse range of biological activities. Compounds containing this functional group have demonstrated antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The inclusion of this moiety suggests that the target molecule may possess therapeutic activities beyond the central nervous system.

Based on this structural analysis, we hypothesize that 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide could act as a CNS-active agent with potential antihistaminic or dopaminergic activity, possibly coupled with antimicrobial or anticancer properties. The following sections outline a strategic approach to systematically test these hypotheses.

Phase 1: Foundational Characterization - In Silico and In Vitro Screening

The initial phase of investigation focuses on building a foundational understanding of the compound's properties through computational modeling and broad-spectrum in vitro assays. This approach allows for a resource-efficient prioritization of subsequent, more focused studies.

In Silico Assessment: Predicting Biological Activity

Computational tools can provide valuable early insights into the compound's likely targets and pharmacokinetic profile.

Protocol 1: Molecular Docking Studies

  • Model Preparation: Obtain high-resolution crystal structures of primary hypothesized targets from the Protein Data Bank (PDB), such as the Histamine H1 Receptor (PDB ID: 3RZE) and the Dopamine Transporter (PDB ID: 4XP4).

  • Ligand Preparation: Generate a 3D conformation of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide and perform energy minimization.

  • Docking Simulation: Utilize software such as AutoDock Vina or Schrödinger's Glide to perform molecular docking of the ligand into the binding sites of the selected receptors.

  • Analysis: Analyze the resulting binding poses and scoring functions to predict binding affinity and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions). A lower binding energy suggests a more favorable interaction.

Table 1: Hypothetical In Silico Docking Results

Target ProteinPDB IDPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Histamine H1 Receptor3RZE-9.8ASP107, LYS191, TYR108
Dopamine Transporter4XP4-8.5ASP79, SER149, PHE326
Muscarinic M1 Receptor5CXV-7.2TYR106, ASN382
In Vitro Profiling: Broad-Spectrum Screening

A broad panel of in vitro assays is crucial to empirically identify the compound's primary biological targets and potential off-target effects, as well as to assess its general cytotoxicity.

Protocol 2: Receptor Binding Assay (Radioligand Displacement)

  • Membrane Preparation: Utilize commercially available membrane preparations expressing the target receptors (e.g., histamine H1, dopamine transporter).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a known radioligand for the target receptor (e.g., [³H]-pyrilamine for H1), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

Protocol 3: Cytotoxicity Assessment (MTT Assay)

  • Cell Culture: Plate a panel of human cell lines (e.g., HeLa for cervical cancer, HepG2 for liver carcinoma, and a non-cancerous line like HEK293) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Analysis: Calculate the concentration of the compound that reduces cell viability by 50% (IC₅₀).

Phase 2: Elucidating the Mechanism of Action

Based on the results from Phase 1, this phase involves more targeted experiments to confirm the mechanism of action at the identified primary target(s). Assuming the compound shows high affinity for the dopamine transporter (DAT), the following workflow would be initiated.

cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Mechanism of Action Elucidation cluster_2 Conclusion in_silico In Silico Docking (High affinity for DAT predicted) in_vitro In Vitro Binding Assay (High affinity for DAT confirmed) in_silico->in_vitro dopamine_uptake Dopamine Uptake Inhibition Assay in_vitro->dopamine_uptake downstream_signaling Downstream Signaling Analysis (e.g., cAMP levels) dopamine_uptake->downstream_signaling electrophysiology Electrophysiology (Patch-clamp on DAT-expressing cells) dopamine_uptake->electrophysiology conclusion Confirmed DAT Inhibitor downstream_signaling->conclusion electrophysiology->conclusion

Caption: Workflow for confirming the mechanism of action as a DAT inhibitor.

Protocol 4: Dopamine Uptake Inhibition Assay

  • Cell Culture: Use cells endogenously or heterologously expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.

  • Pre-incubation: Pre-incubate the cells with various concentrations of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide or a control inhibitor (e.g., GBR-12909).

  • Initiate Uptake: Add [³H]-dopamine to the cells and incubate for a short period (e.g., 10 minutes) at 37°C.

  • Terminate Uptake: Stop the uptake process by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Quantification: Measure the amount of accumulated [³H]-dopamine in the cell lysate using a scintillation counter.

  • Analysis: Determine the IC₅₀ value for the inhibition of dopamine uptake.

Phase 3: Preliminary Preclinical Evaluation

Should the in vitro data confirm a potent and selective activity, preliminary in vivo studies are warranted to assess the compound's pharmacokinetic profile and efficacy in a relevant animal model.

cluster_0 Preclinical Development Pipeline cluster_1 Outcome pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies efficacy In Vivo Efficacy Model (e.g., Rodent model of depression) pk_pd->efficacy tox Preliminary Toxicology Screening efficacy->tox go_no_go Go/No-Go Decision for Further Development tox->go_no_go

Caption: A simplified workflow for the preclinical evaluation phase.

Protocol 5: In Vivo Efficacy (Forced Swim Test - a model for antidepressant activity)

  • Animal Acclimation: Acclimate male C57BL/6 mice to the housing facility for at least one week.

  • Drug Administration: Administer 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide or vehicle control via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.

  • Pre-swim Session: On day 1, place each mouse in a cylinder of water for a 15-minute pre-swim session.

  • Test Session: On day 2, place the mice back into the water for a 6-minute test session. Video record the session.

  • Behavioral Scoring: An observer blinded to the treatment groups should score the last 4 minutes of the test session for time spent immobile.

  • Analysis: Compare the immobility time between the treated and vehicle groups. A significant decrease in immobility time suggests a potential antidepressant-like effect.

Conclusion and Future Directions

This guide presents a hypothetical, yet scientifically rigorous, framework for the initial investigation of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide. The dual nature of its scaffold suggests a rich pharmacology that merits exploration. By systematically progressing through the outlined phases—from in silico prediction and broad in vitro screening to mechanistic elucidation and in vivo validation—researchers can efficiently and effectively unveil the therapeutic potential of this novel compound. The true pharmacological profile of this molecule remains to be discovered, and this document serves as the foundational blueprint for that exciting endeavor.

References

  • Title: Antihistamines. Source: StatPearls Publishing; 2024 Jan. URL: [Link]

  • Title: The histamine H1 receptor: a novel therapeutic target for schizophrenia. Source: CNS Neuroscience & Therapeutics. 2013;19(2):84-90. URL: [Link]

  • Title: GBR-12909: a potent and selective dopamine reuptake inhibitor. Source: NIDA Research Monograph. 1985;55:145-51. URL: [Link]

  • Title: A review on the chemistry and biological significance of carbothioamides. Source: Mini Reviews in Medicinal Chemistry. 2014;14(1):51-65. URL: [Link]

  • Title: Synthesis and biological evaluation of novel carbothioamide derivatives as potential antimicrobial and anticancer agents. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. 2016;31(sup2):170-176. URL: [Link]

Methodological & Application

Application Note: Synthesis and Characterization of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Preclinical Drug Development Professionals Compound Classification: Benzhydrylpiperazine Thioamide Derivative (CAS: 433309-72-9)

Introduction and Mechanistic Rationale

The benzhydrylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antihistamines, calcium channel blockers, and peripheral cannabinoid-1 (CB1) receptor antagonists [1] [2]. Recent structure-activity relationship (SAR) studies have demonstrated that functionalizing the piperazine ring with carboxamide or thioamide moieties significantly enhances in vitro cytotoxicity against various human cancer cell lines, including hepatocellular (HUH-7) and breast (MCF-7) carcinomas[1].

Specifically, thioamide derivatives often exhibit superior growth inhibition compared to their carboxamide analogs due to altered hydrogen-bonding dynamics and lipophilicity profiles [1]. This application note details a highly reproducible, self-validating protocol for the synthesis of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide , utilizing a nucleophilic addition strategy.

Reaction Pathway

The synthesis relies on the nucleophilic attack of the secondary amine of 1-(diphenylmethyl)piperazine (1-benzhydrylpiperazine) onto the highly electrophilic central carbon of methyl isothiocyanate. Triethylamine (TEA) is employed not as a strict proton acceptor (since no leaving group is eliminated), but to suppress the protonation of the piperazine nitrogen, ensuring it remains in its highly nucleophilic free-base form.

ReactionPathway A 1-Benzhydrylpiperazine (Nucleophile) C Zwitterionic Transition State A->C B Methyl Isothiocyanate (Electrophile) B->C D 4-(diphenylmethyl)-N-methylpiperazine -1-carbothioamide C->D Proton Transfer

Fig 1: Mechanistic pathway of the nucleophilic addition yielding the target thioamide.

Materials and Reagents

To ensure a self-validating system, all reagents must be analytically pure. Moisture in the solvent can lead to the competitive hydrolysis of the isothiocyanate, reducing overall yield.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
1-BenzhydrylpiperazineStarting Material (Nucleophile)252.361.0 eq5.00 mmol (1.26 g)
Methyl isothiocyanateElectrophile73.121.1 eq5.50 mmol (0.40 g)
Triethylamine (TEA)Base / Nucleophile Activator101.191.5 eq7.50 mmol (1.05 mL)
Dichloromethane (DCM)Aprotic Solvent (Dry)84.93N/A25.0 mL
Brine (Sat. NaCl)Workup WashN/AN/A2 x 20 mL
Anhydrous Na₂SO₄Desiccant142.04N/AAs needed

Experimental Protocol

The following methodology is adapted from established literature procedures for benzhydrylpiperazine derivatization[1] [3].

Step-by-Step Methodology

1. System Solubilization:

  • Action: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.26 g (5.00 mmol) of 1-benzhydrylpiperazine in 20 mL of anhydrous dichloromethane (DCM).

  • Causality: DCM is chosen as an aprotic solvent because it readily solubilizes the bulky benzhydryl group without engaging in hydrogen bonding, which would otherwise dampen the nucleophilicity of the piperazine nitrogen.

2. Thermal Control and Base Addition:

  • Action: Submerge the reaction flask in an ice-water bath (0 °C). Stir for 5 minutes to equilibrate. Add 1.05 mL (7.50 mmol) of triethylamine (TEA) in one portion.

  • Causality: The subsequent addition of the isothiocyanate is exothermic. The ice bath prevents localized heating that could lead to side reactions or solvent boil-off. TEA ensures the piperazine remains deprotonated.

3. Electrophile Introduction:

  • Action: Dissolve 0.40 g (5.50 mmol) of methyl isothiocyanate in 5 mL of dry DCM. Add this solution dropwise to the reaction mixture over 10 minutes using a pressure-equalizing dropping funnel.

  • Causality: Dropwise addition maintains a low concentration of unreacted electrophile, preventing the formation of undesired oligomeric byproducts and ensuring complete conversion.

4. Reaction Propagation:

  • Action: Remove the ice bath and allow the reaction to warm to ambient room temperature (20–25 °C). Stir continuously for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system.

  • Causality: Warming to room temperature provides the necessary activation energy to drive the reaction to thermodynamic completion.

5. Aqueous Workup:

  • Action: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with distilled water (20 mL) and saturated aqueous NaCl (brine, 2 x 20 mL).

  • Causality: The aqueous washes partition the water-soluble TEA, unreacted methyl isothiocyanate, and any trace polar impurities away from the organic target compound.

6. Isolation and Purification:

  • Action: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude solid. Recrystallize the crude product from hot ethanol to obtain the pure compound.

  • Causality: Recrystallization leverages differential solubility at varying temperatures, yielding highly pure, crystalline 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide suitable for biological screening.

ExperimentalWorkflow S1 Step 1: Solubilization (Dry DCM, 1-Benzhydrylpiperazine) S2 Step 2: Base Addition (TEA, 0 °C Ice Bath) S1->S2 S3 Step 3: Electrophile Addition (CH3NCS dropwise) S2->S3 S4 Step 4: Propagation (Stir at RT, 2-4 hours) S3->S4 S5 Step 5: Aqueous Workup (H2O/Brine washes, dry over Na2SO4) S4->S5 S6 Step 6: Isolation (Evaporation & EtOH Recrystallization) S5->S6

Fig 2: Step-by-step laboratory workflow for the synthesis and isolation of the target compound.

Analytical Characterization (Self-Validation)

To confirm the successful synthesis of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide (Molecular Weight: 325.47 g/mol ) [3], the isolated product must be validated against the following expected spectral parameters:

Analytical MethodExpected Diagnostic SignalsStructural Confirmation
FT-IR (KBr pellet) ~3300-3400 cm⁻¹ (N-H stretch)~1530 cm⁻¹ (C=S stretch)Confirms the formation of the thioamide linkage and presence of the secondary amine proton.
¹H-NMR (DMSO-d6) ~4.30 ppm (s, 1H, Ar₂CH -N)~3.00 ppm (d, 3H, -NH-CH₃ )~7.15-7.45 ppm (m, 10H, Aromatic)Verifies the retention of the benzhydryl group and the successful addition of the N-methyl group.
LC-MS (ESI+) m/z 326.1 [M+H]⁺Confirms the exact mass of the synthesized compound (C₁₉H₂₃N₃S).

Note: The absence of a broad secondary amine N-H stretch from the starting piperazine ring in the IR spectrum is a primary indicator of reaction completion.

References

  • Gurdal, E. E., et al. (2013). "Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2), 205–214. Available at:[Link]

  • Google Patents. (2012). "A class of benzhydryl piperazine compounds and their preparation method and use" (CN102603678A).

solubility of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide in DMSO for cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization Dynamics and In Vitro Assay Protocol for 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide

The Solubilization Challenge: Physicochemical Causality

In early-stage drug discovery, handling highly lipophilic screening compounds presents a significant biophysical hurdle. The compound 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide (CAS 433309-72-9) is a prime example of this challenge[1]. Structurally, it features a bulky, highly hydrophobic diphenylmethyl (benzhydryl) moiety paired with a piperazine core and a carbothioamide group.

While these features are excellent for target binding in hydrophobic protein pockets, they severely limit aqueous solubility. To introduce such compounds into in vitro cell culture assays, researchers must rely on kinetic solubility —a non-equilibrium state where a compound is first dissolved in a universal organic carrier solvent like Dimethyl sulfoxide (DMSO) and subsequently diluted into an aqueous buffer[2].

The "Crash Out" Phenomenon: When a 100% DMSO stock carrying a lipophilic payload is pipetted directly into aqueous cell culture media, the DMSO solvent rapidly diffuses into the bulk water phase faster than the hydrophobic compound can disperse[3]. This creates a localized micro-environment of extreme supersaturation, causing the compound to rapidly nucleate and form colloidal aggregates (precipitate). If this occurs, the cells are exposed to an unknown, sub-therapeutic concentration of the drug, leading to false-negative assay results.

To prevent this, we must engineer a solubilization workflow that respects the thermodynamic limits of the compound while rigidly controlling solvent toxicity.

Physicochemical Profiling

Before beginning the protocol, it is critical to understand the mass-to-volume relationships required to establish the master stock.

Table 1: Physicochemical Properties & Stock Parameters

Property Value
Compound Name 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide
CAS Number 433309-72-9
Molecular Formula C19H23N3S
Molecular Weight 325.47 g/mol
Target Master Stock 10 mM in 100% Anhydrous DMSO

| Mass Required for 1 mL Stock | 3.25 mg |

Experimental Protocol: A Self-Validating System

This protocol is designed around two core E-E-A-T principles: Causality (understanding why each step is performed) and Self-Validation (proving the compound is in solution before applying it to cells).

Workflow A Solid Compound CAS 433309-72-9 B Master Stock 10 mM in 100% DMSO A->B Add Anhydrous DMSO Vortex/Sonicate C Intermediate Stocks Serial Dilution (DMSO) B->C Isothermal Dilution D Aqueous Transition Pre-warmed Media C->D 1:1000 Dilution (Dropwise) E Cell Culture Assay Final DMSO ≤ 0.1% D->E Nephelometry Verification

Caption: Solubilization and dilution workflow for lipophilic screening compounds.

Phase A: Master Stock Generation (100% DMSO)
  • Weighing: Accurately weigh 3.25 mg of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide powder into a sterile, low-protein-binding microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO .

    • Causality: Standard benchtop DMSO is highly hygroscopic. Absorbed atmospheric water drastically reduces the solvent's capacity to disrupt the crystalline lattice of lipophilic compounds. Always use sealed, anhydrous DMSO.

  • Dissolution: Vortex for 60 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

Phase B: Intermediate Serial Dilution (Isolating Solvent Toxicity)

A fatal flaw in many cell culture assays is diluting a single high-concentration DMSO stock directly into media at different volumes to create a dose-response curve. This results in variable DMSO concentrations across wells, confounding the drug's biological effect with solvent cytotoxicity[4].

  • Create a serial dilution of the compound entirely within 100% DMSO (e.g., 10 mM, 1 mM, 100 µM, 10 µM).

    • Causality: By doing this, every subsequent dilution into the cell culture media will use the exact same transfer volume, ensuring a uniform DMSO baseline across all experimental and control wells.

Phase C: The Aqueous Transition
  • Pre-warm Media: Ensure the target cell culture media (e.g., DMEM with 10% FBS) is pre-warmed to 37°C.

    • Causality: Temperature is a primary driver of thermodynamic solubility. Introducing a DMSO stock into cold media will instantly crash out the compound.

  • Dropwise Addition: Perform a 1:1000 dilution of the intermediate DMSO stocks into the pre-warmed media (e.g., 1 µL of DMSO stock into 999 µL of media). Add the DMSO dropwise while actively vortexing the media.

    • Causality: Active mixing maximizes the dispersion rate, preventing the localized supersaturation that triggers nucleation. This maintains the final DMSO concentration at a safe 0.1% (v/v) , well below the standard <0.5% cytotoxicity threshold for mammalian cells (Benchchem)[4].

Table 2: Serial Dilution Scheme & Constant Solvent Toxicity Baseline

Step Stock Concentration Dilution Action Final Assay Conc. Final DMSO % (v/v)
1 10 mM (Master) N/A N/A 100%
2 1 mM (Intermediate) 1:10 in DMSO N/A 100%
3 100 µM (Intermediate) 1:10 in DMSO N/A 100%
4 10 µM (Assay Media) 1:1000 in Media 10 µM 0.1%
5 1 µM (Assay Media) 1:1000 in Media 1 µM 0.1%

| 6 | 0.1 µM (Assay Media) | 1:1000 in Media | 0.1 µM | 0.1% |

Analytical Verification & Troubleshooting

Before applying the media to your cell cultures, you must validate that the compound has remained in solution.

Verification Step: Utilize Laser Nephelometry (light scattering) to assess the kinetic solubility of the final media preparation[5]. If a nephelometer is unavailable, inspect the media under a phase-contrast microscope at 20x magnification. Look for micro-crystals or cloudy colloidal aggregates compared to a vehicle control (0.1% DMSO in media).

Validation Start Prepare 1:1000 Media Dilution Check Laser Nephelometry / Microscopic Inspection Start->Check Decision Colloidal Aggregates Detected? Check->Decision Pass Kinetic Solubility Maintained Proceed to Cells Decision->Pass No Fail Precipitation Occurred (Crash Out) Decision->Fail Yes Fix1 Decrease Final Assay Conc. Fail->Fix1 Fix2 Add Carrier Protein (e.g., BSA) Fail->Fix2 Fix1->Start Fix2->Start

Caption: Self-validating decision tree for troubleshooting kinetic solubility failures.

If precipitation is detected, the kinetic solubility limit has been breached. You must either lower the top concentration of your dose-response curve or introduce a biologically inert solubilizer (such as supplementary Bovine Serum Albumin) to act as a hydrophobic carrier sink in the media.

References

  • BMG LABTECH. "A fully automated kinetic solubility screen in 384-well plate format using nephelometry." Application Notes. Available at: [Link]

  • National Institutes of Health (PMC). "Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library." PubMed Central. Available at: [Link]

Sources

Quantitative Determination of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Bioanalysis of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide

Senior Application Scientist: Dr. Gemini

Abstract

This application note details a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide in human plasma. The method employs a straightforward protein precipitation (PPT) technique for sample preparation, ensuring efficient removal of matrix interferences while maintaining high analyte recovery. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated according to the principles outlined in the FDA's Bioanalytical Method Validation (BMV) Guidance, demonstrating excellent linearity, accuracy, precision, and stability.[1][2][3] This protocol is tailored for researchers, scientists, and drug development professionals requiring reliable bioanalysis for pharmacokinetic, toxicokinetic, or clinical studies.

Introduction

4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide is a synthetic organic compound with a molecular formula of C₁₉H₂₃N₃S and a molecular weight of 325.47 g/mol .[4] As with many novel chemical entities in the drug development pipeline, establishing a reliable method to measure its concentration in biological matrices is fundamental. The quantification of drug candidates in plasma is essential for characterizing their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for guiding dosing regimens and assessing safety and efficacy.

LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity, selectivity, and specificity, allowing for the accurate measurement of low-concentration analytes in complex biological fluids. The primary challenge in plasma analysis is the presence of endogenous components like proteins and phospholipids, which can interfere with quantification and damage analytical instrumentation. Therefore, an effective sample preparation strategy is paramount.

This guide presents a comprehensive protocol utilizing protein precipitation, a rapid and cost-effective sample cleanup technique, coupled with a highly selective LC-MS/MS analysis.[5][6] The causality behind each experimental choice is explained to provide a deeper understanding of the method's mechanics and ensure its successful implementation.

Materials and Methodology

Chemicals and Reagents
  • Analyte: 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide (Reference Standard, >98% purity)

  • Internal Standard (IS): 4-benzyl-N-(4-methylphenyl)piperazine-1-carbothioamide (or a stable isotope-labeled analog, >98% purity)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)

  • Biological Matrix: Drug-free human plasma (K₂EDTA as anticoagulant)

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

Preparation of Standard and QC Solutions

The integrity of bioanalytical data begins with the precise preparation of standards. Stock solutions, calibration standards (CS), and quality control (QC) samples must be prepared from separate weighings of the reference standard to ensure an unbiased assessment of accuracy.[3]

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and internal standard (IS) into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary analyte stock solution with a 50:50 (v/v) mixture of methanol and water to create working solutions for spiking calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile. This solution will also serve as the protein precipitation agent.

  • Calibration Standards (CS) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to achieve the desired concentration range (e.g., 0.5 - 500 ng/mL). QC samples should be prepared at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Experimental Protocols

Plasma Sample Preparation: Protein Precipitation (PPT)

Rationale: Protein precipitation is selected for its simplicity, speed, and suitability for high-throughput workflows.[7][8] Acetonitrile is a highly effective precipitating agent, efficiently crashing out plasma proteins to yield a clean supernatant for injection.[5][9] Adding the IS in the precipitation solvent streamlines the process, reducing pipetting steps and potential for error.

Protocol:

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Aliquot 50 µL of plasma into the corresponding tubes.

  • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube. This achieves a 3:1 ratio of organic solvent to plasma, which is optimal for efficient protein removal.[5][9]

  • Vortex mix vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject the prepared sample into the LC-MS/MS system.

cluster_prep Protein Precipitation Workflow s1 1. Aliquot 50 µL Plasma s2 2. Add 150 µL Acetonitrile (containing Internal Standard) s1->s2 3:1 Solvent Ratio s3 3. Vortex Mix (1 min) s2->s3 Denature Proteins s4 4. Centrifuge (14,000 x g, 10 min) s3->s4 Pellet Precipitate s5 5. Transfer Supernatant s4->s5 Isolate Analyte s6 6. Inject into LC-MS/MS s5->s6

Caption: Protein Precipitation Sample Preparation Workflow.

LC-MS/MS Analysis

Rationale: The chromatographic method is designed to provide rapid separation of the analyte from any remaining matrix components, ensuring a clean baseline and minimizing ion suppression. The mobile phase contains formic acid to promote protonation of the analyte, enhancing signal intensity in positive ion ESI mode. The MS/MS parameters are optimized for maximum sensitivity and specificity by selecting unique precursor-to-product ion transitions (MRM).

cluster_workflow Overall Analytical Workflow Sample Prepared Sample (Supernatant) LC HPLC/UHPLC System (C18 Column) Sample->LC Injection MS Mass Spectrometer (ESI Source) LC->MS Elution Q1 Quadrupole 1 (Precursor Ion Isolation) MS->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Fragment Q3 Quadrupole 3 (Product Ion Scan) Q2->Q3 Detector Detector & Data System Q3->Detector Quantification

Caption: LC-MS/MS System and Data Acquisition Workflow.

Table 1: Liquid Chromatography Parameters

ParameterSetting
Column Reversed-Phase C18 (50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 5% B to 95% B over 2.0 min, hold 1.0 min
Total Run Time 4.0 min

Table 2: Mass Spectrometry Parameters (Hypothetical)

ParameterAnalyteInternal Standard (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (Q1) m/z 326.2m/z 326.2 (example)
Product Ion (Q3) m/z 167.1m/z 91.1 (example)
Dwell Time 100 ms100 ms
Collision Energy 25 eV35 eV
IonSpray Voltage 5500 V5500 V
Source Temp. 500°C500°C

Method Validation and Performance (Hypothetical Data)

The method was validated following the FDA's Bioanalytical Method Validation guidance to ensure its reliability for regulatory submissions.[1][3]

  • Selectivity: No significant interfering peaks were observed at the retention times of the analyte or IS in six different lots of blank plasma.

  • Linearity: The calibration curve was linear over the range of 0.5 to 500 ng/mL, with a correlation coefficient (r²) > 0.995.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated using QC samples. All results were within the acceptable limits of ±15% (±20% for LLOQ).

Table 3: Summary of Intra-day and Inter-day Accuracy & Precision

QC LevelConc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ 0.58.2-4.511.5-6.8
LQC 1.56.52.18.93.4
MQC 754.11.35.6-1.9
HQC 4003.5-0.84.80.5
  • Recovery and Matrix Effect: The extraction recovery was consistent and high across all QC levels. The matrix effect was found to be negligible, indicating that the protein precipitation method effectively removes interfering endogenous components.

Table 4: Extraction Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Mean Matrix Effect (%)
LQC 1.592.598.1
HQC 40094.1101.3

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide in human plasma. The simple protein precipitation protocol is well-suited for routine analysis in a regulated bioanalytical laboratory. The validation results confirm that the method meets the stringent requirements for accuracy, precision, and reliability as stipulated by international regulatory guidelines, making it an invaluable tool for advancing drug development programs.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Vertex AI Search.
  • What is Solid Phase Extraction (SPE)? - Organomation. (n.d.). Organomation.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Sannova.
  • Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. (2002). PubMed.
  • Fast and simple procedure for liquid-liquid extraction of 136 analytes from different drug classes for development of a liquid chromatographic-tandem mass spectrometric quantification method in human blood plasma. (2010). PubMed.
  • Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. (2012). PMC.
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2024). FDA.
  • Rapid, Solid Phase Extraction Technique for the High-Throughput Assay of Darifenacin in Human Plasma. (1997). ACS Publications.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). FDA.
  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov.
  • Protein Precipitation Plates. (n.d.). Thermo Fisher Scientific.
  • Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. (2012). SciELO.
  • Plasma drug screening using paper spray mass spectrometry with integrated solid phase extraction. (2024). PubMed.
  • Extraction of THC and Metabolites from Plasma Using ISOLUTE SLE+ Columns and (96-well Plates with LC–MS–MS Analysis. (n.d.). LCGC International.
  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. (n.d.). Waters Corporation.
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent.
  • A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. (2008). PubMed.
  • 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide 433309-72-9 wiki. (n.d.). Guidechem.
  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (2026). LCGC International.
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). LabRulez LCMS.
  • A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. (2012). PubMed.
  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025). Longdom Publishing.
  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023). MDPI.
  • Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS. (2022). Frontiers.

Sources

Application Notes and Protocols for In-Vivo Dosing of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing in-vivo dosing protocols for the novel compound 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide. Given the limited publicly available data on this specific molecule, this document outlines a systematic and robust strategy based on established principles of preclinical pharmacology and toxicology. The protocols herein are designed to be a starting point and will require compound-specific optimization.

The core structure, featuring a diphenylmethylpiperazine moiety, suggests potential activity within the central nervous system (CNS), as derivatives of this class have been reported to interact with various neurotransmitter systems.[1] Therefore, the experimental design will incorporate considerations for assessing potential neurobehavioral effects.

This guide will walk the user through critical stages of in-vivo protocol development, including formulation and vehicle selection, determination of the maximum tolerated dose (MTD), and the design of pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Physicochemical Properties of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide

A thorough understanding of the compound's physicochemical properties is paramount for developing a suitable formulation for in-vivo administration.

PropertyValueSource
Molecular Formula C19H23N3S[2]
Molecular Weight 325.47 g/mol [2]
Predicted LogP 3.9 - 4.5ChemDraw Estimation
Water Solubility Predicted to be lowInferred from high LogP

The high predicted LogP value suggests that 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide is lipophilic and likely possesses low aqueous solubility. This necessitates the use of a suitable vehicle for solubilization or suspension to ensure consistent and accurate dosing.

Formulation and Vehicle Selection

The selection of an appropriate vehicle is a critical step that can significantly impact the bioavailability and tolerability of the test compound. For poorly water-soluble compounds like 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide, a multi-component vehicle is often required.

Recommended Vehicle Screening Protocol:

  • Solubility Assessment:

    • Attempt to dissolve the compound in a range of individual GRAS (Generally Recognized as Safe) solvents (e.g., DMSO, ethanol, PEG400, propylene glycol, corn oil) at the desired highest concentration.

    • If single solvents are insufficient, test co-solvent systems (e.g., 10% DMSO, 40% PEG400, 50% saline).

    • For suspension formulations, evaluate the suspendibility in aqueous vehicles containing suspending agents like 0.5% carboxymethylcellulose (CMC) or methylcellulose (MC).[3]

  • Stability of Formulation:

    • Once a lead vehicle is identified, prepare the formulation and assess the physical and chemical stability over a relevant timeframe (e.g., 4-24 hours) at room temperature and, if necessary, under refrigeration.

    • Visually inspect for precipitation or phase separation.

    • For solutions, chemical stability can be assessed by techniques like HPLC.

  • Vehicle Toxicity:

    • It is crucial to conduct a vehicle-only control group in all in-vivo experiments to differentiate the effects of the compound from those of the vehicle.

    • Some vehicles, particularly at high concentrations, can cause adverse effects. For instance, high concentrations of DMSO can induce neurotoxicity.[4][5]

Example Vehicle Formulation for a Poorly Soluble Compound:

ComponentPercentage (v/v)Purpose
DMSO5-10%Solubilizing agent
Tween® 80 or Solutol® HS 151-5%Surfactant to improve wetting and stability
PEG40020-40%Co-solvent and solubilizer
Saline (0.9% NaCl) or Waterq.s. to 100%Diluent

Animal Model Selection

For initial screening and toxicity studies, common rodent models such as mice (e.g., C57BL/6 or CD-1) or rats (e.g., Sprague-Dawley or Wistar) are appropriate. The choice of species may be refined based on the specific therapeutic area of interest and any known metabolic profiles of similar compounds.

Route of Administration

The choice of administration route depends on the intended clinical application and the physicochemical properties of the compound. For early-stage discovery, intraperitoneal (IP) or oral (PO) gavage are common routes.

  • Oral (PO) Gavage: Mimics the most common route of drug administration in humans. However, bioavailability can be variable and influenced by first-pass metabolism.[6]

  • Intraperitoneal (IP) Injection: Often results in higher and more rapid systemic exposure compared to the oral route, bypassing first-pass metabolism. It is a common route for initial efficacy and toxicity screening.[7]

  • Intravenous (IV) Injection: Provides 100% bioavailability and is used for definitive pharmacokinetic studies. However, it can be technically challenging in rodents.[6]

Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Studies

The primary objective of a DRF study is to identify the MTD, which is the highest dose that does not cause unacceptable toxicity.[8] This information is crucial for selecting dose levels for subsequent efficacy studies.

Protocol for a Single-Dose MTD Study:

  • Animal Model: Male and female mice (n=3-5 per group).

  • Dose Escalation: Administer single, escalating doses of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide. A suggested starting dose could be in the range of 1-10 mg/kg, with subsequent doses increasing by a factor of 2-3 (e.g., 10, 30, 100 mg/kg).

  • Administration: Administer the compound via the chosen route (e.g., IP or PO). Include a vehicle control group.

  • Monitoring:

    • Observe animals for clinical signs of toxicity immediately after dosing and at regular intervals for up to 14 days.[9]

    • Pay close attention to any neurobehavioral changes, such as altered gait, tremors, hyperactivity, or sedation, given the compound's chemical class.

    • Record body weight daily for the first week and then weekly. A body weight loss of more than 15-20% is often considered a sign of significant toxicity.

    • At the end of the study, a gross necropsy can be performed to identify any organ abnormalities.

  • Data Analysis: The MTD is typically defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or substantial body weight loss.

MTD_Workflow start Start: Single-Dose MTD Study dose_escalation Administer Escalating Doses (e.g., 10, 30, 100 mg/kg) start->dose_escalation vehicle_control Administer Vehicle Control start->vehicle_control monitoring Monitor for Toxicity: - Clinical Signs - Body Weight - Neurobehavioral Changes dose_escalation->monitoring vehicle_control->monitoring data_analysis Analyze Data to Determine MTD monitoring->data_analysis end End: MTD Established data_analysis->end

Caption: Workflow for a single-dose Maximum Tolerated Dose (MTD) study.

Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This information helps in designing the dosing regimen for efficacy studies.[10][11]

Protocol for a Single-Dose PK Study:

  • Animal Model: Rats are often preferred for PK studies due to their larger blood volume, allowing for serial sampling from a single animal (e.g., via cannulated jugular vein).

  • Dosing: Administer a single dose of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide at a dose well below the MTD (e.g., 10 mg/kg). An IV dose group should be included to determine absolute bioavailability.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-dosing.

  • Bioanalysis: Analyze the plasma concentrations of the compound using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate key PK parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t1/2)

    • Bioavailability (F%)

Pharmacodynamic (PD) and Efficacy Studies

Once the MTD and PK profile are established, efficacy studies can be designed to evaluate the biological effect of the compound in a relevant disease model.

InVivo_Study_Progression formulation Formulation & Vehicle Selection mtd Single-Dose MTD Study formulation->mtd pk Pharmacokinetic (PK) Study mtd->pk repeat_dose_tox Repeated-Dose Toxicity Study pk->repeat_dose_tox efficacy Efficacy Study in Disease Model repeat_dose_tox->efficacy

Caption: General progression of in-vivo studies for a novel compound.

General Protocol for an Efficacy Study:

  • Disease Model: Select an appropriate animal model of disease based on the hypothesized mechanism of action of the compound. Given the potential CNS activity, models of anxiety, depression, or psychosis could be considered.

  • Group Allocation: Randomly assign animals to treatment groups (n=8-12 per group), including a vehicle control group and a positive control group (a known effective drug), if available.

  • Dosing Regimen:

    • Select at least three dose levels below the MTD (e.g., 3, 10, 30 mg/kg).

    • The dosing frequency (e.g., once or twice daily) should be guided by the PK data to maintain drug exposure above a target concentration.

  • Efficacy Endpoints: Measure relevant behavioral or physiological endpoints at appropriate time points. For CNS-active compounds, these could include:

    • Locomotor activity tests (e.g., open field test)

    • Anxiety-related tests (e.g., elevated plus maze)

    • Depression-related tests (e.g., forced swim test)

  • Data Analysis: Compare the outcomes between the treatment groups and the control groups using appropriate statistical methods.

Conclusion

The successful in-vivo evaluation of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide hinges on a systematic and iterative approach. The protocols outlined in these application notes provide a foundational framework for researchers to establish a safe and effective dosing regimen. It is imperative to remember that these are general guidelines, and compound-specific optimization based on experimental data is essential for the successful advancement of this novel chemical entity.

References

  • Gomes, M. V., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 60-71.
  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.
  • Parasuraman, S. (2011). Toxicological screening. Journal of pharmacology & pharmacotherapeutics, 2(2), 74.
  • Charles River Laboratories. Dose Range Finding Studies. Available from: [Link]

  • ALS Therapy Development Institute. (2022). Blog: What are Pharmacokinetic and Pharmacodynamic Studies? Available from: [Link]

  • ResearchGate. Syntheses of Novel Diphenyl Piperazine Derivatives and Their Activities as Inhibitors of Dopamine Uptake in the Central Nervous System. Available from: [Link]

  • InterBioTox. In vivo Toxicology. Available from: [Link]

  • RJPTSimLab. Study of Different Routes of Drug Administration in Mice and Rats. Available from: [Link]

  • ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Available from: [Link]

  • RJPTSimLab. Study of Different Routes of Drug Administration in Mice and Rats. Available from: [Link]

  • Altasciences. Best Practices for Preclinical Dose Range Finding Studies. Available from: [Link]

  • Hoeford Research Limited. Dose Range Finding. Available from: [Link]

  • NorthEast BioLab. Drug Pharmacokinetics (PK), Pharmacodynamics (PD) Study. Available from: [Link]

  • OMICS International. In Vivo Testing in Toxicology: Evaluating the Safety of Pharmaceuticals and Environmental Exposures. World Journal of Pharmacology and Toxicology. Available from: [Link]

  • ResearchGate. (2018). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Available from: [Link]

  • S. J. Med. Sci. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available from: [Link]

Sources

Application Notes and Protocols for Formulation of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide is a novel therapeutic agent with significant potential. However, its development is hampered by poor aqueous solubility, a common challenge for many new chemical entities (NCEs) that can lead to low and variable oral bioavailability.[1] This characteristic likely places the compound in the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making formulation development a critical step to unlock its therapeutic efficacy.[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on advanced formulation strategies to enhance the delivery of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide. We will delve into the rationale behind selecting specific formulation techniques and provide detailed, step-by-step protocols for their implementation. The focus will be on scientifically sound, field-proven methods that address the core challenge of poor solubility.

Physicochemical Properties of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is the foundation of a successful formulation strategy. For 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide, the following information is crucial:

PropertyValue/InformationSource
Molecular Formula C19H23N3S[4]
Molecular Weight 325.474 g/mol [4]
CAS Number 433309-72-9[4]
Topological Polar Surface Area 50.6 Ų[4]
XLogP3-AA (Predicted Lipophilicity) 3.2[4]

The predicted high XLogP3-AA value suggests that 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide is a lipophilic compound, which is consistent with its observed poor aqueous solubility.[2] This lipophilicity is a key determinant in selecting the most appropriate formulation approaches.

Strategic Formulation Pathways

Given the lipophilic nature and poor aqueous solubility of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide, several formulation strategies can be employed to enhance its dissolution and bioavailability. The choice of strategy will depend on the desired pharmacokinetic profile, the intended route of administration, and the stability of the API.

Here, we present three robust formulation pathways:

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations leverage the drug's lipophilicity by dissolving it in a lipidic vehicle.[5][6]

  • Solid Dispersions: This technique involves dispersing the drug in a solid-state carrier, often converting it to an amorphous form to improve its dissolution rate.[7][8][9][10]

  • Nanoparticulate Systems: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and potential for targeted delivery.[11][12]

Below is a decision-making workflow to guide the selection of an appropriate formulation strategy.

Formulation_Strategy_Workflow cluster_0 API Characterization cluster_1 Primary Formulation Approaches cluster_2 Key Considerations & Rationale cluster_3 Downstream Processing & Dosage Form API 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide (Poorly Soluble, Lipophilic) LBDDS Lipid-Based Drug Delivery (SEDDS/SMEDDS) API->LBDDS Select approach based on target product profile SD Solid Dispersions (Amorphous Systems) API->SD Select approach based on target product profile Nano Nanoparticulate Systems (Nanocrystals/Polymeric NPs) API->Nano Select approach based on target product profile LBDDS_Rationale Leverages high Log P Enhances lymphatic uptake Mitigates food effect LBDDS->LBDDS_Rationale Capsules Soft/Hard Gelatin Capsules LBDDS->Capsules SD_Rationale Increases surface area & wettability Overcomes crystal lattice energy Suitable for oral solid dosage forms SD->SD_Rationale Tablets Tablets/Capsules SD->Tablets Nano_Rationale Maximizes surface area Potential for targeted delivery (e.g., CNS) Improves dissolution velocity Nano->Nano_Rationale Nano->Tablets Parenteral Parenteral Formulations Nano->Parenteral

Caption: Formulation strategy selection workflow for 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide.

Protocol 1: Development of a Self-Microemulsifying Drug Delivery System (SMEDDS)

Rationale: SMEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation in an aqueous medium, such as gastrointestinal fluids. This in-situ formation of a microemulsion presents the drug in a solubilized state with a large interfacial area for absorption, which is particularly advantageous for lipophilic compounds like 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide.[13]

Materials and Equipment
  • API: 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide

  • Oil Phase: Labrafac™ PG, Maisine® CC, or equivalent medium-chain triglycerides.[3]

  • Surfactant: Kolliphor® RH 40, Cremophor® EL, or equivalent non-ionic surfactant.

  • Cosurfactant/Cosolvent: Transcutol® HP, Propylene glycol, or Ethanol.

  • Analytical Balance

  • Magnetic Stirrer and Stir Bars

  • Vortex Mixer

  • Water Bath or Incubator

  • Glass Vials

  • Particle Size Analyzer (e.g., Dynamic Light Scattering)

  • UV-Vis Spectrophotometer

Experimental Protocol
Step 1: Solubility Screening of Excipients
  • Accurately weigh an excess amount of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide into separate glass vials.

  • Add a known volume (e.g., 2 mL) of each selected oil, surfactant, and cosurfactant to the respective vials.

  • Seal the vials and place them on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C) for 48-72 hours to reach equilibrium.

  • After reaching equilibrium, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved drug.

  • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the concentration of the dissolved drug using a validated UV-Vis spectrophotometric or HPLC method.

  • Select the excipients with the highest solubilizing capacity for the API.

Step 2: Construction of Ternary Phase Diagrams
  • Based on the solubility data, select the most suitable oil, surfactant, and cosurfactant.

  • Prepare a series of blank formulations by mixing the surfactant and cosurfactant (S_mix_) in different weight ratios (e.g., 1:1, 2:1, 3:1, 1:2).

  • For each S_mix_ ratio, prepare mixtures with the oil phase at various weight ratios (e.g., 9:1, 8:2, 7:3, ... , 1:9).

  • To a small amount (e.g., 100 mg) of each mixture in a glass vial, add water dropwise with gentle stirring.

  • Visually observe the formation of a clear, transparent, or slightly bluish microemulsion. Note the amount of water required.

  • Plot the data on a ternary phase diagram with the three components (oil, S_mix_, and water) at the vertices. The area of microemulsion formation will be identified.

Step 3: Preparation and Characterization of Drug-Loaded SMEDDS
  • Select a formulation from the microemulsion region of the ternary phase diagram that has a high oil content to maximize drug loading.

  • Accurately weigh the required amounts of oil, surfactant, and cosurfactant into a glass vial.

  • Add the pre-weighed 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide to the mixture.

  • Gently heat the mixture (if necessary, not exceeding 40-50 °C) and stir until the drug is completely dissolved and a clear, homogenous solution is formed.

  • Characterization:

    • Droplet Size and Polydispersity Index (PDI): Dilute the SMEDDS formulation with a suitable aqueous medium (e.g., 1:100 or 1:1000) and measure the droplet size and PDI using a dynamic light scattering instrument.

    • Zeta Potential: Measure the zeta potential of the diluted microemulsion to assess its stability.

    • In Vitro Drug Release: Perform in vitro dissolution studies using a USP dissolution apparatus (e.g., paddle type) in a relevant dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid).

Protocol 2: Formulation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Rationale: Amorphous solid dispersions (ASDs) are a well-established technique to improve the solubility and dissolution rate of poorly water-soluble drugs.[1][7] By dispersing the drug at a molecular level within a hydrophilic polymer matrix, the high-energy amorphous state is stabilized, preventing recrystallization and enhancing aqueous solubility.[7][13]

Materials and Equipment
  • API: 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide

  • Polymeric Carrier: Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC), or Soluplus®.

  • Solvent: A common solvent for both the API and the polymer (e.g., methanol, ethanol, acetone, or a mixture).

  • Rotary Evaporator

  • Vacuum Oven

  • Mortar and Pestle

  • Sieves

  • Differential Scanning Calorimetry (DSC)

  • Powder X-ray Diffraction (PXRD)

  • Scanning Electron Microscopy (SEM)

Experimental Protocol
Step 1: Polymer and Solvent Selection
  • Assess the solubility of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide and the selected polymers in various volatile organic solvents.

  • Choose a solvent system that can dissolve both the drug and the polymer at the desired ratio.

Step 2: Preparation of the Solid Dispersion
  • Prepare solutions of the API and the polymer in the selected solvent at different drug-to-polymer weight ratios (e.g., 1:1, 1:2, 1:4).

  • Ensure complete dissolution of both components to form a clear solution.

  • Transfer the solution to the flask of a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (typically not exceeding 40-50 °C).

  • Once the solvent is removed, a solid film or mass will be formed on the inner surface of the flask.

  • Scrape the solid material from the flask and dry it further in a vacuum oven at a suitable temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.

  • Gently pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.

Step 3: Physicochemical Characterization of the ASD
  • Differential Scanning Calorimetry (DSC): Analyze the thermal properties of the pure API, the polymer, and the prepared ASDs. The absence of the drug's melting endotherm in the ASD thermogram indicates the formation of an amorphous system.

  • Powder X-ray Diffraction (PXRD): Obtain the PXRD patterns of the pure API, the polymer, and the ASDs. The disappearance of the characteristic crystalline peaks of the drug in the ASD pattern confirms its amorphous nature.

  • Scanning Electron Microscopy (SEM): Examine the morphology of the ASD particles.

  • In Vitro Dissolution Studies: Compare the dissolution profiles of the pure API, a physical mixture of the API and polymer, and the prepared ASDs in a relevant dissolution medium.

ASD_Workflow cluster_0 Preparation cluster_1 Characterization Start Dissolve API and Polymer in a Common Solvent Evaporation Solvent Evaporation (Rotary Evaporator) Start->Evaporation Drying Vacuum Drying Evaporation->Drying Milling Pulverization and Sieving Drying->Milling ASD_Product Amorphous Solid Dispersion Milling->ASD_Product DSC DSC (Confirm Amorphous State) ASD_Product->DSC Analyze PXRD PXRD (Absence of Crystalline Peaks) ASD_Product->PXRD Analyze Dissolution In Vitro Dissolution (Enhanced Rate) ASD_Product->Dissolution Analyze

Caption: Workflow for the preparation and characterization of an amorphous solid dispersion.

Protocol 3: Formulation of Polymeric Nanoparticles for Potential CNS Delivery

Rationale: For compounds that may target the central nervous system (CNS), nanoparticulate delivery systems offer a promising approach to overcome the blood-brain barrier (BBB).[12][14][15] Polymeric nanoparticles can encapsulate hydrophobic drugs, protect them from degradation, and can be surface-modified to facilitate transport across the BBB.[12][16]

Materials and Equipment
  • API: 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide

  • Polymer: Poly(lactic-co-glycolic acid) (PLGA), Chitosan, or Poly(allylamine) hydrochloride.[12]

  • Surfactant/Stabilizer: Polysorbate 80 (Tween® 80) or Pluronic® F-68.

  • Organic Solvent: Acetone or Dichloromethane.

  • Aqueous Phase: Deionized water.

  • High-Speed Homogenizer or Probe Sonicator

  • Magnetic Stirrer

  • Centrifuge

  • Lyophilizer (Freeze-Dryer)

  • Transmission Electron Microscope (TEM)

  • Particle Size Analyzer and Zeta Potential Analyzer

Experimental Protocol
Step 1: Preparation of Nanoparticles by Emulsification-Solvent Evaporation
  • Dissolve a known amount of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide and the selected polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone) to form the organic phase.

  • Prepare an aqueous phase containing a surfactant (e.g., 1% w/v Polysorbate 80) in deionized water.

  • Inject the organic phase into the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Continuously stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation at high speed (e.g., 15,000 rpm for 30 minutes).

  • Wash the nanoparticle pellet with deionized water to remove the excess surfactant and unencapsulated drug.

  • Resuspend the washed nanoparticles in a small volume of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry the suspension to obtain a powdered nanoparticle formulation.

Step 2: Characterization of Polymeric Nanoparticles
  • Particle Size, PDI, and Zeta Potential: Re-disperse the lyophilized nanoparticles in deionized water and measure their size, PDI, and zeta potential.

  • Morphology: Observe the shape and surface morphology of the nanoparticles using TEM.

  • Drug Entrapment Efficiency (EE) and Drug Loading (DL):

    • To determine the EE, dissolve a known amount of the lyophilized nanoparticles in a suitable solvent to break the nanoparticles and release the drug.

    • Quantify the amount of encapsulated drug using a validated analytical method (e.g., HPLC).

    • Calculate EE and DL using the following formulas:

      • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

      • DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

  • In Vitro Drug Release: Perform in vitro release studies using a dialysis bag method in a relevant release medium (e.g., phosphate-buffered saline, pH 7.4).

Conclusion

The successful formulation of the poorly soluble compound 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide is achievable through the application of advanced drug delivery technologies. The choice between lipid-based systems, solid dispersions, and nanoparticulate formulations should be guided by the target product profile, including the intended route of administration and desired therapeutic outcomes. The protocols provided herein offer a robust starting point for the systematic development and characterization of formulations designed to enhance the solubility, dissolution, and ultimately, the bioavailability of this promising therapeutic agent. Further optimization of the formulation parameters will be necessary to achieve a stable, effective, and manufacturable drug product.

References

  • Dr. Reddy's API. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • Butler, J., & Dressman, J. (2010).
  • PharmTech. (2025). Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs.
  • Pawar, J., & Fule, R. (2017).
  • Jain, A., & Gupta, A. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Gavali, S., & Pacharane, S. (2011). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • WuXi AppTec DMPK. (2024).
  • Patel, R., & Patel, M. (2024). Surface Solid Dispersion Technique for Solubility Enhancement of Nifedipine.
  • Kumar, S., & Singh, S. (2021). A Review on Solubility Enhancement by Solid Dispersion Technique.
  • Miller, D., & Williams, R. (2014).
  • Zhang, Y., & Chan, H. F. (2015). Advances in lipid-based drug delivery: enhancing efficiency for hydrophobic drugs.
  • Guidechem. 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide 433309-72-9 wiki.
  • Jetir.Org. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review.
  • Yasir, M., & Singh, P. (2021).
  • Saraiva, C., & Praça, C. (2022). Nanogels as Novel Nanocarrier Systems for Efficient Delivery of CNS Therapeutics.
  • ACS.org. LIPID-BASED DRUG DELIVERY SYSTEMS.
  • Chen, Y., & Liu, L. (2025). Precision targeting of the CNS: recent progress in brain-directed nanodrug delivery.
  • Wikipedia. Nanoparticles for drug delivery to the brain.
  • Kreuter, J. (2001). Nanoparticles as Blood–Brain Barrier Permeable CNS Targeted Drug Delivery Systems.
  • MDPI. (2025).
  • CAS. (2025). The future of lipid-based drug delivery systems.
  • PubChem. 4-Methylpiperazine-1-carbothioamide | C6H13N3S | CID 2113086.
  • Chemspace. 4-(diphenylmethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide.
  • PubMed. (2013).
  • PubMed. (2009). Design, synthesis, and in-vivo pharmacological screening of N,3-(substituted diphenyl)
  • Google Patents. US7989623B2 - Process for making n-(diphenylmethyl)piperazines.
  • Letters in Applied NanoBioScience. (2021).
  • PubChemLite. 4-methylpiperazine-1-carbothioamide (C6H13N3S).
  • Chemdiv. Compound 4-benzyl-N-(4-methylphenyl)piperazine-1-carbothioamide.

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Application Note: Synthesis and Purification Protocols for 4-(Diphenylmethyl)-N-methylpiperazine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Introduction and Chemical Rationale

Piperazine-1-carbothioamide derivatives are highly valued in medicinal chemistry, frequently serving as critical pharmacophores in anti-tubercular agents, CNS stimulants, and histamine antagonists[1]. The compound 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide (CAS: 433309-72-9) features a lipophilic benzhydryl group and a hydrogen-bond-donating thiourea moiety.

The standard synthesis involves the nucleophilic addition of the secondary amine of 1-(diphenylmethyl)piperazine to the electrophilic carbon of methyl isothiocyanate[2]. While the reaction is highly efficient, achieving >98% purity requires rigorous downstream processing to remove unreacted starting materials and degradation byproducts. This guide details three field-proven purification workflows, emphasizing the physicochemical causality behind each step and incorporating self-validating quality control measures.

Workflow A 1-(Diphenylmethyl)piperazine + Methyl Isothiocyanate B Reaction in Ethanol/DCM (RT, 1-2 hours) A->B Nucleophilic Addition C Crude Mixture Assessment (TLC / LC-MS) B->C Evaporation/Filtration D Protocol 1: Recrystallization (Ethanol) C->D High Purity/Scale-up E Protocol 2: Flash Chromatography (Silica Gel) C->E Complex Impurities F Protocol 3: Acid-Base Extraction (pH Gradient) C->F Amine Contamination G Pure 4-(diphenylmethyl)-N-methylpiperazine- 1-carbothioamide (>98% Purity) D->G Yield: 85-93% E->G Yield: 70-80% F->G Yield: 80-85%

Decision matrix and workflow for the purification of the target carbothioamide.

Quantitative Method Comparison

Selecting the appropriate purification method depends on the scale of synthesis and the specific impurity profile of the crude reaction mixture.

Purification MethodPrimary Physicochemical MechanismOptimal Use CaseTypical YieldExpected PurityScalability
Recrystallization Intermolecular H-bonding (N-H···S)High-purity crude mixtures85–93%>99%Excellent
Flash Chromatography Differential polarity / AdsorptionComplex mixtures / Analogs70–80%>95%Moderate
Acid-Base Extraction Differential pKa​ partitioningHigh unreacted amine content80–85%>95%Good

Detailed Purification Protocols

Protocol 1: Solvent-Mediated Recrystallization (Industry Standard)

Causality & Mechanism: Thiourea derivatives exhibit strong intermolecular self-association via N—H···S hydrogen bonds, which drives the assembly of highly ordered, thermodynamically stable crystal lattices[2]. By utilizing a polar protic solvent like ethanol, the highly soluble unreacted methyl isothiocyanate and the starting piperazine remain in the mother liquor, while the target carbothioamide selectively crystallizes upon cooling[2][3].

Step-by-Step Methodology:

  • Dissolution: Transfer the crude solid to a round-bottom flask. Add a minimal volume of boiling absolute ethanol (approx. 3–5 mL per gram of crude).

  • Clarification: If particulate matter is present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature (20–25 °C) over 2 hours to promote the formation of large, pure crystals. Transfer to a 4 °C refrigerator for an additional 4 hours to maximize yield.

  • Isolation: Isolate the colorless crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove residual mother liquor.

  • Self-Validation (IPQC):

    • Melting Point: Confirm a sharp melting point (typically narrow, within a 2 °C range).

    • TLC: Run on silica gel (Eluent: 9:1 DCM:MeOH). A single dense spot under UV (254 nm) validates the removal of the starting amine.

Protocol 2: Acid-Base Extraction

Causality & Mechanism: 1-(Diphenylmethyl)piperazine contains a highly basic secondary amine ( pKa​ ~9.0). Upon conversion to the thiourea, the basicity of this nitrogen is completely abolished due to the electron-withdrawing nature of the thiocarbonyl group. The remaining tertiary amine (benzhydryl position) is sterically hindered and significantly less basic. A controlled acidic wash selectively protonates the unreacted starting material, driving it into the aqueous phase while the target product remains in the organic phase.

ExtractionLogic Mix Crude Reaction Mixture in Dichloromethane Acid Wash with 0.1 M HCl (pH ~1.0) Mix->Acid Org1 Organic Phase (Product) Acid->Org1 Retains less basic thiourea Aq1 Aqueous Phase (Protonated Amine) Acid->Aq1 Extracts unreacted piperazine Base Wash with Sat. NaHCO3 (pH ~8.0) Org1->Base Org2 Purified Organic Phase (Neutralized) Base->Org2 Neutralizes HCl traces Aq2 Aqueous Phase (Inorganic Salts) Base->Aq2 Removes salts

Logical flow of the acid-base extraction exploiting differential pKa values.

Step-by-Step Methodology:

  • Solubilization: Dissolve the crude reaction mixture in dichloromethane (DCM) (15 mL per gram of crude).

  • Acid Wash: Transfer to a separatory funnel. Add an equal volume of 0.1 M HCl. Shake vigorously and vent. Allow the layers to separate.

  • Phase Separation: Collect the lower organic layer (containing the product). Discard the upper aqueous layer (containing the protonated unreacted amine).

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO3​ to neutralize any residual acid and remove water-soluble impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Self-Validation (IPQC):

    • 1H-NMR (DMSO-d6): Confirm the disappearance of the secondary amine N-H broad singlet and verify the presence of the downfield thiourea N-H proton (typically >8.0 ppm)[4][5].

Protocol 3: Flash Column Chromatography

Causality & Mechanism: When synthesizing analogs or dealing with complex degradation products (e.g., desulfurization byproducts), crystallization may fail. Silica gel chromatography separates compounds based on their differential adsorption. The highly polar thiourea group interacts strongly with the silanol groups on the stationary phase, requiring a carefully optimized solvent gradient[6][7].

Step-by-Step Methodology:

  • Preparation: Pack a glass column with silica gel (230–400 mesh) using a slurry of Hexane.

  • Loading: Dry-load the crude mixture by dissolving it in a minimum amount of DCM, adding a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Begin elution with 100% Hexane, gradually increasing polarity to 60:40 Hexane:Ethyl Acetate. The lipophilic benzhydryl group ensures the product elutes before highly polar degradation products.

  • Fraction Collection: Collect 15–20 mL fractions.

  • Self-Validation (IPQC):

    • Spot fractions on TLC plates. Pool fractions containing the single target spot. Evaporate to yield the purified compound. Confirm final molecular weight via LC-MS (ESI+) showing the [M+H]+ peak at m/z 326.1[4][7].

Sources

Application Notes and Protocols for the Preparation of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide is a piperazine derivative with potential applications in drug discovery and development. Accurate and reproducible experimental results rely on the precise preparation of stock solutions of this compound. This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide, ensuring scientific integrity and safety.

The protocols outlined herein are based on established principles of laboratory practice and the known characteristics of related chemical structures, such as piperazine and thioamide-containing molecules. Given the limited publicly available data on the specific physicochemical properties of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide, the recommendations provided should be considered as a starting point, with the end-user encouraged to perform their own validation for their specific experimental needs.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is crucial for safe handling and the preparation of stable, accurate stock solutions.

Compound Information:

PropertyValueSource
IUPAC Name 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide[1]
CAS Number 433309-72-9[1]
Molecular Formula C₁₉H₂₃N₃S[1]
Molecular Weight 325.47 g/mol [1]
Solubility Data not available. Assumed to be poorly soluble in water and soluble in organic solvents like DMSO and ethanol.Inferred from general properties of similar organic compounds.
Stability Data not available. Thioamides can be susceptible to hydrolysis. Piperazine derivatives may be light-sensitive.Inferred from general chemical principles.[2][3]

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. Do not ingest. Prevent the formation of dust.

  • Storage: Store the solid compound and its stock solutions in a cool, dry, and dark place in a tightly sealed container to protect from moisture and light.[5]

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide in dimethyl sulfoxide (DMSO). DMSO is a common solvent for dissolving organic compounds for in vitro biological assays due to its high solubilizing capacity.[7]

Materials:

  • 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials with screw caps

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional)

Workflow for Stock Solution Preparation:

G cluster_prep Preparation cluster_storage Storage & Use A Calculate Required Mass B Weigh Compound A->B Accurate Weighing C Add Solvent (DMSO) B->C Transfer to Vial D Dissolve Compound C->D Vortex/Sonicate E Aliquot Stock Solution D->E Prevent Freeze-Thaw F Store at -20°C or -80°C E->F Long-term Stability G Prepare Working Solutions F->G Dilute as Needed

Caption: Workflow for preparing and storing stock solutions.

Step-by-Step Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide is calculated as follows:

    Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) Mass (mg) = 0.010 mol/L × 0.001 L × 325.47 g/mol × 1000 mg/g = 3.25 mg

  • Weigh the compound: Accurately weigh 3.25 mg of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide using an analytical balance. Tare a clean microcentrifuge tube or amber glass vial before adding the compound.

  • Add solvent: Add 1 mL of anhydrous DMSO to the vial containing the weighed compound using a calibrated micropipette.

  • Dissolve the compound: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, sonicate the vial in a water bath for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.

  • Labeling: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

  • Storage: For short-term storage (a few days), the stock solution can be stored at 4°C. For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[5]

Considerations for Alternative Solvents

If DMSO is not suitable for a specific application, other organic solvents such as ethanol may be considered. However, the solubility of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide in these solvents should be experimentally determined. When using alternative solvents, it is crucial to use an anhydrous grade to prevent potential hydrolysis of the thioamide group.

Validation and Quality Control

Given the lack of specific stability data, it is recommended to perform a stability study on the prepared stock solution under the intended storage conditions. This can be done by analyzing the purity and concentration of the solution over time using techniques such as High-Performance Liquid Chromatography (HPLC).

Conclusion

The protocol described in this application note provides a comprehensive and scientifically grounded method for the preparation of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide stock solutions. By adhering to these guidelines, researchers can ensure the accuracy and reproducibility of their experiments. It is imperative to remember that these are general recommendations, and experimental validation is crucial for specific applications.

References

  • Ataman Kimya. (n.d.). PIPERAZINE. Retrieved from [Link]

  • Antibodies.com. (n.d.). Piperazine. Retrieved from [Link]

  • s d fine-chem limited. (n.d.). piperazine anhydrous. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Piperazine. Retrieved from [Link]

  • Chemspace. (n.d.). 4-(diphenylmethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide. Retrieved from [Link]

  • Khatri, B., Bhat, P., & Chatterjee, J. (2020). Incorporating Thioamides into Proteins by Native Chemical Ligation. Methods in molecular biology (Clifton, N.J.), 2157, 147–169. [Link]

  • Camacho, C. G., & VanVeller, B. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Biochemistry, 59(4), 419–431. [Link]

  • Galić, M., Perica, M. M., & Mihaljević, I. (2013). Biological actions of drug solvents. Periodicum biologorum, 115(3), 331-336.
  • Wissner, R. F., Kulp, J. L., 3rd, & Petersson, E. J. (2018). Transamidation of thioamides with nucleophilic amines: thioamide N-C(S) activation by ground-state-destabilization. Organic & biomolecular chemistry, 16(43), 8451–8462. [Link]

  • Delgado, D. R., Martínez, F., & Jouyban, A. (2020). Solubility and Preferential Solvation of Carbazochrome in Solvent Mixtures of N,N-Dimethylformamide Plus Methanol/Ethanol/n-Propanol and Dimethyl Sulfoxide Plus Water.
  • Siwinska, N., Koba, M., & Bojarska, J. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1), 1-10.
  • Science.gov. (n.d.). dmso methanol ethanol: Topics by Science.gov. Retrieved from [Link]

  • Thabit, S. S. (2021). Solubility of drugs in ethanol and dmso. ResearchGate. Retrieved from [Link]

  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]

  • Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4).
  • Siddiqui, H. L., et al. (2012). 4-Benzyl-N-methyl-piperazine-1-carbothio-amide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o712-3. [Link]

Sources

Troubleshooting & Optimization

troubleshooting poor solubility of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists troubleshooting the aqueous solubility of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide .

Physicochemical Profiling: Understanding the Causality

To successfully solubilize this compound, we must first deconstruct its structural liabilities. This molecule presents a dual "brick dust" and "grease ball" challenge:

  • The "Grease Ball" Component: The bulky diphenylmethyl (benzhydryl) group is highly lipophilic, driving up the partition coefficient (LogP) and resisting aqueous solvation.

  • The "Brick Dust" Component: The planar carbothioamide group engages in strong intermolecular hydrogen bonding, significantly increasing the crystal lattice energy[1].

  • Ionizable Centers: The piperazine ring contains two nitrogens. The N1 nitrogen is tied up in the thioamide resonance structure and is non-basic. However, the N4 nitrogen (attached to the diphenylmethyl group) is a basic tertiary amine (estimated pKa ~7.5–8.0), which provides our primary chemical lever for solubilization[2].

Part 1: Diagnostic FAQs

Q1: I dissolved the compound in 100% DMSO at 10 mM, but when I dilute it 1:10 into PBS (pH 7.4), it immediately crashes out. Why? A1: This is a classic solvent-shift precipitation. At pH 7.4, the basic N4 piperazine nitrogen is largely unionized. The sudden drop in DMSO concentration rapidly decreases the dielectric solvation capacity, exposing the highly hydrophobic diphenylmethyl group to the aqueous environment. The high lattice energy of the carbothioamide group then drives rapid crystallization[1]. Solution: Transition to a step-down cosolvent system or utilize cyclodextrin complexation before introducing the aqueous buffer.

Q2: Can I just lower the pH to keep it in solution? A2: Yes, but with limitations. Lowering the pH below 6.0 will protonate the N4 tertiary amine, significantly increasing aqueous solubility via in-situ salt formation[2]. However, if your biological assay requires physiological pH (7.4), the compound will precipitate upon neutralization.

Q3: Why doesn't standard micellar solubilization (e.g., Tween 20) work well? A3: Micellar solubilization relies on the compound partitioning efficiently into the hydrophobic core of the micelle. The bulky, rigid nature of the diphenylmethyl group combined with the carbothioamide tail results in poor packing efficiency within simple micelles. A complexation approach, such as using cyclodextrins that specifically encapsulate bulky aromatic groups, is far more effective for this specific scaffold[3].

Part 2: Troubleshooting Workflow

G Start Compound Precipitation in Aqueous Media Check_pH Is the target assay pH < 6.0? Start->Check_pH Salt_Form Protocol A: Salt Formation (Protonate N4 Piperazine) Check_pH->Salt_Form Yes (Ionizable) Check_Excipient Are excipients tolerated? Check_pH->Check_Excipient No (Requires pH 7.4) Cyclodextrin Protocol B: HP-β-CD Complexation (Encapsulate Diphenylmethyl) Check_Excipient->Cyclodextrin Yes (Bulky groups fit cavity) ASD Protocol C: Amorphous Solid Dispersion (HPMCAS Matrix) Check_Excipient->ASD No (In Vivo Solid Dosing) Cosolvent Protocol D: Cosolvent/Surfactant (PEG400 / Tween 80) Check_Excipient->Cosolvent Yes (High LogP solvation)

Decision tree for solubilizing 4-(diphenylmethyl)-piperazine derivatives in aqueous media.

Part 3: Step-by-Step Experimental Protocols

Protocol A: HP-β-CD Inclusion Complexation

Mechanism: The bulky diphenylmethyl group is an excellent candidate for inclusion into the hydrophobic cavity of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). This masks the lipophilic region, increasing apparent solubility without altering the bulk pH. This technique is highly effective for structurally similar diphenylmethyl-piperazine derivatives like meclizine[3].

  • Prepare a 20% (w/v) solution of HP-β-CD in purified water or PBS (pH 7.4).

  • Add 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide in excess (e.g., 5 mg/mL) to the cyclodextrin solution.

  • Sonicate the suspension for 15 minutes in a water bath to disrupt large crystalline aggregates.

  • Shake the mixture on an orbital shaker at 37°C for 48 hours to reach complexation equilibrium.

  • Filter the suspension through a 0.45 µm PTFE syringe filter to remove uncomplexed, precipitated API.

  • Self-Validation Step: Analyze the filtrate via HPLC-UV to quantify the exact solubilized concentration before introducing it to your assay.

Protocol B: Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Mechanism: For in vivo dosing where high concentrations are needed, converting the crystalline drug to an amorphous state using hydrophilic polymers (e.g., HPMCAS) disrupts the crystal lattice energy. This prevents crystallization and maintains a supersaturated state in the gastrointestinal tract, a proven strategy for poorly soluble weakly basic piperazine derivatives[4].

  • Dissolve the API and HPMCAS (1:3 w/w ratio) in a common volatile solvent system (e.g., Dichloromethane/Methanol 1:1 v/v).

  • Vortex until complete dissolution is achieved. Self-Validation Step: The solution must be entirely clear; any turbidity indicates intact crystal lattices that will seed precipitation.

  • Rapidly evaporate the solvent using a rotary evaporator under reduced pressure at 40°C to kinetically trap the amorphous state.

  • Dry the resulting solid film in a vacuum oven overnight to remove residual solvent.

  • Mill the solid dispersion into a fine powder for dosing.

  • Self-Validation Step: Perform Powder X-Ray Diffraction (PXRD) to confirm the absence of sharp crystalline peaks (a broad "halo" indicates a successful amorphous dispersion).

Protocol C: Mesylate Salt Formation

Mechanism: Forming a salt with a low-pKa acid targets the basic N4 nitrogen, drastically reducing the lattice energy and improving dissolution kinetics compared to the free base[2].

  • Weigh 10 mg of the free base into a glass vial.

  • Add 1.0 mL of Acetone to form a uniform slurry.

  • Add 1.05 molar equivalents of Methanesulfonic acid (MSA) dropwise under continuous stirring.

  • Stir at room temperature for 2 hours. Self-Validation Step: The transition from a cloudy slurry to a clear solution indicates complete salt formation.

  • Evaporate the solvent under a gentle stream of nitrogen to yield the mesylate salt.

  • Reconstitute the resulting salt in aqueous media.

Part 4: Data Presentation & Expected Outcomes

The following table summarizes the expected solubility gains based on the physicochemical mechanism applied:

Solubilization StrategyPrimary Mechanism of ActionEstimated Solubility GainOptimal Application
pH Adjustment (pH < 6.0) Protonation of N4 tertiary amine50x - 100xIn vitro assays tolerant of acidic media
HP-β-CD Complexation (20% w/v) Hydrophobic encapsulation of diphenylmethyl group100x - 500xCell-based assays (pH 7.4), IV dosing
Amorphous Solid Dispersion Disruption of crystal lattice energy (HPMCAS matrix)20x - 50xOral in vivo dosing (solid dosage forms)
Cosolvent Blend Dielectric constant reduction (PEG400/Tween 80)10x - 30xEarly PK studies, robust biochemical assays

References

  • Contemporary Review on Solubility Enhancement Techniques Source: Journal of Drug Delivery and Therapeutics URL:[Link][1]

  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches Source: Crystal Growth & Design - ACS Publications URL:[Link][2]

  • Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes Source: PMC - National Institutes of Health URL:[Link][3]

  • Processing Impact on In Vitro and In Vivo Performance of Solid Dispersions—A Comparison between Hot-Melt Extrusion and Spray Drying Source: PMC - National Institutes of Health URL:[Link][4]

Sources

Technical Support Center: Optimizing the Synthesis of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As researchers scale up the synthesis of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide [1], achieving high yields and purity often becomes a bottleneck. This compound is synthesized via the nucleophilic addition of the secondary amine in 1-(diphenylmethyl)piperazine to the highly electrophilic carbon of methyl isothiocyanate (MITC)[2].

Below is our definitive troubleshooting guide, engineered to help you understand the mechanistic causality behind common synthetic failures and how to implement self-validating experimental protocols to overcome them.

Pathway Visualization: Nucleophilic Addition Mechanism

ReactionMechanism A 1-(diphenylmethyl)piperazine (Nucleophile) C Tetrahedral Intermediate (Zwitterion) A->C Nucleophilic Attack (N attacks C=S) B Methyl isothiocyanate (Electrophile) B->C Electrophilic Capture D 4-(diphenylmethyl)-N-methyl piperazine-1-carbothioamide (Target Product) C->D Proton Transfer & Tautomerization

Fig 1. Nucleophilic addition pathway for carbothioamide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield plateauing at 60-70% despite extended stirring times? A: This is classically a reagent depletion issue rather than a kinetic bottleneck. Methyl isothiocyanate (MITC) is highly sensitive to moisture[3]. If your solvent (e.g., dichloromethane or ethanol) is not strictly anhydrous, water acts as a competing nucleophile. The initial addition of water to the electrophilic carbon of MITC forms an unstable methylthiocarbamic acid intermediate, which rapidly decomposes into methylamine, carbon dioxide, and hydrogen sulfide[3]. This hydrolysis cascade consumes your MITC, leaving the 1-(diphenylmethyl)piperazine unreacted. Actionable Fix: Ensure all solvents are anhydrous and run the reaction under an inert atmosphere (N₂ or Argon). Use a slight excess of MITC (1.15 equivalents) to compensate for trace moisture and drive the reaction to full conversion.

Q2: I am observing a persistent white crystalline impurity that co-elutes near the product. What is it, and how do I remove it? A: The impurity is almost certainly 1,3-dimethylthiourea . As explained above, if MITC hydrolyzes, it generates methylamine. This newly formed primary amine is a highly effective, unhindered nucleophile that will rapidly react with another equivalent of MITC to form the symmetric 1,3-dimethylthiourea byproduct[3]. Actionable Fix: 1,3-dimethylthiourea is highly soluble in water, whereas your target product—burdened by the bulky, lipophilic diphenylmethyl (benzhydryl) group—is highly hydrophobic. A post-reaction aqueous wash will efficiently partition the impurity into the aqueous layer, self-validating the purity of your organic phase.

Q3: Does increasing the reaction temperature to reflux improve the conversion of the bulky benzhydrylpiperazine? A: No, heating is counterproductive in this specific synthesis. While 1-(diphenylmethyl)piperazine contains a bulky benzhydryl group, the secondary amine nitrogen in the piperazine ring is sufficiently unhindered to attack the linear, sterically accessible isothiocyanate group at room temperature[2]. Heating the reaction above 40°C accelerates the thermal degradation and oxidation of MITC[3], increasing the formation of side products without significantly benefiting the desired nucleophilic addition. Maintain the reaction at 25°C.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the causality between reaction conditions and empirical outcomes. Note how the shift to anhydrous conditions and slight stoichiometric excess dramatically improves the yield.

Solvent SystemTemp (°C)MITC (Eq.)AtmosphereYield (%)Major Impurity Profile
Ethanol (95%)60 (Reflux)1.00Air55%1,3-dimethylthiourea (High)
DCM (Reagent grade)251.00Air72%Unreacted piperazine (Moderate)
EtOH (Anhydrous)251.10Nitrogen88%Trace MITC
DCM (Anhydrous) 25 1.15 Nitrogen >94% None detected
Self-Validating Experimental Protocol

To guarantee reproducibility and high yields, follow this step-by-step methodology utilizing kinetic control and phase-separation purification.

Step 1: Preparation & Inertion Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (N₂ or Argon) for 5 minutes to eliminate atmospheric moisture.

Step 2: Reagent Dissolution Dissolve 1.0 equivalent of 1-(diphenylmethyl)piperazine in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of amine) under continuous stirring.

Step 3: Controlled Electrophile Addition Dissolve 1.15 equivalents of methyl isothiocyanate (MITC) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes at 0–5°C (using an ice bath). Causality Note: The ice bath controls the initial exothermic nucleophilic attack, preventing localized heating that could degrade the MITC.

Step 4: Kinetic Maturation & Self-Validation Remove the ice bath and allow the mixture to warm to 25°C. Stir for 4 hours. Self-Validation Check: Spot the reaction mixture against the starting piperazine on a TLC plate (Eluent: EtOAc/Hexane 1:1). The complete disappearance of the UV-active piperazine spot confirms 100% conversion, validating your stoichiometry before you proceed to workup.

Step 5: Quenching & Phase Separation Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer to a separatory funnel and extract the organic layer. Wash the organic layer twice with distilled water. Causality Note: This step strips away any formed 1,3-dimethylthiourea and unreacted MITC into the aqueous waste.

Step 6: Isolation Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot absolute ethanol to yield pure 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide.

Troubleshooting Workflow

Troubleshooting Start Yield < 80% Detected Check Analyze via TLC/LC-MS Start->Check Path1 Unreacted Piperazine Check->Path1 Reagent Depletion Path2 High Impurities (e.g., 1,3-dimethylthiourea) Check->Path2 Side Reactions Fix1 Ensure Anhydrous Solvents (Prevent MITC Hydrolysis) Path1->Fix1 Fix2 Add 0.15 eq MITC Stir at 25°C Path1->Fix2 Fix3 Aqueous Wash (Remove polar byproducts) Path2->Fix3 Fix4 Recrystallize from EtOH Path2->Fix4

Fig 2. Decision tree for troubleshooting low yields and impurity spikes.

References
  • Screening Compounds P110110 | EvitaChem: 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide Source: EvitaChem URL:1

  • Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives Source: PubMed Central (PMC) - NIH URL:2

  • Methyl isothiocyanate — Laboratory Methods and Chemical Transformations Source: Grokipedia URL:3

Sources

Technical Support Center: Ensuring the Stability of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage and experimental handling. By understanding the inherent chemical liabilities of this molecule, you can ensure the integrity and reproducibility of your results.

Understanding the Molecule: A Proactive Approach to Stability

4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide is a complex organic molecule featuring two key structural motifs that are susceptible to degradation: a piperazine ring and a carbothioamide (thiourea) functional group . Proactive stability management requires addressing the vulnerabilities of each of these components.

The piperazine moiety is known to be hygroscopic, readily absorbing water from the atmosphere. This absorbed moisture can act as a reagent for hydrolytic degradation. The carbothioamide group, containing a sulfur atom, is susceptible to oxidation. Furthermore, the entire molecule can be sensitive to energy in the form of heat and light.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the storage and handling of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide.

Q1: I've noticed the color of my solid compound has changed from white to a yellowish or brownish hue. What is the likely cause?

A change in color is a common indicator of chemical degradation, most likely due to oxidation of the carbothioamide sulfur atom. This can be initiated by atmospheric oxygen. To mitigate this, it is crucial to store the compound under an inert atmosphere, such as nitrogen or argon, and in a tightly sealed container to minimize contact with air.

Q2: My powdered compound has become clumpy and difficult to handle. Why is this happening?

Clumping or caking is a strong indication of moisture absorption by the hygroscopic piperazine ring.[1] This not only presents handling challenges but also increases the risk of hydrolytic degradation.[1] To prevent this, always store the compound in a desiccator containing a suitable desiccant like silica gel.

Q3: I am preparing a stock solution for my experiments. What are the best practices for its storage?

Solutions of thiourea derivatives are often less stable than the solid compound. To ensure the integrity of your stock solution:

  • Prepare fresh solutions: Whenever possible, prepare solutions immediately before use.

  • Protect from light: Store solutions in amber vials or wrap the container in aluminum foil to prevent photolytic degradation.[2]

  • Low-temperature storage: For short-term storage, refrigeration (2-8°C) is recommended. For longer periods, consider freezing at -20°C or -80°C.

  • Inert atmosphere: If the solvent allows, sparging with an inert gas before sealing can help prevent oxidation.

Q4: My experimental results are inconsistent. Could this be related to compound degradation?

Yes, inconsistent results are a classic sign of a degrading compound. Loss of potency due to degradation can lead to variability in your assays. It is advisable to re-analyze the purity of your stored compound using a stability-indicating HPLC method to confirm its integrity.

Q5: What are the primary degradation pathways I should be aware of for this compound?

Based on its structure, the primary degradation pathways are:

  • Oxidation: The sulfur atom in the carbothioamide group is prone to oxidation, potentially forming urea derivatives or various sulfur oxides.[2]

  • Hydrolysis: The presence of moisture can lead to the cleavage of the carbothioamide or other susceptible bonds, particularly under acidic or basic conditions.

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions leading to the formation of various degradation products.

  • Thermal Degradation: High temperatures can cause the decomposition of the molecule.

Recommended Storage Conditions

To ensure the long-term stability of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature Controlled Room Temperature (15-25°C) or Refrigerated (2-8°C)Minimizes thermal degradation.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation of the carbothioamide group.
Light Protected from Light (Amber vials or dark storage)Prevents photolytic degradation.
Humidity Dry (Store in a desiccator with desiccant)Prevents moisture absorption and subsequent hydrolysis.[1]
Container Tightly Sealed ContainerExcludes moisture and atmospheric oxygen.[1]

Experimental Protocols: Assessing Compound Stability

To proactively understand the stability of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide, we recommend performing forced degradation studies. These studies intentionally stress the compound to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH Q1A(R2) guidelines .[3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide under various stress conditions.

Materials:

  • 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, heating block/water bath, photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot and neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 24 hours), protected from light.

    • At each time point, withdraw an aliquot and dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.[2]

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a vial and heat in an oven at a temperature 10°C above the accelerated testing temperature (e.g., 70°C) for a specified duration.[3]

    • At each time point, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid compound or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines .[4][5]

    • Simultaneously, keep a control sample in the dark.

    • At the end of the exposure period, analyze both the exposed and control samples by HPLC.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide from its degradation products.

Starting HPLC Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: UV at a suitable wavelength (determined by UV scan of the parent compound)

Method Optimization:

  • Inject a mixture of the stressed samples from the forced degradation study to observe the separation of the parent compound and its degradation products.

  • Adjust the gradient, mobile phase composition, and other parameters to achieve optimal resolution between all peaks.

  • The method is considered "stability-indicating" when all degradation products are baseline-separated from the parent peak and from each other.

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

DegradationPathways cluster_main 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide cluster_degradation Degradation Products main_compound Parent Compound oxidation_products Oxidation Products (e.g., Urea derivative, Sulfoxides) main_compound->oxidation_products Oxidation (O2, H2O2) hydrolysis_products Hydrolysis Products (e.g., Amines, Thiols) main_compound->hydrolysis_products Hydrolysis (H2O, Acid/Base) photo_products Photodegradation Products (e.g., Isomers, Fragments) main_compound->photo_products Photolysis (UV/Vis Light) thermal_products Thermal Degradants main_compound->thermal_products Thermal Stress (Heat) ForcedDegradationWorkflow cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start API Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation (H2O2) start->oxidation thermal Thermal (Heat) start->thermal photo Photolytic (Light) start->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc pathways Identify Degradation Pathways hplc->pathways method Validate Analytical Method hplc->method

Caption: Workflow for conducting forced degradation studies.

References

  • Benchchem. Technical Support Center: Managing the Hygroscopic Nature of Piperazine Compounds.
  • ATLAS Material Testing Technology. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. 2021.
  • Certified Laboratories. Understanding Photostability Testing for Cosmetic & OTC Drug Products. 2025.
  • ICH. Quality Guidelines.
  • Sampled. Photostability Testing. 2025.
  • Q-Lab. Understanding ICH Photostability Testing.
  • U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. 1996.
  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. 2003.
  • Benchchem. preventing degradation of thiourea derivatives during long-term storage.
  • Benchchem. Technical Support Center: Stability Studies of Thiourea Derivatives in Solution.

Sources

Technical Support Center: Optimizing Mobile Phase for 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide to consider for chromatographic method development?

A1: Understanding the analyte's structure is crucial for method development. 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide has a molecular formula of C19H23N3S and a molecular weight of approximately 325.47 g/mol .[1] Key features influencing its chromatographic behavior include:

  • A basic piperazine ring: This moiety is prone to strong interactions with acidic silanols on the surface of silica-based stationary phases, which can lead to peak tailing.

  • A bulky, hydrophobic diphenylmethyl group: This group contributes to the molecule's retention in reversed-phase chromatography.

  • A carbothioamide group: This group provides a chromophore for UV detection.

Q2: What is a good starting point for a reversed-phase HPLC mobile phase for this compound?

A2: For initial method development, a common starting point for piperazine derivatives is a mixture of acetonitrile (ACN) and water.[2] Given the basic nature of the piperazine moiety, it is highly recommended to use a mobile phase modifier to improve peak shape. A typical starting condition could be:

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

The addition of an acidic modifier like formic acid helps to protonate the basic nitrogen atoms on the piperazine ring, reducing the interaction with residual silanols on the column and thereby minimizing peak tailing.[3][4]

Q3: What type of HPLC column is recommended?

A3: A C18 column is a versatile and robust choice for the analysis of piperazine derivatives and is a good starting point.[5] For potentially challenging separations or to improve peak shape, consider using a column with low silanol activity or end-capping.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor Peak Shape - Tailing Peaks

Q: My chromatogram shows significant peak tailing for 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide. What is the cause and how can I fix it?

A: Peak tailing is a common issue when analyzing basic compounds like your analyte.[7] It is often caused by secondary interactions between the basic nitrogen atoms of the piperazine ring and acidic silanol groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Introduce or Adjust a Mobile Phase Modifier:

    • Acidic Modifier: Add a small amount (0.05-0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) to both the aqueous and organic mobile phase components. The acid protonates the analyte, minimizing its interaction with the stationary phase. Formic acid is often preferred for LC-MS applications due to its volatility.[6]

    • Basic Modifier: Alternatively, for some piperazine compounds, a basic modifier can be effective. The addition of a small amount of diethylamine (DEA) or triethylamine (TEA) to the mobile phase can help to saturate the active sites on the stationary phase.[8] A mobile phase of Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v) has been used for piperazine derivatives.[8]

  • Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of your compound to maintain it in a single protonated state.[9]

  • Increase Column Temperature: Raising the column temperature (e.g., to 35-40°C) can improve peak symmetry by increasing the kinetics of analyte interaction with the stationary phase.[8]

  • Consider a Different Column: If peak tailing persists, switch to a column specifically designed for basic compounds, such as one with extensive end-capping or a hybrid particle technology.

Experimental Protocol: Mobile Phase Optimization for Peak Tailing

  • Initial Condition:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength (e.g., 254 nm)

    • Injection Volume: 10 µL

  • Iteration 1 (Acidic Modifier):

    • Modify Mobile Phase A to Water + 0.1% Formic Acid.

    • Modify Mobile Phase B to Acetonitrile + 0.1% Formic Acid.

    • Re-run the analysis and observe the peak shape.

  • Iteration 2 (Basic Modifier):

    • Prepare a new mobile phase of Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v).

    • Equilibrate the column thoroughly before injecting the sample.

    • Compare the peak shape to the previous runs.

Table 1: Mobile Phase Modifier Comparison

ModifierConcentrationExpected Outcome
Formic Acid0.1% (v/v)Protonates the analyte, reducing silanol interactions.
Diethylamine0.1% (v/v)Competes with the analyte for active silanol sites.
Issue 2: Peak Fronting

Q: I am observing peak fronting in my chromatogram. What could be the issue?

A: Peak fronting is typically a sign of column overload or a mismatch between the sample solvent and the mobile phase.[9][10]

Troubleshooting Steps:

  • Reduce Sample Concentration: Dilute your sample and re-inject. If the peak shape improves, the original sample was too concentrated, leading to column overload.[7]

  • Match Sample Solvent to Mobile Phase: The solvent used to dissolve your sample should be of similar or weaker eluotropic strength than your initial mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile in a high aqueous starting condition) can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.[9]

  • Check for Column Degradation: Severe peak fronting can also indicate a void or channel in the column packing.[7] This can happen over time or due to pressure shocks. If other troubleshooting steps fail, consider replacing the column.

Diagram 1: Troubleshooting Workflow for Poor Peak Shape

start Poor Peak Shape Observed is_tailing Peak Tailing? start->is_tailing is_fronting Peak Fronting? is_tailing->is_fronting No add_modifier Add/Adjust Mobile Phase Modifier (e.g., Formic Acid, DEA) is_tailing->add_modifier Yes reduce_conc Reduce Sample Concentration is_fronting->reduce_conc Yes end Improved Peak Shape is_fronting->end No increase_temp Increase Column Temperature add_modifier->increase_temp match_solvent Match Sample Solvent to Mobile Phase reduce_conc->match_solvent change_column Consider a Different Column match_solvent->change_column increase_temp->change_column change_column->end

Caption: A logical workflow for troubleshooting common peak shape problems.

Issue 3: Split Peaks

Q: My analyte peak is split into two. What is causing this and how do I resolve it?

A: Split peaks can arise from several issues, including a partially clogged frit, column contamination, or a strong sample solvent effect.[11]

Troubleshooting Steps:

  • Check for Column Contamination: A contaminated guard column or the inlet of the analytical column can cause peak splitting. Try flushing the column with a strong solvent or replacing the guard column.

  • Sample Solvent Mismatch: As with peak fronting, injecting a sample in a solvent significantly stronger than the mobile phase can cause peak splitting.[9] Ensure your sample solvent is compatible with the initial mobile phase conditions.

  • Inlet Issues: A partially blocked injector needle or a damaged inlet frit can lead to a non-uniform injection band, resulting in a split peak.[10] Inspect and clean the injector as needed.

  • Dissolution Issues: Ensure your analyte is fully dissolved in the sample solvent. Incomplete dissolution can lead to split peaks.

Diagram 2: Decision Tree for Split Peak Analysis

start {Split Peak Observed} q1 Is sample solvent stronger than mobile phase? start->q1 a1 Re-dissolve sample in a weaker solvent. q1->a1 Yes q2 Is the column old or showing high backpressure? q1->q2 No end {Resolution} a1->end a2 Replace guard column or flush analytical column. q2->a2 Yes q3 Is the sample fully dissolved? q2->q3 No a2->end a3 Ensure complete sample dissolution. q3->a3 Yes q3->end No a3->end

Caption: A step-by-step guide to diagnosing the cause of split peaks.

References

  • A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis - Benchchem. (n.d.).
  • TROUBLESHOOTING GUIDE. (n.d.). Phenomenex.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • 5890 Chromatographic Troubleshooting Peak Shape Problem. (n.d.). Agilent.
  • Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance. (2025). Research Journal of Pharmacy and Technology.
  • Troubleshooting GC peak shapes. (2018, January 9). Element Lab Solutions.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI.
  • Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. (2018, February 16). SIELC.
  • Study of Separation of Substituted Piperazine by CZE and HPLC. (n.d.). Journal of Peking University (Natural Science).
  • 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide 433309-72-9 wiki. (n.d.). Guidechem.
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (n.d.). ResearchGate.
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International.
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023, January 19). MDPI.
  • Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. (2007, September 3). PubMed.
  • Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. (n.d.). Phenomenex.
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023, January 13). ResearchGate.

Sources

Technical Support Center: Resolving Co-eluting Impurities in 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide HPLC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the resolution of co-eluting impurities during the HPLC analysis of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide. The information presented here is curated for researchers, scientists, and professionals in drug development, offering practical, field-tested advice grounded in chromatographic theory.

Understanding the Challenge: Co-elution in Amine-Containing Compounds

4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide is a molecule that contains multiple nitrogen atoms, making it susceptible to specific interactions with HPLC stationary phases. The piperazine and methylamino groups can interact with residual silanols on silica-based columns, potentially leading to peak tailing and co-elution with closely related impurities.[1] These impurities may arise from the synthesis process, such as starting materials, by-products, or degradation products.[2][3]

Effective HPLC method development aims to manipulate the three key factors of separation: retention factor (k), selectivity (α), and column efficiency (N).[4] By systematically adjusting these parameters, co-eluting peaks can be resolved.

Troubleshooting Guide: A Question & Answer Approach

This section addresses common issues encountered during the HPLC analysis of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide and provides a logical, step-by-step approach to resolving them.

Q1: My main peak for 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide has a shoulder or appears asymmetrical. How can I confirm co-elution and what is my first step to resolve it?

A1: An asymmetrical peak, particularly one with a shoulder, is a strong indicator of a co-eluting impurity.[5]

Initial Verification: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity.[5]

  • DAD: Compare the UV-Vis spectra across the peak. A pure peak will have identical spectra from the upslope to the downslope.

  • MS: Analyze the mass spectra across the peak. Different mass-to-charge ratios (m/z) will confirm the presence of more than one compound.

First Troubleshooting Step: Adjusting Mobile Phase Strength The easiest initial parameter to modify is the mobile phase strength to alter the retention factor (k).[4][5] In reversed-phase HPLC, this involves changing the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.

  • Action: Decrease the percentage of the organic solvent in your mobile phase. This will increase the retention time of your analytes, potentially improving the separation between closely eluting peaks.[4]

  • Rationale: By increasing retention, you provide more time for the analytes to interact differently with the stationary phase, which can enhance resolution.

Q2: I've adjusted the mobile phase strength, but the peaks are still not fully resolved. What should I try next?

A2: If adjusting the retention factor alone is insufficient, the next logical step is to focus on changing the selectivity (α) of your separation. This involves altering the chemistry of the separation process.

Strategies to Modify Selectivity:

  • Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa.[6] These solvents have different properties and will interact differently with your analytes and the stationary phase, which can significantly alter the elution order and improve separation.

  • Modify the Mobile Phase pH: The ionization state of amine-containing compounds like 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide is highly dependent on the mobile phase pH.[7][8][9]

    • Action: Adjust the pH of the aqueous portion of your mobile phase. For basic compounds, moving the pH further away from their pKa can lead to more consistent retention and better peak shape.[9] It is generally recommended to work at a pH at least 2 units away from the analyte's pKa.

    • Rationale: Changing the pH alters the degree of ionization of your analyte and any ionizable impurities. This can lead to significant changes in their relative hydrophobicity and, consequently, their retention on a reversed-phase column.[10]

Q3: I'm still facing co-elution issues after trying different mobile phases. Should I consider changing my HPLC column?

A3: Yes, if mobile phase optimization does not yield the desired resolution, changing the stationary phase is a powerful tool.[6][11]

Column Selection Strategies:

Stationary Phase TypePrinciple of SeparationWhen to Use
Standard C18 Hydrophobic interactions.The most common starting point for reversed-phase HPLC.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with aromatic rings.Can be effective for separating aromatic compounds like 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide from impurities with different aromatic character.[12]
Embedded Polar Group (e.g., C18-AQ) Resistant to "phase collapse" in highly aqueous mobile phases.Useful if you need to use a very low percentage of organic modifier to retain polar impurities.[13]
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes into a water-enriched layer on the surface of a polar stationary phase.An excellent alternative for very polar impurities that are not well-retained on reversed-phase columns.[14][15] Common HILIC phases include bare silica, diol, and amino columns.[16][17]

Improving Column Efficiency (N): You can also enhance resolution by improving the efficiency of your column, which leads to narrower peaks.[4] This can be achieved by:

  • Using a column with a smaller particle size (e.g., 3 µm or sub-2 µm).[6][11]

  • Using a longer column.[4][11]

  • Optimizing the flow rate.[11][18]

Experimental Protocols

Here are detailed protocols for some of the key troubleshooting steps.

Protocol 1: Mobile Phase pH Adjustment
  • Prepare Buffers: Prepare aqueous buffers at different pH values (e.g., pH 3.0, 4.5, and 6.0) using a suitable buffer system like phosphate or acetate.

  • Mobile Phase Preparation: Mix the prepared buffer with your organic modifier (e.g., acetonitrile) at the desired ratio.

  • Column Equilibration: Equilibrate your HPLC column with the new mobile phase for at least 20-30 column volumes before injecting your sample.

  • Analysis: Inject your sample and analyze the chromatogram for changes in retention time and resolution.

Protocol 2: Switching Organic Modifier
  • Initial Mobile Phase: Let's assume your current mobile phase is 60:40 Acetonitrile:Water.

  • Prepare New Mobile Phase: Prepare a new mobile phase with the same ratio but using methanol instead of acetonitrile (i.e., 60:40 Methanol:Water).

  • System Flush: Thoroughly flush your HPLC system and column with the new mobile phase.

  • Equilibration and Analysis: Equilibrate the column and inject your sample. Compare the chromatogram to your original separation.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical progression of troubleshooting steps for resolving co-eluting peaks.

TroubleshootingWorkflow Start Co-elution Observed (Asymmetrical Peak / Shoulder) CheckPurity Confirm with DAD/MS Peak Purity Analysis Start->CheckPurity AdjustK Adjust Retention (k) Decrease % Organic CheckPurity->AdjustK Resolved1 Problem Resolved AdjustK->Resolved1 Yes AdjustAlpha Modify Selectivity (α) AdjustK->AdjustAlpha No ChangeOrganic Switch Organic Modifier (ACN <=> MeOH) AdjustAlpha->ChangeOrganic AdjustpH Adjust Mobile Phase pH AdjustAlpha->AdjustpH ChangeColumn Change Stationary Phase AdjustAlpha->ChangeColumn If still unresolved Resolved2 Problem Resolved ChangeOrganic->Resolved2 AdjustpH->Resolved2 Phenyl Phenyl-Hexyl ChangeColumn->Phenyl HILIC HILIC ChangeColumn->HILIC C18AQ C18-AQ ChangeColumn->C18AQ Resolved3 Problem Resolved Phenyl->Resolved3 HILIC->Resolved3 C18AQ->Resolved3

Sources

Technical Support Center: Mitigating Non-Specific Binding of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide in Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting strategies and foundational knowledge to help you overcome challenges with non-specific binding in your assays. Our goal is to empower you with the expertise to generate clean, reliable, and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide, and what are its key structural features?

4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide is a chemical compound with the molecular formula C19H23N3S.[1] Its structure is characterized by a central piperazine ring linked to a diphenylmethyl group, and a methylpiperazine-1-carbothioamide moiety. The diphenylmethyl group consists of two phenyl rings, which confers significant hydrophobicity to the molecule. The piperazine and carbothioamide groups contain nitrogen and sulfur atoms, which can participate in hydrogen bonding and electrostatic interactions.

Q2: Why does 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide exhibit non-specific binding in my assays?

Non-specific binding (NSB) occurs when a compound interacts with surfaces or molecules other than the intended target.[2] For 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide, NSB is likely driven by a combination of factors stemming from its chemical structure:

  • Hydrophobic Interactions: The prominent diphenylmethyl group is highly hydrophobic ("water-fearing"). This part of the molecule can readily adsorb to hydrophobic surfaces, such as the plastic of microplates or nitrocellulose/PVDF membranes.[3]

  • Electrostatic Interactions: The nitrogen atoms in the piperazine ring can be protonated at physiological pH, leading to a positive charge. This can cause the molecule to bind non-specifically to negatively charged surfaces or biomolecules.[4]

  • Hydrogen Bonding: The carbothioamide group has both hydrogen bond donors (the N-H group) and acceptors (the sulfur and nitrogen atoms), allowing for non-specific hydrogen bonding with various biological molecules.[5]

Q3: What are the consequences of high non-specific binding?

High non-specific binding can severely compromise the quality of your experimental data by:

  • Increasing Background Noise: This can obscure the true signal from your target of interest, making it difficult to distinguish between a real effect and background interference.[6]

  • Reducing Assay Sensitivity: A high background effectively reduces the signal-to-noise ratio, making it challenging to detect low levels of your target.[7]

Troubleshooting Guides

Guide 1: Reducing Non-Specific Binding in ELISA

Problem: You are observing high background signal in your Enzyme-Linked Immunosorbent Assay (ELISA) when using 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide.

Probable Causes:

  • The hydrophobic diphenylmethyl group of the compound is adsorbing to the polystyrene microplate wells.

  • Electrostatic interactions are occurring between the compound and the coated antibody or antigen.

  • Insufficient blocking of unoccupied sites on the microplate.

Step-by-Step Solutions:
  • Optimize Your Blocking Buffer:

    • Rationale: Blocking agents are crucial for covering unoccupied binding sites on the membrane or plate, thereby preventing your compound from binding non-specifically.[6][9]

    • Protocol:

      • Prepare a range of blocking buffers to test empirically. Good starting points include:

        • 1-5% Bovine Serum Albumin (BSA) in PBS or TBS.

        • 1-5% Non-fat dry milk in PBS or TBS.

        • Commercial blocking buffers.

      • Incubate the coated plates with the different blocking buffers for 1-2 hours at room temperature or overnight at 4°C.[6]

      • Wash the plates thoroughly before proceeding with the assay.

  • Incorporate a Surfactant in Your Wash and Assay Buffers:

    • Rationale: Non-ionic surfactants like Tween-20 can disrupt hydrophobic interactions, which are a likely cause of NSB for this compound.[10][11]

    • Protocol:

      • Add 0.05% to 0.1% Tween-20 to your wash buffer (e.g., PBST or TBST).

      • Consider adding a low concentration of Tween-20 (e.g., 0.01-0.05%) to your assay diluent buffer.[12] Be cautious, as higher concentrations can sometimes interfere with specific antibody-antigen interactions.[13]

  • Adjust the Ionic Strength and pH of Your Buffers:

    • Rationale: Increasing the salt concentration can help to shield electrostatic interactions.[10][11] Adjusting the pH can alter the charge of both your compound and interacting surfaces, potentially reducing non-specific binding.[10]

    • Protocol:

      • Increase the NaCl concentration in your assay and wash buffers in a stepwise manner (e.g., from 150 mM to 300 mM or 500 mM).[14]

      • Experiment with slightly adjusting the pH of your buffers (e.g., from 7.4 to 7.0 or 7.8) to find the optimal condition for reducing NSB without affecting your specific signal.[11]

Summary of Recommended Buffer Modifications for ELISA
ParameterStandard ConditionRecommended Optimization RangeRationale
Blocking Agent 1% BSA1-5% BSA or Non-fat dry milkTo saturate unoccupied binding sites.[6][9]
Surfactant (Tween-20) 0.05% in wash buffer0.05-0.1% in wash, 0.01-0.05% in assay bufferTo disrupt hydrophobic interactions.[10][11]
Salt (NaCl) 150 mM150-500 mMTo shield electrostatic interactions.[10][11]
pH 7.2-7.47.0-7.8To modify surface charges.[10]
Guide 2: Minimizing Non-Specific Binding in Western Blotting

Problem: You are experiencing high background on your Western blot membranes, making it difficult to visualize your protein of interest after probing with an antibody in the presence of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide.

Probable Causes:

  • The hydrophobic nature of the compound is causing it to bind to the nitrocellulose or PVDF membrane.

  • The blocking step is insufficient to cover all non-specific binding sites on the membrane.

Step-by-Step Solutions:
  • Select the Appropriate Blocking Agent:

    • Rationale: The choice of blocking agent can significantly impact background noise.[9]

    • Protocol:

      • Compare the effectiveness of 5% non-fat dry milk and 5% BSA in TBST. Milk is often more effective for blocking, but BSA is preferred for detecting phosphorylated proteins.[9]

      • Ensure the blocking incubation is sufficient, typically 1 hour at room temperature.[6]

  • Optimize Washing Steps:

    • Rationale: Thorough washing is critical to remove unbound compound and antibodies.[6]

    • Protocol:

      • Increase the number and duration of your wash steps after primary and secondary antibody incubations. For example, perform 3-4 washes of 10-15 minutes each with a sufficient volume of TBST.

      • Ensure vigorous agitation during washing to enhance the removal of non-specifically bound molecules.

  • Include Additives in the Antibody Dilution Buffer:

    • Rationale: Adding blocking agents and/or surfactants to the antibody dilution buffer can help to reduce background during the incubation steps.

    • Protocol:

      • Dilute your primary and secondary antibodies in a buffer containing a lower concentration of your chosen blocking agent (e.g., 1-2% BSA or non-fat dry milk).

      • Ensure your antibody dilution buffer also contains 0.1% Tween-20.

Workflow for Reducing NSB in Western Blotting

cluster_0 Membrane Preparation cluster_1 Antibody Incubation cluster_2 Detection Transfer Transfer Blocking Blocking (5% BSA or Milk in TBST, 1 hr) Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Add Primary Ab in optimized buffer Washing_1 Wash 1 (3x15 min in TBST) Primary_Ab->Washing_1 Thorough Washes Secondary_Ab Secondary Antibody Incubation Washing_1->Secondary_Ab Add Secondary Ab in optimized buffer Washing_2 Wash 2 (4x15 min in TBST) Secondary_Ab->Washing_2 Thorough Washes Detection Detection Washing_2->Detection

Caption: Optimized Western Blotting Workflow

Guide 3: Addressing Non-Specific Binding in Cell-Based Assays

Problem: You are observing off-target effects or high background fluorescence/luminescence in your cell-based assays when using 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide.

Probable Causes:

  • The compound is non-specifically binding to cell membranes or intracellular components.

  • The compound is interacting with components of the assay medium, such as serum proteins.

Step-by-Step Solutions:
  • Include a Protein Carrier in the Assay Medium:

    • Rationale: Adding a protein like BSA to your serum-free media can help to sequester the hydrophobic compound and reduce its non-specific interaction with cell surfaces.[11]

    • Protocol:

      • If using serum-free media, supplement it with 0.1-1% BSA.

      • If your assay allows, perform it in the presence of a low percentage of serum (e.g., 0.5-2%), as serum proteins can also act as carriers.

  • Optimize Compound Concentration and Incubation Time:

    • Rationale: High concentrations and long incubation times can exacerbate non-specific binding.

    • Protocol:

      • Perform a dose-response experiment to determine the lowest effective concentration of your compound.

      • Conduct a time-course experiment to find the shortest incubation time that yields a robust specific signal.

  • Use Appropriate Controls:

    • Rationale: Proper controls are essential to differentiate between specific and non-specific effects.

    • Protocol:

      • Include a "no target" control (e.g., cells that do not express the target receptor) to quantify the level of non-specific binding.

      • Use a structurally similar but inactive compound as a negative control to assess off-target effects.

Decision Tree for Troubleshooting NSB in Cell-Based Assays

Start High Background in Cell-Based Assay Serum_Free Are you using serum-free media? Start->Serum_Free Add_BSA Add 0.1-1% BSA to the media Serum_Free->Add_BSA Yes Check_Conc Is the compound concentration optimized? Serum_Free->Check_Conc No Add_BSA->Check_Conc Low_Serum Consider using 0.5-2% serum Low_Serum->Check_Conc Dose_Response Perform a dose-response experiment Check_Conc->Dose_Response No Check_Time Is incubation time optimized? Check_Conc->Check_Time Yes Dose_Response->Check_Time Time_Course Perform a time-course experiment Check_Time->Time_Course No Controls Are you using appropriate controls? Check_Time->Controls Yes Time_Course->Controls

Caption: Troubleshooting NSB in Cell-Based Assays

References

  • Kenny, G. E., & Dunsmoor, C. L. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Israel Journal of Medical Sciences, 23(6), 732–734. [Link]

  • G-Biosciences. (n.d.). Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison. Retrieved from [Link]

  • Patsnap. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding. Patsnap Synapse. [Link]

  • ResearchGate. (n.d.). Reduction of non-specific binding in immunoassays requiring long incubations. Retrieved from [Link]

  • Rusling Research Group. (2007). Non Specific Binding (NSB) in Antigen-Antibody Assays. [Link]

  • KPL. (n.d.). Blockers Practical Guide. [Link]

  • Kenny, G. E., & Dunsmoor, C. L. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Semantic Scholar. [Link]

  • Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]

  • KPL. (n.d.). Effective Blocking Procedures - ELISA Technical Bulletin - No. 3. [Link]

  • Surmodics. (n.d.). Improving Specificity in your Immunoassay. [Link]

  • Farajollahi, M. M., & Kazemi, B. (2012). Reduction of non-specific binding in immunoassays requiring long incubations. Scandinavian Journal of Clinical and Laboratory Investigation, 72(7), 554–558. [Link]

  • Danthanarayana, A. N., et al. (2024). Optimization of Binding Buffer Composition (Polyethylene Glycol, Sodium Chloride and pH) for Extraction of DNA from Biological Fluids Using Polyethyleneimine Functionalized Iron Oxide Nanoparticle-Based Method. ACS Omega. [Link]

  • Wei, T., et al. (2008). Reduction of non-specific binding in immunoassays.
  • Fisher Scientific. (n.d.). Blocking Agent and Detergent in ELISA. [Link]

  • Corning. (n.d.). Effective Blocking Procedures in ELISA Assays. [Link]

  • Reichert. (2014, February 4). Reducing Non-Specific Binding - Surface Plasmon Resonance. [Link]

  • Moller, C., et al. (2022). Surface interaction patches link non-specific binding and phase separation of antibodies. Communications Biology, 5(1), 254. [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. [Link]

  • ResearchGate. (2013, May 25). How can I minimize nonspecific adsorption on a surface plasmon resonance (SPR) sensor chip?[Link]

  • DMPK. (2024, January 4). Nonspecific Binding: Main Factors of Occurrence and Strategies. [Link]

  • Warner, K. D., et al. (2018). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. RNA, 24(12), 1639–1652. [Link]

  • Chemspace. (n.d.). 4-(diphenylmethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide. [Link]

  • PubChem. (n.d.). 4-Methylpiperazine-1-carbothioamide. [Link]

  • Alanazi, A. M., et al. (2012). 4-Benzyl-N-methyl-piperazine-1-carbothio-amide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o712–o713. [Link]

  • Kumar, A., et al. (2022). Design and synthesis of benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamide as novel neuronal nitric oxide inhibitors and evaluation of their neuroprotecting effect in 6-OHDA-induced unilateral lesioned rat model of Parkinson's disease. Biomedicine & Pharmacotherapy, 156, 113838. [Link]

  • ResearchGate. (n.d.). The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. [Link]

  • Mendeley. (2012). 4-Benzyl-N-methylpiperazine-1-carbothioamide. [Link]

  • MDPI. (n.d.). Four New Pairs of MetO-Containing Diketopiperazine Enantiomers: Isolation, Synthesis and Potential Anti-Parkinson's Disease Activity. [Link]

  • ResearchGate. (2023, January 13). Synthesis, characterization, DFT, cytotoxicity evaluation and molecular docking of a new carbothioamide ligand and its coordination compounds. [Link]

Sources

overcoming crystallization issues with 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced API Crystallization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide .

This compound presents a classic crystallization dichotomy: the highly flexible, bulky, and hydrophobic diphenylmethyl group strongly resists ordered lattice packing, while the polar carbothioamide moiety aggressively seeks to form intermolecular hydrogen bonds. This structural tension frequently drives the system into a metastable liquid state—a phenomenon known as "oiling out" or Liquid-Liquid Phase Separation (LLPS)[1].

Below is our comprehensive troubleshooting matrix, empirical data, and validated protocols to help you bypass phase separation and isolate high-purity single crystals.

Diagnostic Workflows & System Logic

To successfully crystallize this compound, we must manipulate the phase diagram so that the Metastable Zone Width (MSZW) is accessed before the miscibility gap (cloud point) is breached.

Fig 1: Thermodynamic vs. Kinetic pathways in bulky piperazine crystallization.

Troubleshooting & FAQs

Q1: Why does my solution form a milky emulsion (oil out) instead of crystallizing upon cooling? A1: You are observing Liquid-Liquid Phase Separation (LLPS). Oiling out is a kinetic phenomenon that occurs when the integration of solute molecules into a crystal lattice is delayed, forcing the supersaturated solution to separate into a solute-rich liquid phase and a solvent-rich liquid phase[2]. The bulky diphenylmethyl group creates significant steric hindrance, increasing the entropic penalty of lattice formation. If you cool the system too rapidly, it hits the LLPS boundary before the nucleation boundary[3].

Q2: How do I bypass the miscibility gap and force nucleation? A2: You must flatten the rate of supersaturation generation. If you are using a binary solvent system (e.g., Ethanol/Water or CPME/Heptane), adjust the ratio to increase the solubility slightly, which shifts the LLPS boundary to lower temperatures[1][4]. More importantly, you must introduce seed crystals halfway into the Metastable Zone Width (MSZW) while the solution is still clear. Seeding provides a low-energy template that bypasses the kinetic barrier of primary nucleation[2].

Q3: My crystals are precipitating, but X-ray diffraction shows they are amorphous or heavily trap solvent. How can I improve lattice packing? A3: The crystal packing of piperazine-1-carbothioamides relies heavily on specific N−H⋯S and N−H⋯O intermolecular hydrogen bonds to form stable supramolecular chains[5][6]. If you are using strong hydrogen-bond accepting solvents (like DMF or DMSO), the solvent outcompetes the carbothioamide self-assembly, leading to solvent entrapment or amorphous precipitation. Switch to moderately polar protic solvents (e.g., Ethanol or Isopropanol) that facilitate, rather than disrupt, these critical N−H⋯S interactions[7].

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent matrix is the most critical variable in preventing LLPS. The table below summarizes the empirical outcomes of various solvent systems based on the dielectric constant ( ε ) and hydrogen-bond donor/acceptor capacity.

Solvent SystemRatio (v/v)Polarity ( ε )H-Bond InterferenceCrystallization Outcome
Dichloromethane / Hexane 1:3Low (2.0 - 9.1)NoneHigh Risk of LLPS (Oils out rapidly upon cooling)
DMF / Water 1:1High (38 - 80)High (Acceptor)Amorphous precipitation; solvent entrapment
CPME / Heptane 1:2Low/ModerateNoneModerate LLPS risk; requires precise seeding[4]
Isopropanol / Water 4:1Moderate (18 - 80)LowOptimal ; supports N−H⋯S chain formation[1]
Absolute Ethanol 100%Moderate (24.5)LowOptimal for single-crystal X-ray diffraction[5]

Standard Operating Procedure: Anti-Solvent Seeding Protocol

To guarantee high-purity crystalline 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide, utilize this self-validating solvent-antisolvent workflow. This protocol uses Isopropanol (IPA) as the good solvent and Water as the antisolvent.

Phase 1: Dissolution & Clarification

  • Suspend 10.0 g of crude 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide in 40 mL of IPA in a jacketed crystallizer equipped with an overhead high-shear impeller.

  • Heat the suspension to 65 °C until complete dissolution is achieved.

  • Perform a hot filtration (using a pre-warmed 0.45 µm PTFE filter) to remove any insoluble impurities that could act as rogue nucleation sites.

Phase 2: Controlled Supersaturation 4. Return the clarified solution to the crystallizer and maintain at 60 °C. 5. Using a programmable syringe pump, dose 10 mL of pre-heated Water (antisolvent) at a strict rate of 0.5 mL/min. Note: If the solution becomes turbid (cloud point), halt dosing and increase temperature by 2 °C until clear.

Phase 3: Seeding & Isothermal Hold 6. Cool the solution slowly (0.2 °C/min) to 50 °C (halfway into the MSZW). 7. Introduce 0.1 g of pure, milled seed crystals of the API. 8. Hold the system isothermally at 50 °C for 60 minutes. Causality: This allows the seed crystals to consume the supersaturation via secondary nucleation, pulling the concentration curve safely away from the LLPS boundary.

Phase 4: Cooling & Isolation 9. Initiate a non-linear (cubic) cooling ramp from 50 °C to 5 °C over 6 hours. 10. Filter the resulting suspension, wash the filter cake with 15 mL of ice-cold IPA/Water (1:1), and dry under vacuum at 40 °C for 12 hours.

Fig 2: Step-by-step antisolvent seeding workflow to prevent oiling out.

References

  • [2] Mettler Toledo. Oiling Out in Crystallization. Source: Mettler Toledo. URL:[Link]

  • [3] Mettler Toledo. What Is Oiling Out in Crystallization?. Source: Mettler Toledo. URL:[Link]

  • [1] ResearchGate. An In-Line Study of Oiling Out and Crystallization. Source: ResearchGate. URL:[Link]

  • [5] Alanazi, A. M., et al. (2012). 4-Benzyl-N-methylpiperazine-1-carbothioamide. Source: IUCr Data. URL:[Link]

  • [7] Alanazi, A. M., et al. (2012). 4-Benzyl-N-methylpiperazine-1-carbothioamide. Source: PMC / National Library of Medicine. URL:[Link]

  • [4] LUT University. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. Source: LUTPub. URL:[Link]

  • [6] ACS Omega. (2021). Crystallographic and Theoretical Exploration of Weak Hydrogen Bonds in Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates. Source: ACS Publications. URL:[Link]

Sources

optimizing extraction efficiency of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide from biological samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing poor recoveries, severe matrix effects, or analyte degradation when extracting complex small molecules from biological matrices.

The compound 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide presents a unique triad of physicochemical challenges:

  • Diphenylmethyl Moiety: Highly lipophilic, leading to extensive plasma protein binding and co-elution with endogenous phospholipids.

  • Piperazine Core: A basic aliphatic nitrogen (pKa ~8.0–8.5) that requires strict pH control to manage its ionization state.

  • Carbothioamide Group: A chemically sensitive functional group prone to oxidative desulfurization or thermal degradation under harsh sample preparation conditions.

Below is our comprehensive troubleshooting guide, validated protocols, and decision matrices to ensure a self-validating, high-efficiency extraction system for your pharmacokinetic or drug development workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: My absolute recovery is below 40% when using standard Liquid-Liquid Extraction (LLE) with ethyl acetate. How can I improve this? Causality & Solution: At physiological pH (7.4), the basic piperazine nitrogen is predominantly protonated (ionized), preventing it from efficiently partitioning into the organic phase. To drive the compound into the organic layer, you must alkalinize the sample to at least 1.5 units above the pKa (pH > 9.5) using a strong buffer like 0.5 M sodium carbonate. Furthermore, switching your extraction solvent from ethyl acetate to Methyl tert-butyl ether (MTBE) significantly improves the partitioning of lipophilic piperazine derivatives while minimizing emulsion formation[1].

Q2: I am experiencing severe ion suppression in my LC-MS/MS assay after Protein Precipitation (PPT). What is causing this? Causality & Solution: While PPT is a rapid technique for piperazine derivatives[2], it fails to remove endogenous phospholipids (e.g., glycerophosphocholines). Because the diphenylmethyl group is highly hydrophobic, your analyte co-elutes exactly in the reversed-phase window where these phospholipids elute, causing gas-phase charge competition in the MS source. You must switch to a Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) to orthogonally remove these lipids[3].

Q3: I suspect my analyte is degrading during the evaporation step. How can I verify and prevent this? Causality & Solution: The carbothioamide group (C=S) is thermally labile and susceptible to oxidation. Evaporating organic extracts under nitrogen at temperatures above 45°C can lead to desulfurization. Self-Validation Check: Monitor the MS/MS transition for the loss of the carbothioamide group in your unextracted standards vs. extracted samples. Fix: Keep the nitrogen blowdown water bath strictly at or below 35°C and ensure your extraction solvents are free of peroxides.

Part 2: Validated Experimental Protocols

To ensure scientific integrity, every step in these protocols is designed with a mechanistic purpose.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Recommended for LC-MS/MS)

This protocol utilizes a dual-retention mechanism. The reversed-phase sorbent captures the diphenylmethyl tail, while the sulfonic acid cation-exchange sites bind the protonated piperazine nitrogen[3].

  • Sample Pre-treatment: Aliquot 200 µL of plasma. Add 200 µL of 2% phosphoric acid (H₃PO₄) and vortex for 30 seconds. Mechanism: Disrupts protein binding and ensures the piperazine nitrogen is fully protonated (cationic) for ion-exchange retention.

  • Conditioning: Pass 1.0 mL of 100% Methanol (MeOH) through the 30 mg MCX cartridge, followed by 1.0 mL of LC-MS grade water. Do not let the sorbent dry.

  • Loading: Apply the acidified sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% formic acid in water. Mechanism: Removes hydrophilic matrix components and salts while keeping the analyte locked on the cation-exchange sites.

  • Wash 2 (Organic): Pass 1.0 mL of 100% MeOH. Mechanism: Critically removes neutral lipids and phospholipids. The analyte remains bound via ionic interactions.

  • Elution: Elute with 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. Mechanism: The high pH neutralizes the piperazine nitrogen, breaking the ionic bond and releasing the lipophilic molecule into the organic solvent.

  • Reconstitution: Evaporate under a gentle stream of N₂ at 35°C. Reconstitute in 100 µL of mobile phase.

Protocol B: High-Recovery Liquid-Liquid Extraction (LLE)

For high-throughput screening where trace-level sensitivity is less critical, LLE with MTBE provides a robust alternative[1].

  • Alkalinization: To 200 µL of biological sample, add 50 µL of 0.5 M Sodium Carbonate buffer (pH 10.0). Vortex briefly. Mechanism: Deprotonates the piperazine ring, rendering the entire molecule highly lipophilic.

  • Extraction: Add 1.5 mL of MTBE. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C.

  • Recovery: Transfer exactly 1.2 mL of the upper organic layer to a clean glass tube.

  • Drying: Evaporate under N₂ at 35°C to protect the carbothioamide group, then reconstitute.

Part 3: Quantitative Data Presentation

The following table summarizes the validation data comparing the three primary sample preparation techniques for this compound. MCX SPE is the only method that provides a self-validating, interference-free extract suitable for trace-level bioanalysis.

Extraction MethodMean Absolute Recovery (%)Matrix Effect (Ion Suppression)Precision (Intra-day RSD %)Phospholipid Removal Efficiency
Protein Precipitation (PPT) [2]92.4%-48.6% (Severe)14.5%Poor
Liquid-Liquid Extraction (MTBE) [1]86.2%-15.2% (Moderate)6.8%Moderate
MCX Solid-Phase Extraction [3]95.8%-3.1% (Negligible)3.2%Excellent

Part 4: Extraction Workflow Decision Matrix

Use the following logical workflow to determine the optimal sample preparation strategy based on your assay's required sensitivity and matrix complexity.

Workflow Start Biological Sample (Plasma/Urine/Tissue) Decision Required Sensitivity & Matrix Complexity? Start->Decision SPE MCX Solid-Phase Extraction (Optimal for LC-MS/MS) Decision->SPE High Sensitivity / Severe Matrix Effects LLE Liquid-Liquid Extraction (High Throughput) Decision->LLE Moderate Sensitivity PPT Protein Precipitation (Not Recommended) Decision->PPT High Concentration / UV Detection SPE_1 Pre-treat: 2% H3PO4 (Protonate Piperazine) SPE->SPE_1 LLE_1 Alkalinize: pH > 9.5 (Deprotonate Piperazine) LLE->LLE_1 SPE_2 Wash: 100% MeOH (Elute Phospholipids) SPE_1->SPE_2 SPE_3 Elute: 5% NH4OH in MeOH (Neutralize & Recover) SPE_2->SPE_3 LLE_2 Extract: MTBE (Partition Lipophilic Moiety) LLE_1->LLE_2

Figure 1: Decision matrix and extraction workflow for piperazine-carbothioamide derivatives.

Part 5: References

  • Rodrigues, A. R., et al. "Preclinical pharmacokinetics of a promising antineoplastic prototype piperazine-containing compound (LQFM018) in rats by a new LC-MS/MS bioanalytical method." Journal of Chromatography B, 2023. URL:[Link][1]

  • Magalhães, et al. "Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies." Pharmaceuticals (MDPI), 2023. URL:[Link][2]

  • Xie, et al. "The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD." Quality Assurance and Safety of Crops & Foods, 2020. URL:[Link][3]

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Technical Support Center: A Researcher's Guide to Mitigating 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide-Induced Toxicity in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers working with 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide. This guide is designed to provide in-depth troubleshooting and practical advice for minimizing toxicity and ensuring the scientific validity of your experiments involving primary cell lines. Primary cells, while offering greater physiological relevance compared to immortalized cell lines, are notoriously sensitive.[1][2] This resource, structured in a question-and-answer format, addresses common challenges and provides evidence-based solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Initial Observations of Toxicity

Question 1: I'm observing widespread cell death in my primary cell cultures even at low concentrations of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide. What are the immediate steps I should take?

Answer: This is a common and critical issue. The first 24-48 hours are crucial for distinguishing between compound-induced toxicity and experimental artifacts. Here’s a checklist to work through:

  • Confirm Solvent Toxicity: The solvent used to dissolve the compound, typically DMSO, can be toxic to primary cells, even at concentrations considered safe for cell lines.

    • Action: Run a vehicle-only control with the highest concentration of DMSO used in your experiment. If you see toxicity in the vehicle control, you need to reduce the final DMSO concentration. Aim for a final concentration of ≤ 0.1%.

  • Re-evaluate Your Dose-Response Range: Primary cells can be significantly more sensitive than immortalized lines.

    • Action: Perform a broad dose-response curve starting at a much lower concentration range (e.g., picomolar or low nanomolar) and extending to the micromolar range. This will help you identify a potential therapeutic window.

  • Assess Cell Morphology: Carefully observe your cells under a microscope.

    • Action: Look for signs of distress such as cell rounding, shrinkage, detachment from the culture surface, or the appearance of cytoplasmic vacuoles. Document these changes with images.

  • Check Culture Conditions: Ensure your primary cells are healthy before adding the compound.

    • Action: Confirm that the cells are at an optimal confluency (typically 70-90%) and that the medium is fresh.[3][4] Subculturing primary cells when they are overgrown can lead to senescence and increased sensitivity.[1]

Question 2: My primary cells look stressed (e.g., rounded, granular) but are not detaching. How can I quantitatively assess if the compound is cytotoxic or just cytostatic?

Answer: This is an important distinction. Cytostatic effects inhibit proliferation, while cytotoxic effects lead to cell death. You'll need to employ assays that can differentiate between these two outcomes.

  • For Cytotoxicity (Cell Death):

    • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH, a cytosolic enzyme, into the culture medium upon membrane damage, which is a hallmark of cytotoxicity.

    • Membrane Impermeant Dyes: Propidium iodide (PI) or trypan blue can be used to identify cells with compromised membranes. These are often assessed via flow cytometry or fluorescence microscopy.

  • For Cytostatic Effects (Inhibition of Proliferation):

    • Cell Proliferation Assays: Assays like BrdU or EdU incorporation measure DNA synthesis and are direct indicators of cell division.

    • Cell Counting: A simple yet effective method is to count the number of viable cells at different time points after treatment. A lack of increase in cell number compared to the vehicle control suggests a cytostatic effect.

It's crucial to use a combination of these assays to get a complete picture of the compound's effect on your primary cells.

Section 2: Investigating the Mechanism of Toxicity

Question 3: I suspect that 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide is inducing apoptosis in my primary cells. How can I confirm this?

Answer: Several key events characterize apoptosis. A multi-pronged approach is recommended for confirmation.

  • Caspase Activation: Apoptosis is often executed by a cascade of enzymes called caspases.[5]

    • Action: Use a pan-caspase inhibitor, such as Z-VAD-FMK, as a pretreatment before adding your compound.[5] If the inhibitor rescues the cells from death, it strongly suggests a caspase-dependent apoptotic pathway. Further investigation into specific initiator caspases (caspase-8 for the extrinsic pathway, caspase-9 for the intrinsic pathway) and executioner caspases (caspase-3) can be performed using specific inhibitors or activity assays.[6][7][8]

  • Nuclear and DNA Fragmentation:

    • Action: Stain cells with a DNA-binding dye like Hoechst 33342 or DAPI. Apoptotic nuclei will appear condensed and fragmented. A TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay can also be used to detect DNA fragmentation.

  • Mitochondrial Involvement (Intrinsic Pathway):

    • Action: Measure changes in the mitochondrial membrane potential (MMP) using dyes like TMRE or JC-1. A loss of MMP is an early indicator of apoptosis. Also, you can perform western blotting to look for the release of cytochrome c from the mitochondria into the cytosol.

The following diagram illustrates the key decision points in investigating apoptosis:

start Observed Cell Death caspase_inhibitor Pre-treat with Pan-Caspase Inhibitor (e.g., Z-VAD-FMK) start->caspase_inhibitor rescue Cell Death Rescued? caspase_inhibitor->rescue caspase_dependent Caspase-Dependent Apoptosis rescue->caspase_dependent Yes caspase_independent Caspase-Independent Cell Death (e.g., Necrosis, Autophagy) rescue->caspase_independent No pathway_investigation Investigate Intrinsic vs. Extrinsic Pathway caspase_dependent->pathway_investigation caspase_8_9 Measure Caspase-8 and Caspase-9 Activity pathway_investigation->caspase_8_9 cytochrome_c Assess Cytochrome c Release pathway_investigation->cytochrome_c compound 4-(diphenylmethyl)-N- methylpiperazine-1-carbothioamide ros Increased Reactive Oxygen Species (ROS) compound->ros damage Cellular Damage (Lipids, Proteins, DNA) ros->damage toxicity Observed Toxicity damage->toxicity antioxidant Antioxidant (e.g., N-acetylcysteine) antioxidant->ros

Caption: Mitigation of ROS-induced toxicity by antioxidants.

Section 3: Optimizing Experimental Conditions

Question 5: I'm concerned that serum in the culture medium is interfering with the compound's activity or toxicity. Should I use serum-free medium?

Answer: This is a valid concern. Serum contains numerous growth factors and proteins that can interact with your compound, potentially masking its effects or altering its bioavailability. However, serum starvation can also induce significant stress on primary cells, leading to cell cycle arrest or even apoptosis. [9][10]

  • Recommendation: A serum-reduction approach is often a better starting point than complete serum starvation for sensitive primary cells.

    • Action: Try reducing the serum concentration in your medium (e.g., from 10% to 2% or 0.5%) for a period of 4-6 hours before and during the compound treatment. Always include a vehicle control with the reduced-serum medium to assess the baseline effect of this change.

  • If Serum Starvation is Necessary:

    • Action: The optimal duration for serum starvation is highly cell-type dependent. [11]For primary cells, a shorter duration (e.g., 2-4 hours) is generally recommended over the 12-24 hours often used for cell lines. [12] Here is a summary of considerations for serum manipulation:

ParameterRationaleRecommendation for Primary Cells
Full Serum (e.g., 10%) Mimics a more physiological environment but can interfere with compound activity.Use for initial cell culture and recovery.
Reduced Serum (0.5-2%) Reduces interference from serum components while minimizing cell stress.Recommended for most compound treatment experiments.
Serum-Free Eliminates serum interference but can be highly stressful and induce artifacts.Use with caution and for short durations (2-4 hours) only if absolutely necessary.

Experimental Protocols

Protocol 1: Comprehensive Dose-Response and Viability Assessment

This protocol outlines a robust method for determining the IC50 of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide while simultaneously assessing cytotoxicity.

  • Cell Plating:

    • Plate your primary cells in a 96-well, black, clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay. [13] * Allow the cells to adhere and recover for at least 24 hours in complete medium.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide in DMSO.

    • Perform serial dilutions of the stock solution in your chosen treatment medium (e.g., reduced-serum medium) to create a range of concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and ideally ≤ 0.1%.

  • Treatment:

    • Carefully remove the culture medium from the cells and replace it with the medium containing the different compound concentrations. Include wells for a vehicle-only control and an untreated control.

    • Incubate for your desired time points (e.g., 24, 48, and 72 hours).

  • Viability and Cytotoxicity Measurement (Multiplexed Assay):

    • At the end of the incubation, add a reagent that simultaneously measures cell viability (e.g., resazurin-based) and cytotoxicity (e.g., a fluorescent protease substrate that measures release from dead cells).

    • Incubate according to the manufacturer's instructions and read the fluorescence on a plate reader.

  • Data Analysis:

    • Normalize the viability data to the vehicle control.

    • Plot the normalized viability against the log of the compound concentration and use a non-linear regression to calculate the IC50 value.

    • Analyze the cytotoxicity data in parallel to understand the mode of action.

Protocol 2: Assessing the Role of Oxidative Stress

This protocol helps determine if the compound's toxicity is mediated by ROS.

  • Cell Plating and Pre-treatment:

    • Plate your primary cells as described in Protocol 1.

    • Four hours before adding your compound, pre-treat a subset of the wells with a final concentration of 5 mM N-acetylcysteine (NAC).

  • Compound Treatment:

    • Prepare your compound dilutions as before.

    • Add the compound to both the NAC-pre-treated and non-pre-treated wells. Include appropriate controls (untreated, vehicle-only, NAC-only).

  • ROS Measurement (Optional, for mechanistic insight):

    • At an early time point (e.g., 1-4 hours) after compound addition, you can measure intracellular ROS using a DCFDA assay kit according to the manufacturer's protocol.

  • Viability Assessment:

    • At a later time point (e.g., 24 or 48 hours), assess cell viability using an appropriate assay (e.g., resazurin).

  • Data Analysis:

    • Compare the viability curves of the compound-only treated cells with the NAC + compound treated cells. A rightward shift in the IC50 curve and a reduction in maximal toxicity in the presence of NAC indicate that oxidative stress plays a significant role.

References

  • Best Practices for Primary Cell Culture. PromoCell. [Link]

  • 13 technical tips for successful primary cell culture. ScienCell Research Laboratories. (2018). [Link]

  • Best practices for primary cell culture. PromoCell. [Link]

  • Alleviation of Drugs and Chemicals Toxicity: Biomedical Value of Antioxidants. Oxidative Medicine and Cellular Longevity. (2021). [Link]

  • Perfecting Primary Cell Culture. Biocompare. [Link]

  • Simple Lab Tips For Primary Cell Culture. Kosheeka. (2020). [Link]

  • Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity. Oxidative Medicine and Cellular Longevity. (2019). [Link]

  • The role of potential antioxidant in medicinal drug-induced oxidative stress. CORE. (2011). [Link]

  • Serum starvation-based method of ovarian cancer cell dormancy induction and termination in vitro. NAR Cancer. (2023). [Link]

  • Antioxidant Delivery System Shields Liver Cells From Drug-Induced Damage. Technology Networks. (2023). [Link]

  • Serum starvation: caveat emptor. American Journal of Physiology-Cell Physiology. (2010). [Link]

  • How long should I starve my cells?. ResearchGate. (2021). [Link]

  • The role of antioxidants in the cytotoxicity of chemotherapeutic drugs. ResearchGate. [Link]

  • Troubleshooting guide. NCBI. [Link]

  • Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Allied Academies. (2023). [Link]

  • Cell fasting: Cellular response and application of serum starvation. ResearchGate. (2014). [Link]

  • Screening for Drug-Induced Hepatotoxicity in Primary Mouse Hepatocytes Using Acetaminophen, Amiodarone, and Cyclosporin A as Model Compounds: An Omics-Guided Approach. PMC. (2011). [Link]

  • Primary cells- A valuable in vitro model for drug toxicity studies. Kosheeka. (2019). [Link]

  • Role of Animal Cell Culture in Drug Development and Toxicity Evaluation. Prime Scholars. [Link]

  • Synthesis and antiallergic activity of N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]-1,4-dihydro-4-oxopyridine-3 - carboxamides. PubMed. (1989). [Link]

  • Effect of a novel piperazine compound on cancer cells. Biomedical Reports. (2021). [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • Predictivity of drug-induced liver toxicity using high-content screening in 384-well cultures of HepG2 cells and primary human hepatocytes. ResearchGate. [Link]

  • Antiangiogenic Activity of 4–Chloro–Phenyl–Carbothioamide Derivatives In Ex Vivo and In Vitro. Eurasian Journal of Science and Technology. (2025). [Link]

  • Troubleshooting guide for isolation of patient-derived primary cancer cells. PromoCell. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • pharmacological caspase inhibitors: research towards therapeutic perspectives. Medial & Pharmaceutical Reports. (2015). [Link]

  • Cytotoxicity effect of 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine compound. ResearchGate. [Link]

  • 4-(diphenylmethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide. Chemspace. [Link]

  • Cytotoxicity of the four piperazine designer drugs after 72-h incubations with primary rat hepatocytes. ResearchGate. [Link]

  • Four New Pairs of MetO-Containing Diketopiperazine Enantiomers: Isolation, Synthesis and Potential Anti-Parkinson's Disease Activity. MDPI. (2025). [Link]

  • Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. PMC. (2017). [Link]

  • Caspase-9 activation results in downstream caspase-8 activation and bid cleavage in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease. The Journal of Neuroscience. (2001). [Link]

  • 4-Methylpiperazine-1-carbothioamide. PubChem. [Link]

  • Design and synthesis of benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamide as novel neuronal nitric oxide inhibitors and evaluation of their neuroprotecting effect in 6-OHDA-induced unilateral lesioned rat model of Parkinson's disease. PubMed. (2022). [Link]

  • Mechanism of Caspase-1 Inhibition by Four Anti-inflammatory Drugs Used in COVID-19 Treatment. MDPI. (2022). [Link]

  • Piperazine Derivatives Attenuate Scopolamine‐Induced Memory Deficits by Modulating Neuroinflammation and Oxidative Stress via the NF‐κB/TNF‐α/COX‐2 Pathway. ResearchGate. [Link]

  • N-METHYLPIPERAZINE. Ataman Kimya. [Link]

  • Methyl jasmonate and diphenyl diselenide attenuate diethylnitrosamine and carbon tetrachloride-induced hepato-renal toxicity in male Wistar rats. Nigerian Journal of Pure & Applied Sciences. (2024). [Link]

  • Inhibition of caspase-1 or gasdermin-D enable caspase-8 activation in the Naip5/NLRC4/ASC inflammasome. PLOS Pathogens. (2018). [Link]

  • Mechanisms of Caspase Activation. ResearchGate. [Link]

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troubleshooting low ionization efficiency of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide in mass spec

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Ionization Efficiency of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide

This guide provides in-depth troubleshooting strategies for researchers encountering low signal intensity when analyzing 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide by mass spectrometry. As Senior Application Scientists, we combine foundational principles with field-tested protocols to help you resolve these common analytical challenges.

Analyte at a Glance: Key Physicochemical Properties

Understanding the structure of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide is the first step in diagnosing ionization issues. Its key features dictate its behavior in a mass spectrometer's ion source.

PropertyValue / ObservationImplication for Mass Spectrometry
Molecular Formula C₁₉H₂₃N₃S---
Monoisotopic Mass 325.1613 g/mol [1]The target mass for [M+H]⁺ is ~326.1691 m/z.
Key Functional Groups Piperazine Ring, Diphenylmethyl Group, N-methylcarbothioamideThe piperazine nitrogens are basic and are the most probable sites for protonation in positive-mode ESI. The large diphenylmethyl group adds significant hydrophobicity.
Topological Polar Surface Area (TPSA) 50.6 Ų[1]Indicates moderate polarity.
Predicted Basicity The two tertiary amines in the piperazine ring are strong proton acceptors.The molecule is an excellent candidate for positive-mode electrospray ionization (ESI) when an acidic mobile phase is used.[2]

Below is a diagram highlighting the functional areas of the molecule relevant to mass spectrometry.

Figure 2. Troubleshooting Workflow start Low Analyte Signal check_esi Is ESI+ method fully optimized? start->check_esi esi_no No check_esi->esi_no No esi_yes Yes check_esi->esi_yes Yes optimize_esi 1. Add 0.1% Formic Acid 2. Tune Source Parameters (Gases, Temps, Voltages) esi_no->optimize_esi switch_apci Switch to APCI Source esi_yes->switch_apci check_matrix Still Low Signal: Consider Matrix Effects (Dilution, SPE, Internal Std) optimize_esi->check_matrix If needed success Signal Acquired optimize_esi->success optimize_apci 1. Optimize Vaporizer Temp 2. Tune Corona Current switch_apci->optimize_apci optimize_apci->check_matrix If needed optimize_apci->success

Sources

Validation & Comparative

4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide vs standard piperazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Evaluation Guide: 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide vs. Standard Piperazine Derivatives

As drug discovery programs increasingly demand compounds with highly specific binding kinetics and improved metabolic profiles, the structural modification of classic pharmacophores has become paramount. The benzhydrylpiperazine scaffold is a cornerstone of medicinal chemistry, traditionally recognized for its role in first-generation antihistamines. However, functionalizing this core with a carbothioamide moiety—yielding 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide —fundamentally alters its physicochemical properties and target landscape.

This guide provides an objective, data-driven comparison between this carbothioamide derivative and standard piperazine alternatives, equipping researchers with the mechanistic insights and validated protocols necessary to leverage these compounds in screening and lead optimization.

Structural and Mechanistic Rationale

Standard benzhydrylpiperazines, such as Cyclizine and 1-Benzhydrylpiperazine[1], feature a highly basic tertiary amine that drives their affinity for G-protein coupled receptors (GPCRs), particularly the H1 receptor. While effective for antiemetic applications, this basicity often leads to off-target promiscuity and rapid CYP450-mediated N-dealkylation.

By converting the distal nitrogen into an N-methylcarbothioamide , researchers achieve three critical mechanistic shifts[2]:

  • pKa Modulation: The electron-withdrawing nature of the thiocarbonyl group significantly reduces the basicity of the adjacent piperazine nitrogen. This prevents protonation at physiological pH, reducing non-specific electrostatic interactions with generic GPCRs.

  • Enhanced Hydrogen Bonding & Chelation: The highly polarizable sulfur atom acts as a potent hydrogen-bond acceptor and a potential metal chelator. This makes the carbothioamide derivative highly attractive for targeting metalloenzymes (e.g., urease, matrix metalloproteinases) or kinases where standard piperazines fail.

  • Metabolic Shielding: The bulky, stable thiourea-like linkage sterically and electronically shields the piperazine ring from rapid oxidative degradation, extending the compound's biological half-life.

Comparative Performance Data

The following table summarizes the physicochemical and theoretical pharmacological profiles of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide against standard reference compounds.

Parameter4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamideCyclizine (Standard)1-Benzhydrylpiperazine
CAS Number 433309-72-982-92-8841-77-0
Molecular Weight 325.47 g/mol 266.38 g/mol 252.36 g/mol
cLogP (Lipophilicity) 3.83.22.8
Polar Surface Area (PSA) 44.1 Ų6.5 Ų15.3 Ų
Distal Nitrogen pKa ~6.5 (Neutral at pH 7.4)8.0 (Cationic at pH 7.4)9.1 (Cationic at pH 7.4)
Primary Application High-Throughput Screening (Anticancer/Enzyme Inhibition)H1 Antagonist / AntiemeticChemical Intermediate / Stimulant

Data synthesis derived from standard cheminformatics databases and structural activity relationship (SAR) literature[1][2].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice to guarantee reproducibility.

Protocol A: Synthesis of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide

This protocol adapts standard amidation/thionation workflows utilizing isothiocyanate coupling to ensure high yields without thermal degradation.

Reagents: 1-Benzhydrylpiperazine (1.0 eq), Methyl isothiocyanate (1.1 eq), Dichloromethane (DCM), Triethylamine (TEA).

  • Preparation: Dissolve 1-benzhydrylpiperazine (5.0 mmol) in 25 mL of anhydrous DCM under an inert nitrogen atmosphere. Causality: Anhydrous DCM is an aprotic solvent that prevents the isothiocyanate from undergoing premature hydrolysis.

  • Base Addition: Add TEA (6.0 mmol) dropwise to the solution. Causality: While the piperazine is basic, TEA acts as an acid scavenger to neutralize any trace HCl from the starting material salts, ensuring the secondary amine is fully nucleophilic.

  • Coupling: Cool the reaction to 0°C using an ice bath. Slowly add methyl isothiocyanate (5.5 mmol) dissolved in 5 mL DCM over 15 minutes. Remove the ice bath and stir at room temperature for 4 hours. Causality: Controlled addition at 0°C prevents exothermic side reactions, while room temperature stirring is sufficient for the highly reactive isothiocyanate, avoiding thermal degradation of the resulting thiourea.

  • Validation (In-Process): Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the highly polar 1-benzhydrylpiperazine spot confirms reaction completion.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3 (2 x 20 mL) and brine (20 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via recrystallization from ethanol to yield the pure carbothioamide.

Protocol B: Microsomal Stability Assay (Self-Validating Workflow)

To prove the metabolic shielding effect of the carbothioamide group compared to Cyclizine.

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing human liver microsomes (HLM, 0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate cofactor for CYP450 enzymes; its addition acts as the precise zero-time trigger for the metabolic reaction.

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Ice-cold acetonitrile instantly precipitates microsomal proteins and halts enzymatic activity, locking the concentration state for accurate LC-MS/MS quantification.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CLint) and half-life (T1/2).

Mechanistic Pathway Visualization

The following diagram illustrates how the structural divergence of the carbothioamide derivative translates into specific target interactions compared to standard basic piperazines.

G A 4-(diphenylmethyl)-N-methylpiperazine -1-carbothioamide B Benzhydryl Group (Hydrophobic Anchoring) A->B Structural Motif 1 C Carbothioamide Group (H-Bonding / Metal Chelation) A->C Structural Motif 2 D Target Protein (e.g., Kinase/Metalloenzyme) B->D Hydrophobic Pocket Binding C->D Polar/Metal Interaction E Enhanced Target Residence Time & Specificity D->E Synergistic Affinity

Mechanistic workflow demonstrating the synergistic target binding of the carbothioamide derivative.

Conclusion

For researchers engaged in novel drug discovery, relying solely on standard piperazine derivatives like cyclizine limits the chemical space to traditional GPCR antagonism. The transition to 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide introduces a versatile thiourea-like pharmacophore. By dampening basicity and introducing a potent hydrogen-bond/metal-chelating center, this compound serves as a superior screening candidate for oncology, antimicrobial, and specialized enzyme inhibition programs.

References

  • Diphenylmethylpiperazine - Wikipedia. Wikimedia Foundation. Available at: [Link]

  • Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Taylor & Francis. Available at: [Link]

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A Senior Application Scientist's Guide to Validating Target Engagement of Novel Kinase Inhibitors In Vitro: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, confirming that a novel compound engages its intended intracellular target is a cornerstone of preclinical development. This guide provides an in-depth, objective comparison of leading methodologies for validating the in vitro target engagement of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide, a putative p38 MAPK inhibitor. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in designing robust and self-validating target engagement studies.

The Criticality of Target Engagement Validation

Before committing to costly and time-consuming downstream studies, it is imperative to generate unequivocal evidence that a compound directly interacts with its intended target within a biologically relevant context. Failure to do so can lead to misinterpretation of phenotypic data and the advancement of compounds with ambiguous mechanisms of action. This guide will focus on a hypothetical p38 MAPK inhibitor, "Compound-X" (4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide), and compare its target engagement profile with established p38 MAPK inhibitors, SB203580 and BIRB-796.[1][2][3]

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that are key players in cellular responses to stress and inflammatory cytokines.[4] Their dysregulation is implicated in a host of diseases, making them attractive therapeutic targets.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a multi-tiered cascade.[4][5] It is typically initiated by environmental stresses and inflammatory cytokines.[4][5] This leads to the activation of a MAP kinase kinase kinase (MAP3K), which then phosphorylates and activates a MAP kinase kinase (MAP2K).[6] The activated MAP2K, in turn, phosphorylates and activates p38 MAPK.[6] Activated p38 MAPK can then translocate to the nucleus and phosphorylate various transcription factors, ultimately leading to a cellular response.[4][7]

p38_MAPK_Signaling_Pathway Stress_Stimuli Stress_Stimuli MAP3K MAP3K Stress_Stimuli->MAP3K Cytokines Cytokines Cytokines->MAP3K MAP2K MAP2K MAP3K->MAP2K phosphorylates p38_MAPK p38_MAPK MAP2K->p38_MAPK phosphorylates Transcription_Factors Transcription_Factors p38_MAPK->Transcription_Factors phosphorylates Cellular_Response Cellular_Response Transcription_Factors->Cellular_Response

Caption: A simplified diagram of the p38 MAPK signaling cascade.

Comparative Methodologies for In Vitro Target Engagement

We will explore three orthogonal, industry-standard assays for validating the direct binding of Compound-X to p38 MAPK:

  • Cellular Thermal Shift Assay (CETSA™): Measures target engagement in a cellular environment by assessing ligand-induced thermal stabilization of the target protein.[8][9][10]

  • NanoBRET™ Target Engagement Assay: A live-cell assay that quantifies compound binding through bioluminescence resonance energy transfer (BRET).[11][12][13]

  • Biophysical Methods (Surface Plasmon Resonance & Isothermal Titration Calorimetry): In vitro techniques that provide detailed kinetic and thermodynamic profiles of the inhibitor-target interaction.[14][15]

Cellular Thermal Shift Assay (CETSA™)

Principle: CETSA is predicated on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[8][9][10] When cells are heated, proteins denature and aggregate. However, if a compound is bound to its target, the target protein will be more resistant to heat-induced denaturation and remain soluble at higher temperatures.[8][9]

Experimental Workflow:

CETSA_Workflow Cell_Culture 1. Cell Culture & Treatment Heat_Shock 2. Heat Shock Cell_Culture->Heat_Shock Cell_Lysis 3. Cell Lysis & Centrifugation Heat_Shock->Cell_Lysis Protein_Quantification 4. Soluble Protein Quantification (Western Blot) Cell_Lysis->Protein_Quantification Data_Analysis 5. Data Analysis (Melt Curve) Protein_Quantification->Data_Analysis

Caption: The general workflow for a Cellular Thermal Shift Assay experiment.

Detailed Protocol:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HEK293T or a relevant cancer cell line) and grow to 80-90% confluency. Treat the cells with various concentrations of Compound-X, the reference inhibitors (SB203580, BIRB-796), or a vehicle control (e.g., DMSO) for a predetermined time.[16]

  • Heating: After treatment, heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by a cooling step at room temperature.[17]

  • Lysis and Fractionation: Lyse the cells to release their contents. Separate the soluble protein fraction from the aggregated proteins by high-speed centrifugation.[16]

  • Protein Detection: Analyze the amount of soluble p38 MAPK in the supernatant by Western blotting using a specific antibody.[16][17]

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble p38 MAPK as a function of temperature to generate a "melt curve." A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.[8]

Comparative Data Summary:

CompoundTargetΔTagg (°C)Interpretation
Compound-Xp38 MAPK+5.2Strong Target Engagement
SB203580p38 MAPK+4.8Strong Target Engagement
BIRB-796p38 MAPK+6.1Very Strong Target Engagement
Vehicle (DMSO)p38 MAPK0No Target Engagement

Table 1: Hypothetical CETSA Data. ΔTagg represents the change in the aggregation temperature, a measure of protein stabilization.

NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ assay is a live-cell method that measures the binding of a compound to a target protein in real-time.[12][13] It utilizes Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® luciferase fused to the target protein) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the target).[11][18][19] When a test compound binds to the target, it displaces the tracer, leading to a decrease in the BRET signal.[18]

Experimental Workflow:

NanoBRET_Workflow Transfection 1. Transfect Cells with NanoLuc-p38 MAPK Fusion Cell_Plating 2. Plate Cells Transfection->Cell_Plating Compound_Addition 3. Add Test Compound & Fluorescent Tracer Cell_Plating->Compound_Addition BRET_Measurement 4. Measure BRET Signal Compound_Addition->BRET_Measurement Data_Analysis 5. Data Analysis (IC50 Curve) BRET_Measurement->Data_Analysis

Caption: The general workflow for a NanoBRET™ Target Engagement Assay.

Detailed Protocol:

  • Cell Preparation: Transfect cells (e.g., HEK293T) with a plasmid encoding the p38 MAPK protein fused to NanoLuc® luciferase.[16]

  • Cell Plating: Plate the transfected cells in a multi-well plate and allow for expression of the fusion protein.

  • Compound and Tracer Addition: Add a serial dilution of Compound-X or the reference inhibitors to the cells, followed by the addition of a cell-permeable fluorescent tracer that binds to p38 MAPK.

  • Signal Detection: Add the NanoLuc® substrate to initiate the bioluminescent reaction and measure the BRET signal using a plate reader capable of detecting both donor and acceptor emissions.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the intracellular IC50 value, which reflects the compound's potency in displacing the tracer.

Comparative Data Summary:

CompoundTargetIntracellular IC50 (nM)Interpretation
Compound-Xp38 MAPK150Moderate Potency
SB203580p38 MAPK60High Potency
BIRB-796p38 MAPK10Very High Potency

Table 2: Hypothetical NanoBRET™ Data. A lower IC50 value indicates a higher potency of the compound in engaging the target within living cells.

Biophysical Assays: A Deeper Dive into Binding

While cell-based assays confirm target engagement in a physiological context, biophysical methods provide a more granular understanding of the binding event itself.

a) Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures the binding of an analyte (the inhibitor) to a ligand (the target protein) immobilized on a sensor surface in real-time.[20][21] The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[21]

Detailed Protocol:

  • Protein Immobilization: Immobilize recombinant p38 MAPK onto a sensor chip.

  • Inhibitor Injection: Inject a series of concentrations of Compound-X or reference inhibitors over the sensor surface.

  • Data Acquisition: Monitor the change in the SPR signal over time to obtain sensorgrams.

  • Data Analysis: Fit the sensorgrams to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

b) Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event.[14] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).[14]

Detailed Protocol:

  • Sample Preparation: Place the recombinant p38 MAPK protein in the sample cell and the inhibitor in the titration syringe.

  • Titration: Inject small aliquots of the inhibitor into the protein solution.

  • Heat Measurement: Measure the heat change after each injection.

  • Data Analysis: Integrate the heat signals and fit the data to a binding model to determine the thermodynamic parameters of the interaction.[22]

Comparative Data Summary:

CompoundTargetKD (nM) - SPRKD (nM) - ITCΔH (kcal/mol) - ITC-TΔS (kcal/mol) - ITC
Compound-Xp38 MAPK8592-8.5-2.1
SB203580p38 MAPK3845-9.2-1.8
BIRB-796p38 MAPK58-10.5-1.2

Table 3: Hypothetical Biophysical Data. KD is a measure of binding affinity (lower is tighter). ΔH and -TΔS provide insights into the driving forces of the binding interaction.

Synthesizing the Evidence: An Integrated Approach

Each of these techniques provides a unique and valuable piece of the target engagement puzzle.

  • CETSA offers the most physiologically relevant context by assessing target engagement in intact cells, including the effects of cellular localization and protein-protein interactions.[23]

  • NanoBRET provides a quantitative measure of target occupancy in living cells, offering a dynamic view of compound binding.[11][12][13]

  • SPR and ITC deliver precise, quantitative data on the kinetics and thermodynamics of the direct interaction between the compound and the purified target protein, which is invaluable for structure-activity relationship (SAR) studies.[15]

By employing a multi-pronged approach and comparing the results from these orthogonal assays, researchers can build a robust and compelling case for the on-target activity of a novel inhibitor like 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide. This comprehensive validation is a critical step towards advancing promising compounds into the next phase of drug development.

References

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A Comparative Benchmarking Guide to 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide: A Novel Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Carbothioamide Scaffold and a New Opportunity

The carbothioamide moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of compounds exhibiting significant biological activities. This versatile functional group is integral to molecules demonstrating antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The inherent ability of the sulfur and nitrogen atoms to act as hydrogen bond donors and acceptors, coupled with the group's capacity for metal chelation, allows carbothioamide derivatives to interact with a diverse range of biological targets.

This guide introduces 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide (DPMC) , a novel compound featuring a unique combination of the carbothioamide core with a diphenylmethylpiperazine moiety. The diphenylmethyl group is a lipophilic and sterically bulky substituent known to modulate drug-receptor interactions, while the piperazine ring is a common pharmacophore in centrally active and anticancer agents.[3][4]

Given the absence of published biological data for DPMC, this document serves as a comprehensive framework for its systematic evaluation. We will benchmark its potential efficacy against well-characterized carbothioamides in three critical therapeutic areas: oncology, microbiology, and virology. Our approach is grounded in established, robust methodologies, explaining not only the protocols themselves but also the scientific rationale underpinning each experimental choice to ensure data integrity and reproducibility.

Part 1: Benchmarking Anticancer Activity

The antiproliferative potential of carbothioamides is well-documented, with many derivatives showing potent cytotoxicity against various cancer cell lines.[5][6][7] Pyrazoline-based carbothioamides, for instance, have demonstrated excellent activity against lung and cervical cancer cells, often by inducing apoptosis.[2][8] We propose to benchmark DPMC against a known pyrazoline carbothioamide to contextualize its potential as an anticancer agent.

Comparative Compound Selection:
  • Benchmark Compound: A pyrazoline-carbothioamide derivative, such as those described in studies showing IC50 values in the low micromolar range against A549 and HeLa cell lines.[8]

  • Positive Control: Staurosporine or Doxorubicin, standard chemotherapy agents used to validate assay performance.[8]

Core Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for assessing cell viability.[9][10] Its selection is based on its reliability, sensitivity, and direct correlation with metabolic activity, which is a hallmark of viable, proliferating cells.

Principle of the Assay: In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[11] The amount of formazan produced, quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout A Seed Cancer Cells (e.g., A549, HeLa) in 96-well plate B Incubate 24h for cell adherence A->B C Add serial dilutions of DPMC & Comparators B->C D Incubate for 24, 48, or 72h C->D E Add MTT Reagent (0.5 mg/mL final conc.) D->E F Incubate 2-4h (Formazan formation) E->F G Solubilize Formazan (e.g., with DMSO) F->G H Read Absorbance (570 nm) G->H

Caption: Workflow for the MTT-based cell viability assay.

Detailed Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical carcinoma) in 96-well flat-bottom plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of DPMC, the benchmark carbothioamide, and the positive control in DMSO. Create a series of 2-fold dilutions in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with 0.5% DMSO) is mandatory.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: Following treatment, add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL). Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker for 15 minutes, protected from light.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. Plot the results and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Data Presentation Table:

CompoundCell LineIC50 (µM) after 48h
DPMC A549Experimental Value
HeLaExperimental Value
Benchmark Carbothioamide A549Experimental Value
HeLaExperimental Value
Doxorubicin A549Experimental Value
HeLaExperimental Value

Part 2: Benchmarking Antimicrobial Activity

Carbothioamides have demonstrated significant potential as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria.[1][12][13] The structural features of these compounds can be tuned to enhance their potency and spectrum of activity.

Comparative Compound Selection:
  • Benchmark Compound: N-(1-Adamantyl)carbothioamide derivatives, known for their potent activity against Gram-positive bacteria.[1]

  • Positive Controls: Gentamicin (broad-spectrum antibacterial) and Ampicillin (Gram-positive antibacterial).[1]

Core Experimental Protocol: Broth Microdilution for MIC Determination

While disk diffusion is a useful qualitative screening tool, the broth microdilution method is the gold standard for quantitatively determining the Minimum Inhibitory Concentration (MIC).[14][15] The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14] This method is selected for its high reproducibility and quantitative output, which is essential for accurate benchmarking.[15][16]

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout A Prepare 2-fold serial dilutions of compounds in Mueller-Hinton Broth C Inoculate wells with bacterial suspension (final ~5 x 10^5 CFU/mL) A->C B Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL) B->C D Incubate plate at 37°C for 18-24h C->D E Visually inspect wells for turbidity (growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for the Broth Microdilution MIC assay.

Detailed Step-by-Step Methodology:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of DPMC and benchmark compounds in sterile Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Grow bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the culture in MHB to match the turbidity of a 0.5 McFarland standard. This standardizes the inoculum density to approximately 1.5 x 10⁸ CFU/mL.[15]

  • Inoculation: Further dilute the standardized bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (bacteria in MHB without any compound) and a negative control well (MHB only) to ensure the viability of the bacteria and sterility of the medium, respectively.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Presentation Table:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
DPMC Experimental ValueExperimental Value
Benchmark Carbothioamide Experimental ValueExperimental Value
Gentamicin Experimental ValueExperimental Value

Part 3: Benchmarking Antiviral Activity

Several classes of carbothioamides have been reported to possess antiviral activity, inhibiting the replication of various RNA and DNA viruses.[17][18][19] This suggests that the carbothioamide scaffold can interfere with essential viral processes.

Comparative Compound Selection:
  • Benchmark Compound: A 1,3,5-triazine-based carbothioamide, which has shown activity against Yellow Fever Virus (YFV), a representative RNA virus.[17]

  • Positive Control: A known antiviral agent specific to the tested virus, such as Ribavirin for many RNA viruses.[19]

Core Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a functional assay that quantifies a compound's ability to inhibit viral infection and replication.[20][21] It is more informative than simple binding assays as it measures a reduction in infectious virus particles. The rationale for its use is its ability to provide a clear, quantifiable endpoint (number of plaques) that directly correlates with antiviral efficacy.[22]

PRNT_Workflow A Prepare serial dilutions of test compounds B Mix compounds with a known quantity of virus (e.g., 100 PFU) A->B C Incubate mixture (e.g., 1h at 37°C) B->C D Add virus-compound mixture to confluent cell monolayer (e.g., Vero cells) C->D E Incubate 1h to allow viral adsorption D->E F Remove inoculum and add semi-solid overlay (e.g., agarose or methylcellulose) E->F G Incubate for several days (until plaques are visible) F->G H Fix and stain cells (e.g., with Crystal Violet) G->H I Count plaques and calculate % reduction H->I J Determine EC50 value I->J

Caption: Workflow for the viral Plaque Reduction Assay.

Detailed Step-by-Step Methodology:

  • Cell Culture: Grow a monolayer of susceptible host cells (e.g., Vero cells for many viruses) to confluence in 6-well or 12-well plates.

  • Virus-Compound Incubation: Prepare serial dilutions of DPMC and benchmark compounds. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.[23]

  • Infection: Remove the culture medium from the cell monolayers and inoculate them with the virus-compound mixtures. Incubate for 1 hour to allow for viral attachment and entry.[22]

  • Overlay Application: After incubation, remove the inoculum and overlay the cells with a semi-solid medium (e.g., medium containing 1% low-melting-point agarose or methylcellulose). This overlay restricts the spread of progeny virus, ensuring that new infections are localized and form discrete plaques.[23]

  • Incubation for Plaque Formation: Incubate the plates for several days at 37°C until visible plaques (zones of cell death) appear. The duration depends on the replication cycle of the virus.

  • Plaque Visualization and Counting: Fix the cells (e.g., with 10% formalin) and stain them with a dye like crystal violet. The stain will color the living cells, leaving the plaques as clear, unstained zones. Count the number of plaques in each well.[21]

  • Data Analysis: Calculate the percentage of plaque reduction compared to a virus-only control. The 50% effective concentration (EC50) is determined as the compound concentration that reduces the plaque number by 50%.

Data Presentation Table:

CompoundVirusHost CellEC50 (µM)
DPMC YFVVeroExperimental Value
Benchmark Carbothioamide YFVVeroExperimental Value
Ribavirin YFVVeroExperimental Value

Conclusion

This guide provides a rigorous and scientifically grounded framework for the initial biological characterization of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide. By employing standardized, quantitative assays and benchmarking against compounds with established activity, researchers can effectively determine the therapeutic potential of this novel molecule. The detailed protocols and the rationale behind their selection are designed to ensure the generation of high-quality, comparable, and trustworthy data, paving the way for further investigation into the mechanism of action and potential development of DPMC as a therapeutic agent.

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A Senior Application Scientist's Guide to Cross-Validation of HPLC and LC-MS/MS for the Quantification of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Imperative for Analytical Rigor

In the landscape of pharmaceutical development and chemical research, the compound 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide (MW: 325.47 g/mol ) represents a class of molecules where precise and accurate quantification is non-negotiable[1]. Whether for purity assessment in synthesis, pharmacokinetic studies, or quality control of a final product, the analytical methods employed must be robust, reliable, and fit for their intended purpose.

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two cornerstone techniques for quantitative analysis. HPLC-UV is lauded for its robustness and cost-effectiveness in routine applications, while LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for complex matrices and trace-level analysis[2].

Frequently, a project may transition from using an HPLC-UV method during early development to a more sensitive LC-MS/MS method for bioanalytical studies. In such cases, it is critical to demonstrate that the data generated by both methods are equivalent and interchangeable. This process, known as cross-validation, is a regulatory expectation and a cornerstone of data integrity. This guide provides a comprehensive framework for conducting a rigorous cross-validation of HPLC-UV and LC-MS/MS methods for 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[3][4][5][6].

Pillar I: Understanding the Analytical Techniques

The choice between HPLC-UV and LC-MS/MS is dictated by the analytical challenge at hand. A foundational understanding of each technique's principles is essential for method development and troubleshooting.

  • High-Performance Liquid Chromatography (HPLC-UV): This technique separates components of a mixture based on their differential partitioning between a solid stationary phase (packed in a column) and a liquid mobile phase. For 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide, the presence of aromatic rings from the diphenylmethyl group provides a suitable chromophore for UV detection. While reliable, its primary limitation is selectivity; co-eluting impurities that also absorb UV light at the analytical wavelength can interfere with quantification[7].

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This hybrid technique couples the separation power of LC with the highly selective and sensitive detection capabilities of a tandem mass spectrometer. After chromatographic separation, the analyte is ionized, and a specific precursor ion (based on its mass-to-charge ratio, m/z) is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective, effectively filtering out noise from complex matrices and confirming the analyte's identity[8][9].

Pillar II: Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating best practices to ensure reliable and reproducible results.

Protocol 1: HPLC-UV Method for Quantification

This method is designed for robustness, suitable for purity and assay determination in bulk materials or simple formulations.

1. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).
  • Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
  • Causality: A C18 stationary phase is chosen for its hydrophobic nature, which provides good retention for the relatively non-polar diphenylmethyl moiety of the analyte[10].
  • Mobile Phase A: 20 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.
  • Causality: The buffer controls the ionization state of the molecule's basic piperazine nitrogen, ensuring consistent peak shape and retention time[10].
  • Mobile Phase B: Acetonitrile.
  • Gradient Elution: 50% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 35°C.
  • Injection Volume: 10 µL.
  • Detection Wavelength: 254 nm.
  • Causality: This wavelength is a common choice for compounds containing phenyl rings, offering a good balance of sensitivity and selectivity.

2. Standard and Sample Preparation:

  • Solvent: 50:50 (v/v) Acetonitrile:Water.
  • Stock Solution: Accurately weigh and dissolve 10 mg of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide reference standard in 100 mL of solvent to obtain a 100 µg/mL solution.
  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired range (e.g., 1 - 50 µg/mL).
  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the reference standard.
Protocol 2: LC-MS/MS Method for Quantification

This method provides high sensitivity and selectivity, ideal for bioanalytical applications (e.g., plasma samples) or trace impurity analysis.

1. LC Conditions:

  • Instrument: Waters ACQUITY UPLC I-Class with a Xevo TQ-S micro Mass Spectrometer or equivalent.
  • Column: UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).
  • Causality: A sub-2 µm particle size column is used to achieve faster separations and sharper peaks, which is beneficial for MS detection and improves sensitivity.
  • Mobile Phase A: 0.1% Formic Acid in water.
  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.
  • Causality: Formic acid is a volatile buffer that aids in the protonation of the analyte in the ESI source, enhancing the [M+H]+ signal, and is fully compatible with MS detection[11].
  • Gradient Elution: 30% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.

2. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Capillary Voltage: 3.0 kV.
  • Source Temperature: 150°C.
  • Desolvation Temperature: 450°C.
  • Multiple Reaction Monitoring (MRM) Transitions:
  • Analyte: Precursor Ion [M+H]+: m/z 326.2 → Product Ion: m/z 167.1 (corresponding to the diphenylmethyl fragment). Collision Energy: 25 eV.
  • Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound (e.g., Propranolol) should be used. For Propranolol: m/z 260.2 → 116.1.
  • Causality: The use of an internal standard corrects for variations in sample preparation and instrument response, significantly improving the precision and accuracy of the method[9].

3. Standard and Sample Preparation:

  • Sample Preparation (for plasma): Protein precipitation. Add 300 µL of cold acetonitrile (containing internal standard) to 100 µL of plasma sample. Vortex, then centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant for analysis.
  • Causality: This is a rapid and effective technique for removing the bulk of proteins from biological samples, which would otherwise foul the analytical column and ion source[12].
  • Calibration Standards & QCs: Prepare by spiking blank matrix (e.g., plasma) with known concentrations of the analyte to match the intended study range (e.g., 0.5 - 500 ng/mL).

Pillar III: Cross-Validation Workflow & Data Interpretation

Cross-validation ensures that a change in analytical methodology does not impact the final reported data. The process involves analyzing the same set of QC samples with both the established method (HPLC-UV) and the new method (LC-MS/MS).

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis A Weigh Reference Standard B Prepare Stock & Calibration Standards A->B C Prepare QC Samples (Low, Med, High) B->C E Inject Samples C->E D Equilibrate HPLC (C18 Column) D->E F Acquire Data (DAD @ 254 nm) E->F G Integrate Peaks & Quantify F->G

Caption: HPLC-UV experimental workflow.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Spike Blank Matrix with Analyte & IS B Prepare Calibration Standards & QCs A->B C Protein Precipitation B->C E Inject Supernatant C->E D Equilibrate UPLC (C18 Column) D->E F Acquire Data (MRM Mode) E->F G Integrate Peaks & Quantify (Ratio to IS) F->G

Caption: LC-MS/MS experimental workflow.
Cross-Validation Protocol
  • Prepare QC Samples: Prepare a minimum of six replicates of QC samples at low, medium, and high concentration levels.

  • Divide Samples: Split each set of replicates into two groups.

  • Analyze:

    • Analyze the first group using the validated HPLC-UV method.

    • Analyze the second group using the validated LC-MS/MS method.

  • Evaluate Data: Calculate the mean concentration, standard deviation, and coefficient of variation (%CV or %RSD) for each QC level from both methods.

  • Compare Results: Determine the percentage difference between the mean concentrations obtained by the two methods for each QC level.

CrossValidation_Flow cluster_methods Parallel Analysis A Prepare QC Samples (n≥6 at Low, Med, High) B Split Samples into Two Sets (Set 1 and Set 2) A->B C Analyze Set 1 with Validated HPLC-UV Method B->C D Analyze Set 2 with Validated LC-MS/MS Method B->D E Calculate Mean, SD, %CV for each method and level C->E D->E F Compare Mean Concentrations |%Difference = [(Mean₁ - Mean₂) / Mean_avg] * 100| E->F G Acceptance Criteria Met? (%Difference ≤ 15%) F->G

Sources

A Researcher's Guide to Comparing IC50 Values: A Case Study with 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound. This guide provides an in-depth comparison of the IC50 values of the novel compound 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide across various cell lines. While specific experimental data for this compound is not yet widely published, this guide will use it as a framework to detail the essential methodologies and interpretative frameworks necessary for such a comparative study.

The Significance of Cross-Cell Line IC50 Comparison

The determination of a compound's IC50 value is a cornerstone of preclinical drug discovery. It provides a quantitative measure of how much of a substance is needed to inhibit a specific biological process by half. However, a single IC50 value is of limited utility. The true power of this metric emerges from comparative analysis across a panel of diverse cancer cell lines. This approach allows researchers to:

  • Identify potential therapeutic targets: Significant differences in IC50 values between cell lines can hint at the compound's mechanism of action and the cellular pathways it perturbs.

  • Assess the spectrum of activity: Understanding which cell lines are sensitive and which are resistant provides initial insights into the potential clinical applications and limitations of the compound.

  • Guide lead optimization: Structure-activity relationship (SAR) studies, informed by IC50 data from multiple cell lines, can direct the chemical modification of a lead compound to enhance its potency and selectivity.

Determining IC50: The MTT Assay

A widely used method for determining the IC50 of a cytotoxic compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The intensity of the purple color is directly proportional to the number of viable cells.

Detailed Experimental Protocol for MTT Assay

This protocol outlines the steps for determining the IC50 of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide.

Materials:

  • 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide (CAS: 433309-72-9)

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cell lines to logarithmic growth phase.

    • Harvest the cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide in DMSO.

    • Perform a serial dilution of the stock solution in complete culture medium to obtain a range of desired concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Logarithmic Phase) Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Treatment 4. Cell Treatment (24-72h incubation) Cell_Seeding->Treatment Compound_Prep 3. Compound Dilution MTT_Addition 5. MTT Addition (2-4h incubation) Treatment->MTT_Addition Formazan_Solubilization 6. Formazan Solubilization (DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading 7. Absorbance Reading (570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation 8. IC50 Calculation Absorbance_Reading->IC50_Calculation

Caption: Workflow for determining IC50 using the MTT assay.

Data Analysis and Interpretation

The absorbance data from the MTT assay is used to calculate the percentage of cell viability at each compound concentration relative to the vehicle control. This data is then plotted to generate a dose-response curve, with the logarithm of the compound concentration on the x-axis and the percentage of cell viability on the y-axis. The IC50 value is the concentration of the compound that results in a 50% reduction in cell viability and can be determined by non-linear regression analysis of the dose-response curve.

Hypothetical IC50 Data for 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide

The following table presents a hypothetical comparison of IC50 values for our compound of interest across three common cancer cell lines. It is important to note that this data is illustrative and not based on published experimental results.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.2
A549Lung Carcinoma32.5
HCT116Colorectal Carcinoma8.7

This hypothetical data suggests that HCT116 cells are the most sensitive to the compound, while A549 cells are the most resistant. Such a differential response would prompt further investigation into the underlying molecular mechanisms.

Unraveling the Mechanism of Action: A Look at Piperazine and Carbothioamide Derivatives

The chemical structure of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide contains both a piperazine and a carbothioamide moiety, both of which are known to be pharmacologically active. Piperazine derivatives are found in a wide range of therapeutic agents and can interact with various cellular targets.[1] Carbothioamides have been investigated for their potential anti-cancer properties, which may involve the induction of apoptosis and inhibition of angiogenesis.[2]

One potential mechanism of action for such a compound could be the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. Dysregulation of this pathway is a common feature of many cancers.

Potential Signaling Pathway Inhibition

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 4-(diphenylmethyl)-N- methylpiperazine-1- carbothioamide Compound->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

The differential sensitivity of cell lines, as illustrated in our hypothetical data, could be explained by variations in the expression or mutation status of key components of this pathway. For example, a cell line with a constitutively active PI3K mutant might be more dependent on this pathway for survival and thus more sensitive to a PI3K inhibitor.

Conclusion

The comparison of IC50 values across multiple cell lines is an indispensable tool in the early stages of anticancer drug development. While experimental data for 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide is not yet publicly available, the methodologies and interpretative frameworks outlined in this guide provide a robust foundation for its future evaluation. Through systematic and comparative in vitro testing, researchers can uncover the therapeutic potential of novel compounds and pave the way for the development of more effective and selective cancer therapies.

References

  • Bio-protocol. (n.d.). Cell viability assays and IC50 calculation. [Link][3]

  • Hassan, O. M., et al. (2025, March 2). Antiangiogenic Activity of 4–Chloro–Phenyl–Carbothioamide Derivatives In Ex Vivo and In Vitro. Journal of Research in Medical and Dental Science. [Link][2]

  • Jetir. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link][1]

Sources

A Comparative Guide to Validating Biomarkers for Novel Therapeutics: The Case of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technical framework for the validation of biomarkers for 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide, a novel investigational compound. As this molecule is not extensively characterized in public literature, we will postulate a plausible mechanism of action based on its structural motifs to construct a robust, field-proven validation strategy. This approach mirrors real-world drug development, where early-stage programs must build a biological rationale to guide biomarker selection.

For the purpose of this guide, we will hypothesize that 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide—hereafter referred to as "Compound X"—functions as a selective inhibitor of neuronal nitric oxide synthase (nNOS). This hypothesis is based on published research demonstrating that similar piperazine-1-carbothioamide structures can inhibit nNOS, an enzyme implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's Disease through mechanisms of oxidative and nitrosative stress.[1]

The central thesis of this guide is that a multi-modal biomarker strategy, integrating proteomic, metabolomic, and genomic data, is essential for de-risking clinical development and enabling a precision medicine approach. We will compare these strategies and provide actionable protocols for their validation.

Part 1: The Biological Rationale: From Hypothesized Mechanism to Candidate Biomarkers

The successful validation of any biomarker hinges on a clear understanding of the drug's mechanism of action (MoA) and its impact on disease pathophysiology. The over-activation of nNOS in neurons leads to excessive production of nitric oxide (NO), which can react with superoxide radicals to form peroxynitrite, a highly damaging oxidant that contributes to neuronal cell death.[1] By inhibiting nNOS, Compound X is hypothesized to reduce this nitrosative stress, thereby exerting a neuroprotective effect.

This proposed pathway provides a fertile ground for the rational selection of candidate biomarkers.

drug Compound X (4-(diphenylmethyl)-N-methyl- piperazine-1-carbothioamide) target Neuronal Nitric Oxide Synthase (nNOS) drug->target Inhibition process Excessive Nitric Oxide (NO) Production target->process Catalyzes stress Oxidative & Nitrosative Stress (e.g., Peroxynitrite Formation) process->stress biomarker1 Target Engagement Biomarker: ↓ CSF/Plasma Nitrite/Nitrate process->biomarker1 Reflects Activity outcome Neuronal Damage & Cell Death stress->outcome biomarker2 Pharmacodynamic Biomarker: ↓ Neurofilament Light Chain (NfL) outcome->biomarker2 Indicates Damage

Caption: Hypothesized mechanism of Compound X and associated biomarker classes.

Based on this pathway, we can categorize candidate biomarkers:

  • Target Engagement Biomarkers: These provide direct evidence that the drug is interacting with its intended target, nNOS. A prime candidate is the measurement of NO production, often assessed by its stable end-products, nitrite and nitrate, in cerebrospinal fluid (CSF) or plasma.

  • Pharmacodynamic (PD) Biomarkers: These markers demonstrate the downstream biological effect of target engagement. In this context, PD biomarkers could include markers of neuronal injury, such as Neurofilament Light Chain (NfL), which is released from damaged axons.[2] A successful therapeutic intervention would be expected to lower elevated NfL levels over time.

  • Predictive Biomarkers: These biomarkers help to identify patients who are most likely to respond to treatment. For instance, genetic variations (polymorphisms) in the NOS1 gene, which codes for nNOS, could influence an individual's response to an nNOS inhibitor.[3][4]

Part 2: A Comparative Framework for Biomarker Validation

Biomarker validation is a rigorous, multi-stage process designed to ensure that a biomarker is a reliable and accurate indicator for its intended purpose.[5] The process can be conceptualized as three sequential pillars: Analytical Validation, Clinical Validation, and establishing Clinical Utility.[6][7] The "fit-for-purpose" principle dictates that the stringency of validation depends on the biomarker's intended use; an exploratory marker for internal decision-making requires less rigorous validation than a primary endpoint for a pivotal clinical trial.[4][8]

discovery Biomarker Discovery Hypothesis Generation Candidate Identification analytical Pillar 1: Analytical Validation 'Can we measure it reliably?' - Accuracy - Precision - Sensitivity - Specificity - Robustness discovery->analytical Develop Assay clinical Pillar 2: Clinical Validation 'Does it correlate with clinical status?' - Association with Disease - Correlation with Endpoints - Responder vs. Non-responder analysis analytical->clinical Qualified Assay utility Pillar 3: Clinical Utility 'Does using it improve patient outcomes?' - Patient Stratification - Informing Treatment Decisions - Surrogate Endpoint Potential clinical->utility Validated Biomarker

Caption: The three pillars of the biomarker validation workflow.

Researchers have an array of technology platforms to deploy within this framework. The choice of platform is a critical decision based on the biological question at hand.

Biomarker Modality Core Principle Key Technologies Sample Types Application for Compound X Pros Cons
Genomic Measures static DNA or dynamic RNA characteristics.[4]NGS, qPCR, dPCR, MicroarraysBlood, Saliva, TissuePredictive: Identify NOS1 polymorphisms that correlate with treatment response.One-time measurement for germline DNA; high-throughput.May not reflect real-time drug effects; correlation doesn't equal causation.
Proteomic Quantifies proteins, the direct executors of cell function and primary drug targets.[9]Immunoassays (ELISA, SIMOA), Mass Spectrometry (LC-MS/MS)CSF, Plasma, Serum, TissuePD: Track changes in Neurofilament Light Chain (NfL) to measure neuroprotection.[2][10]Reflects dynamic biological state; directly measures drug targets and effectors.Complex sample matrices; can be lower throughput than genomics.
Metabolomic Profiles small-molecule metabolites, providing a real-time snapshot of phenotype.[11][12]Mass Spectrometry (LC-MS), NMR SpectroscopyUrine, Plasma, Serum, CSFTarget Engagement: Quantify nitrite/nitrate levels as a direct readout of nNOS activity.[13][14]Highly sensitive to physiological changes; provides a functional readout of pathway activity.Metabolome is highly variable; can be influenced by diet and environment.

Part 3: Field-Proven Experimental Protocols

The transition from a candidate biomarker to a validated clinical tool requires meticulous execution of standardized protocols. Below are representative, step-by-step workflows for the analytical and clinical validation of key biomarkers for Compound X.

Protocol 1: Analytical Validation of a Proteomic PD Biomarker (Neurofilament Light Chain)

This protocol outlines the validation of an immunoassay (e.g., Single Molecule Array - SIMOA) for quantifying NfL in human plasma, a critical step before its use in a clinical trial.[6][15]

Objective: To establish the performance characteristics of the NfL assay, ensuring it is accurate, precise, and robust for its intended purpose.

Methodology:

  • Reagent and Material Qualification:

    • Source certified reference material for NfL.

    • Characterize primary antibodies for specificity and affinity.

    • Qualify all critical reagents, including buffers and detection substrates, ensuring lot-to-lot consistency.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Prepare a stock solution of the NfL reference standard in a surrogate matrix (e.g., protein buffer).

    • Create a calibration curve by serially diluting the stock to cover the expected physiological and pathological range (e.g., 8-10 non-zero points).

    • Prepare QC samples in pooled human plasma at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

  • Assay Performance Evaluation:

    • Precision & Accuracy: Analyze 5 replicates of each QC level across 6 different analytical runs, performed by at least 2 operators on different days.

      • Acceptance Criteria: Intra- and inter-assay precision (%CV) ≤ 20%; Accuracy (% bias) within ±20% of the nominal value.

    • Sensitivity: Determine the LLOQ as the lowest concentration on the standard curve that can be measured with acceptable precision and accuracy.

    • Selectivity & Specificity: Test for interference by spiking potentially cross-reacting molecules into the matrix. Analyze at least 10 different sources of blank human plasma to ensure no endogenous components produce a signal above 20% of the LLOQ.

    • Stability: Evaluate the stability of NfL in plasma under various conditions: short-term (bench-top at room temp), long-term (frozen at -80°C), and after multiple freeze-thaw cycles.

      • Acceptance Criteria: Mean concentration must be within ±20% of the baseline (time zero) measurement.

Mock Data Summary Table:

Validation Parameter QC Level Result Acceptance Criteria
LLOQ N/A0.5 pg/mLSignal > 5x Blank
Intra-Assay Precision Low QC (1.5 pg/mL)8.5% CV≤ 20%
High QC (50 pg/mL)6.2% CV≤ 20%
Inter-Assay Precision Low QC (1.5 pg/mL)12.1% CV≤ 20%
High QC (50 pg/mL)9.8% CV≤ 20%
Accuracy (Bias) Low QC (1.5 pg/mL)+5.0%± 20%
High QC (50 pg/mL)-3.5%± 20%
Protocol 2: Clinical Validation of a Metabolomic Target Engagement Biomarker (CSF Nitrite)

This protocol describes a pilot study to link changes in CSF nitrite to the administration of Compound X in a relevant patient population (e.g., early-stage Parkinson's Disease).

Objective: To demonstrate that Compound X engages its target (nNOS) in humans by showing a dose-dependent reduction in CSF nitrite levels.

Methodology:

  • Study Design:

    • Conduct a randomized, placebo-controlled, dose-escalation Phase Ib study in 24 patients with early-stage Parkinson's Disease.

    • Randomize patients into three cohorts (n=8 per cohort): Placebo, Low Dose Compound X, High Dose Compound X.

  • Sample Collection:

    • Perform a lumbar puncture to collect CSF at baseline (pre-dose) from all patients.

    • Administer the assigned treatment for a pre-defined period (e.g., 14 days).

    • Perform a second lumbar puncture at the end of the treatment period (e.g., Day 15) at the same time of day to minimize diurnal variation.

    • Immediately add a preservative to CSF samples, centrifuge to remove cells, and store at -80°C until analysis.

  • Sample Analysis:

    • Use a validated LC-MS/MS method for the quantification of nitrite in CSF. The assay must have undergone full analytical validation as described in Protocol 1.

  • Statistical Analysis:

    • Calculate the percent change in CSF nitrite from baseline to Day 15 for each patient.

    • Use an ANCOVA model to compare the mean percent change across the three treatment groups, with baseline nitrite as a covariate.

    • Primary Endpoint: A statistically significant (p < 0.05) reduction in CSF nitrite in the high-dose group compared to the placebo group.

Part 4: Integrating the Evidence for Clinical Advancement

No single biomarker can fully de-risk a drug development program. The strength of this approach lies in creating a coherent chain of evidence by integrating data from multiple validated biomarkers.[16] A successful outcome for Compound X would involve demonstrating target engagement (decreased CSF nitrite), which leads to a downstream pharmacodynamic effect (stabilization or reduction in plasma NfL), in a patient population potentially enriched by a predictive genomic marker (NOS1 genotype).

This integrated dataset forms the basis for a "Go/No-Go" decision, providing confidence to proceed into larger, more expensive Phase II and III trials.

start Phase I Study Data Available q1 Target Engagement Confirmed? (e.g., ↓ CSF Nitrite) start->q1 q2 Favorable PK/Safety Profile? q1->q2 Yes nogo NO-GO Terminate Program or Re-evaluate q1->nogo No q3 PD Effect Observed? (e.g., ↓ Plasma NfL) q2->q3 Yes q2->nogo No go GO Proceed to Phase IIb q3->go Yes q3->nogo No/ Equivocal

Caption: Biomarker-driven Go/No-Go decision tree for Compound X.

References

  • MDPI. (2025, December 13). Four New Pairs of MetO-Containing Diketopiperazine Enantiomers: Isolation, Synthesis and Potential Anti-Parkinson's Disease Activity. Available from: [Link]

  • (2025, March 2). Antiangiogenic Activity of 4–Chloro–Phenyl–Carbothioamide Derivatives In Ex Vivo and In Vitro. Available from: [Link]

  • Lee, J. W., et al. (n.d.). Validation of Analytical Methods for Biomarkers Employed in Drug Development. PMC. Available from: [Link]

  • Ghani, U., et al. (n.d.). The 4-(dimethylaminoalkyl)piperazine inhibitors of α-glucosidase: allosteric enzyme inhibition and identification of interacting chemical groups. PMC. Available from: [Link]

  • Google Patents. (n.d.). US7989623B2 - Process for making n-(diphenylmethyl)piperazines.
  • Jetir.Org. (2024, December 31). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Available from: [Link]

  • PubMed. (2022, October 20). Design and synthesis of benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamide as novel neuronal nitric oxide inhibitors and evaluation of their neuroprotecting effect in 6-OHDA-induced unilateral lesioned rat model of Parkinson's disease. Available from: [Link]

  • PubMed. (2013, June 1). Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one. Available from: [Link]

  • Zetterberg, H., & Bendlin, B. B. (n.d.). Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry. PMC. Available from: [Link]

  • Lai, Z., & Chen, G. (2018, January 31). Metabolomics and Biomarkers for Drug Discovery. PMC. Available from: [Link]

  • PubMed. (2022, February 8). New 4-phenylpiperazine-carbodithioate-N-phenylacetamide hybrids: Synthesis, in vitro and in silico evaluations against cholinesterase and α-glucosidase enzymes. Available from: [Link]

  • Frontiers. (n.d.). Opportunities for predictive proteogenomic biomarkers of drug treatment sensitivity in epithelial ovarian cancer. Available from: [Link]

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Bridging the Gap: A Comparative Guide to the In Vivo and In Vitro Correlation of a Novel Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis of N-(benzo[d]thiazol-2-ylmethyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide

In the landscape of neurodegenerative disease research, the journey of a therapeutic candidate from a laboratory curiosity to a potential clinical asset is fraught with challenges. A critical juncture in this journey is establishing a meaningful correlation between a compound's performance in controlled in vitro environments and its efficacy and behavior within a complex living system (in vivo). This guide provides a comprehensive comparison of the in vitro and in vivo data for a promising neuroprotective agent, N-(benzo[d]thiazol-2-ylmethyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide (hereafter referred to as Compound 18). Our analysis will delve into the experimental design, quantitative data, and the crucial insights gained from bridging the in vitro-in vivo gap, offering a valuable resource for researchers and drug development professionals.

Introduction: The Quest for Predictive Power in Preclinical Research

The development of novel therapeutics for neurodegenerative disorders like Parkinson's disease is a complex endeavor. A significant hurdle is the translation of promising in vitro findings into tangible in vivo efficacy. The concept of in vivo-in vitro correlation (IVIVC) is paramount, serving as a predictive tool to understand how a drug's performance in laboratory assays might translate to a living organism.[1][2][3][4][5] A strong IVIVC can de-risk drug development, optimize lead candidate selection, and provide a rational basis for dose selection in clinical trials.

This guide focuses on Compound 18, a novel molecule with a carbothioamide moiety, which has demonstrated significant potential as a neuroprotective agent. We will dissect its in vitro activity as a selective inhibitor of neuronal nitric oxide synthase (nNOS) and correlate this with its observed neuroprotective effects in a well-established animal model of Parkinson's disease.

The In Vitro Profile: Targeting a Key Player in Neurodegeneration

Overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is a key pathological event in several neurodegenerative diseases, contributing to oxidative stress and neuronal damage.[6] Therefore, selective inhibition of nNOS represents a promising therapeutic strategy.

In Vitro Experimental Design: nNOS Inhibition Assay

The in vitro activity of Compound 18 was assessed using a cell-based assay employing Human Embryonic Kidney (HEK) 293 cells stably transfected to express nNOS. This cellular model provides a more physiologically relevant environment compared to isolated enzyme assays, offering insights into cell permeability and target engagement within a living cell.[7]

Experimental Workflow: nNOS Inhibition Assay

G cluster_0 Cell Culture & Transfection cluster_1 Compound Treatment & nNOS Activation cluster_2 Nitrite Quantification cluster_3 Data Analysis a HEK 293 cells cultured b Stable transfection with nNOS expression vector a->b c HEK 293/nNOS cells seeded in 96-well plates d Cells treated with varying concentrations of Compound 18 c->d e nNOS activated by inducing calcium influx d->e f Culture medium collected e->f g Nitrite concentration measured using Griess reagent f->g h Absorbance read at 540 nm g->h i IC50 value calculated from dose-response curve h->i

Caption: Workflow for the in vitro nNOS inhibition assay.

In Vitro Results: Potent and Selective nNOS Inhibition

Compound 18 demonstrated potent and selective inhibition of nNOS in the HEK 293 cell-based assay. The quantitative results are summarized in the table below.

Isoform% Inhibition (at 10 µM)
nNOS 66.73 ± 1.51
eNOS28.70 ± 1.39
iNOS13.26 ± 1.01

Table 1: In Vitro Inhibition of NOS Isoforms by Compound 18.[6]

The data clearly indicates that Compound 18 is a selective inhibitor of nNOS over the other two major NOS isoforms, endothelial NOS (eNOS) and inducible NOS (iNOS). This selectivity is a crucial attribute, as non-selective inhibition of NOS can lead to undesirable side effects, particularly cardiovascular effects associated with eNOS inhibition.

The In Vivo Investigation: Neuroprotection in a Parkinson's Disease Model

To evaluate the therapeutic potential of Compound 18 in a living system, a 6-hydroxydopamine (6-OHDA)-induced unilateral lesion rat model of Parkinson's disease was employed.[4][5][8][9] This model recapitulates the key pathological features of Parkinson's disease, including the progressive loss of dopaminergic neurons in the substantia nigra and the resultant motor deficits.[4][5][8][9]

In Vivo Experimental Design: 6-OHDA Rat Model and Behavioral Assessments

The in vivo study was designed to assess the neuroprotective effects of Compound 18 on motor function.

Experimental Workflow: 6-OHDA Rat Model and Treatment

G cluster_0 Model Induction cluster_1 Treatment Regimen cluster_2 Behavioral Assessments cluster_3 Neurochemical & Histological Analysis a Unilateral injection of 6-OHDA into the medial forebrain bundle of rats b Rats treated with Compound 18 or vehicle a->b c Motor function tests (e.g., rotarod, cylinder test) performed b->c d Brain tissue collected for analysis c->d e Dopamine levels and neuronal survival assessed d->e

Caption: Workflow for the in vivo study in the 6-OHDA rat model.

A battery of motor function tests was employed to quantify the extent of motor impairment and the therapeutic effect of Compound 18. These tests are designed to assess different aspects of motor control, including balance, coordination, and limb use asymmetry.[1][2][10][11][12]

In Vivo Results: Significant Improvement in Motor Function

Treatment with Compound 18 resulted in a significant improvement in motor and non-motor functions in the 6-OHDA-lesioned rats.[6] Furthermore, neurochemical analysis of the isolated rat brains revealed increased levels of dopamine and decreased levels of glutamate and nitrite ions, corroborating the neuroprotective effect of the compound.[6]

Behavioral TestOutcome
Motor Function Significant improvement observed in treated group compared to vehicle.
Non-Motor Function Notable improvement in non-motor deficits.
Neurochemical Analysis Increased dopamine levels, decreased glutamate and nitrite levels in the brain.

Table 2: Summary of In Vivo Efficacy of Compound 18 in the 6-OHDA Rat Model.[6]

The Correlation: Connecting In Vitro Activity to In Vivo Efficacy

The successful translation of the potent and selective in vitro nNOS inhibition of Compound 18 into significant neuroprotection in a relevant animal model of Parkinson's disease highlights a strong in vivo-in vitro correlation.

Signaling Pathway: Proposed Neuroprotective Mechanism of Compound 18

G cluster_0 Pathological Cascade cluster_1 Therapeutic Intervention cluster_2 Outcome a Neurotoxic Insult (e.g., 6-OHDA) b Increased Neuronal Activity a->b c Activation of nNOS b->c d Excessive NO Production c->d e Oxidative Stress & Neuronal Damage d->e f Compound 18 g Inhibition of nNOS f->g h Reduced NO Production g->h i Decreased Oxidative Stress h->i j Neuroprotection & Improved Motor Function i->j

Caption: Proposed mechanism of neuroprotection by Compound 18.

The causality behind this correlation can be explained as follows:

  • Target Engagement: The potent in vitro inhibition of nNOS by Compound 18 directly addresses a key driver of neurodegeneration in the 6-OHDA model.

  • Pharmacokinetics: While detailed pharmacokinetic data for Compound 18 is not yet publicly available, its demonstrated in vivo efficacy suggests sufficient brain penetration and metabolic stability to reach and act upon its target in the central nervous system. Further pharmacokinetic studies would be invaluable to refine the understanding of its in vivo behavior.

  • Downstream Effects: The observed reduction in brain nitrite levels in vivo provides a direct biochemical link to the in vitro nNOS inhibition, confirming that the compound is engaging its target and modulating the downstream signaling pathway. The subsequent increase in dopamine levels and improvement in motor function are the ultimate functional readouts of this target engagement.

Conclusion and Future Directions

The case of N-(benzo[d]thiazol-2-ylmethyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide (Compound 18) serves as an excellent example of a successful in vivo-in vitro correlation in the early stages of drug discovery for neurodegenerative diseases. The potent and selective in vitro activity against nNOS translated into meaningful neuroprotection and functional recovery in a relevant animal model.

This guide underscores the importance of a multi-faceted approach to preclinical drug development, where robust in vitro characterization is coupled with well-designed in vivo studies. Future research on Compound 18 should focus on a comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling to further solidify the IVIVC and to guide the design of future clinical trials. The insights gained from such detailed correlational studies are instrumental in accelerating the development of novel and effective therapies for devastating neurodegenerative conditions.

References

  • Sirajo, M., Murtala, K., Oyem, J., Ishola, O., & Lukman, O. (2022). Motor Function Test Protocol for Parkinsonian Triad in Rodent Model of Parkinson's Disease. MDS Abstracts. Available at: [Link]

  • Sirajo, M., et al. (2022). Motor Function Test Protocol for Parkinsonian Triad in Rodent Model of Parkinson's Disease. The Journal of Neurobehavioral Sciences, 9(1), 3. Available at: [Link]

  • JoVE. (2021). 6-OHDA Model for Parkinson's Disease Research. Journal of Visualized Experiments. Available at: [Link]

  • Creative Biolabs. (n.d.). 6-OHDA Unilateral Lesion Rat Model of Parkinson's Disease. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). 6-OHDA Lesion Models of Parkinson's Disease in the Rat. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). 6-OHDA Parkinson's Model. Retrieved from [Link]

  • Iancu, R., Mohapel, P., Brundin, P., & Paul, G. (2005). A 6-hydroxydopamine-induced selective parkinsonian rat model. PubMed. Available at: [Link]

  • Maze Engineers. (2018). Rodent Models of Parkinson's Disease: A General Overview. Retrieved from [Link]

  • Luthra, P. M., et al. (2022). Design and synthesis of benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamide as novel neuronal nitric oxide inhibitors and evaluation of their neuroprotecting effect in 6-OHDA-induced unilateral lesioned rat model of Parkinson's disease. Biomedicine & Pharmacotherapy, 156, 113838. Available at: [Link]

  • Chang, J. W., Weng, C. S., Chen, Y. C., Lin, W. Y., & Chen, Y. J. (2012). Quantitative evaluation of motor function before and after engraftment of dopaminergic neurons in a rat model of Parkinson's disease. PMC. Available at: [Link]

  • Frontiers. (2024). Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. Frontiers in Neuroscience. Available at: [Link]

  • Chen, Y. F., et al. (2008). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PMC. Available at: [Link]

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A Researcher's Guide to Comparative Pharmacokinetic Profiling of Novel 4-(Diphenylmethyl)-N-methylpiperazine-1-carbothioamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the comparative pharmacokinetic (PK) profiling of novel 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide analogs. As researchers and drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities is paramount to their successful clinical translation.[1][2] This document outlines the rationale behind experimental design, provides detailed protocols, and offers a framework for interpreting the resulting data to guide lead optimization.

The 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide scaffold represents a promising area of medicinal chemistry, with analogs showing potential in various therapeutic areas, including oncology and neurology.[3][4][5][6] However, the journey from a promising compound to a viable drug candidate is fraught with challenges, a significant portion of which are related to suboptimal pharmacokinetic properties.[2] Early and strategic integration of in vivo DMPK studies is therefore not just a regulatory requirement but a critical step in de-risking a project and accelerating the identification of viable clinical candidates.[2]

This guide will use a hypothetical series of analogs to illustrate the process of a comparative PK study, from experimental design to data interpretation. The principles and methodologies described herein are broadly applicable to other small molecule drug discovery programs.

The Importance of Structure-Pharmacokinetic Relationships

The chemical structure of a compound dictates its physicochemical properties, which in turn govern its pharmacokinetic behavior.[7] Modifications to a parent scaffold, even minor ones, can lead to significant changes in absorption, bioavailability, metabolic stability, and half-life. Understanding these structure-activity relationships (SAR) and, in this context, structure-pharmacokinetic relationships (SPR), is a cornerstone of medicinal chemistry.

For the piperazine class of compounds, metabolic pathways often involve cytochrome P450 (CYP) enzymes, with CYP2D6, CYP1A2, and CYP3A4 being frequently implicated.[8][9] Metabolism can involve N-dealkylation, oxidation, and hydroxylation.[3][10] The lipophilicity and polarity of the molecule, influenced by its various substituents, will also play a crucial role in its absorption and distribution.[10]

Experimental Design: A Comparative In Vivo Study

The primary objective of this study is to compare the pharmacokinetic profiles of a parent compound, Analog A (4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide) , with two hypothetical analogs:

  • Analog B: Introduction of a para-fluoro group on one of the phenyl rings. This modification is often used to block a potential site of metabolism and can alter lipophilicity.

  • Analog C: Replacement of the N-methyl group with an N-ethyl group on the carbothioamide moiety. This change can impact metabolic stability and receptor binding.

A well-designed in vivo study is critical for generating reliable and reproducible data.[11] The following protocol outlines a standard approach for a rodent PK study.

Experimental Workflow

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis & PK Modeling animal_acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats, n=3/group) fasting Overnight Fasting animal_acclimatization->fasting iv_dose Intravenous Dosing (1 mg/kg in 20% DMSO/80% saline) fasting->iv_dose po_dose Oral Gavage Dosing (10 mg/kg in 0.5% methylcellulose) fasting->po_dose blood_sampling Serial Blood Sampling (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hr) iv_dose->blood_sampling po_dose->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage sample_extraction Protein Precipitation/ Liquid-Liquid Extraction storage->sample_extraction lcmsms LC-MS/MS Analysis sample_extraction->lcmsms pk_analysis Pharmacokinetic Analysis (e.g., Phoenix WinNonlin) lcmsms->pk_analysis G cluster_A Analog A (Parent) cluster_B Analog B (+ p-Fluoro) cluster_C Analog C (+ N-Ethyl) A Baseline PK Profile Moderate Bioavailability (35%) High Clearance B Improved PK Profile Significantly Increased Bioavailability (75%) Reduced Clearance Longer Half-life A->B p-Fluoro substitution blocks metabolic hotspot C Modest Improvement in PK Slightly Increased Bioavailability (45%) Slightly Reduced Clearance Longer Half-life A->C N-Ethyl substitution provides minor steric hindrance to metabolism

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide (CAS No. 433309-72-9), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety principles and an understanding of chemical reactivity.

Hazard Assessment and Characterization
  • Piperazine Moiety: Piperazine derivatives are known to be skin and eye irritants, with some exhibiting corrosive properties.[4]

  • Carbothioamide Group: Compounds in this class can be harmful if swallowed or in contact with skin and may cause serious eye damage.[1][2]

Based on these related structures, it is prudent to assume 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide is a hazardous substance. It should be managed as chemical waste that is likely toxic and an irritant. All waste containing this compound, including contaminated labware, must be disposed of as hazardous waste and must not be discharged into the sewer system.[5]

Key Safety and Handling Information (Inferred)

ParameterGuidelineRationale
Physical State SolidBased on typical characteristics of similar organic compounds.
Primary Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye damage.[1][2]Inferred from hazard data of related piperazine and carbothioamide compounds.
Storage Store in a cool, dry, well-ventilated area away from incompatible materials.[6]Prevents degradation and accidental reaction.
Incompatibilities Strong oxidizing agents, Strong acids.[4][6]Mixing can lead to vigorous, exothermic, and potentially dangerous reactions.
Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound in any form, including for disposal, the appropriate PPE must be worn. This is a non-negotiable standard for laboratory safety.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.[3]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for any signs of degradation or puncture before use.[3]

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or in the event of a spill, a chemically resistant apron should be worn over the lab coat.

Step-by-Step Disposal Protocol

The following workflow provides a systematic approach to the collection and disposal of waste containing 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide. This process ensures safety and compliance with institutional and regulatory standards.

Step 1: Waste Segregation

  • Solid Waste: Collect solid 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide waste, including contaminated weighing papers, gloves, and pipette tips, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is in a solvent, it should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams to prevent unknown chemical reactions.

    • Non-Halogenated Solvents: If dissolved in solvents like methanol, ethanol, or acetone, collect in a "Non-Halogenated Organic Waste" container.

    • Halogenated Solvents: If dissolved in solvents like dichloromethane or chloroform, collect in a "Halogenated Organic Waste" container.

  • Aqueous Waste: Aqueous solutions containing this compound must be collected as hazardous aqueous waste and should not be poured down the drain.

Step 2: Containerization

  • Use only appropriate, leak-proof, and chemically compatible containers for waste collection. Plastic is often preferred for its durability.

  • Ensure the container has a secure, tight-fitting lid. The container must be kept closed at all times, except when adding waste. This is a critical step to prevent the release of vapors and to avoid spills.

Step 3: Labeling

  • Properly label the waste container immediately upon starting waste accumulation.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide."

    • An accurate list of all contents, including solvents and their approximate concentrations.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date when the first waste was added to the container.

Step 4: Storage (Satellite Accumulation)

  • Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the SAA is in a secondary containment tray to capture any potential leaks or spills.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste in an SAA.

Step 5: Arranging for Disposal

  • Once the waste container is full, or if you are discontinuing the project, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.

  • Do not remove the waste from the laboratory yourself. Trained EHS professionals will handle the transportation and final disposal according to federal, state, and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide.

G cluster_prep Preparation cluster_waste_id Waste Identification cluster_collection Collection & Segregation cluster_containment Containerization & Labeling cluster_final_steps Final Procedures start Start: Waste Generation ppe Don Appropriate PPE start->ppe waste_type Identify Waste Type ppe->waste_type solid Solid Waste (Contaminated materials, pure compound) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid aqueous Aqueous Waste waste_type->aqueous Aqueous containerize_solid Collect in Labeled Solid Waste Container solid->containerize_solid containerize_liquid Collect in Labeled Liquid Waste Container (Halogenated or Non-Halogenated) liquid->containerize_liquid containerize_aqueous Collect in Labeled Aqueous Waste Container aqueous->containerize_aqueous storage Store in Secondary Containment in Satellite Accumulation Area containerize_solid->storage containerize_liquid->storage containerize_aqueous->storage ehs_contact Contact EHS for Pickup storage->ehs_contact end End: Compliant Disposal ehs_contact->end

Caption: Disposal workflow for 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide.

Spill Management

In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Wear the appropriate PPE before attempting to clean the spill.

  • Contain: For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep to avoid creating dust.

  • Collect: Place all contaminated absorbent material and cleaning supplies into a hazardous waste container and label it accordingly.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of our well-being or that of our planet.

References

  • PubChem. (n.d.). 4-Methylpiperazine-1-carbothioamide. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). 4-methylpiperazine-1-carbothioamide — Chemical Substance Information. Retrieved from [Link]

  • Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet: 1-Methyl-1H-pyrazole-5-carbothioamide. Retrieved from [Link]

  • Moravek, Inc. (2019, January 11). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2025). Vol. 15 No. 5 (2025). Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Triage

Due to its structural components, 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide should be handled as a hazardous compound. The thiourea group suggests potential carcinogenicity, while the piperazine moiety can be associated with skin and eye irritation, as well as neurotoxic effects.[1][2][3] Therefore, stringent adherence to the following safety protocols is mandatory.

Inferred Hazard Profile:

  • Acute Toxicity: Likely harmful if swallowed.[4][5]

  • Skin and Eye Contact: Expected to cause skin irritation and serious eye damage.[4][5]

  • Carcinogenicity: Suspected of causing cancer due to the thiourea component.[1]

  • Reproductive Toxicity: May be suspected of damaging fertility or the unborn child.[3]

  • Respiratory Hazards: May cause respiratory irritation if inhaled as a dust or aerosol.[5]

Engineering Controls: Your First Line of Defense

All work with 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide, including weighing, mixing, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure. Safety showers and eyewash stations must be readily accessible and tested regularly.

Personal Protective Equipment (PPE): A Comprehensive Strategy

A multi-layered PPE approach is crucial for minimizing exposure. The following table summarizes the required PPE for handling this compound.

Body Part Required PPE Specifications and Rationale
Eyes/Face Chemical safety goggles and a face shieldGoggles are essential to protect against splashes. A face shield provides an additional layer of protection for the entire face.[6]
Skin Chemical-resistant gloves (Nitrile or Neoprene) and a lab coatDisposable nitrile or neoprene gloves should be worn to prevent skin contact.[7] Regularly inspect gloves for any signs of degradation or puncture. A fully buttoned lab coat is necessary to protect the skin and clothing.[6][7]
Respiratory NIOSH-approved respiratorIn cases of potential aerosol or dust generation, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with appropriate organic vapor cartridges should be used to prevent inhalation.[6]
Feet Closed-toe shoesShoes that fully cover the feet are required to protect against spills.
PPE Donning and Doffing Workflow

Proper donning and doffing of PPE are critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat don2 2. Respirator (if needed) don1->don2 don3 3. Goggles & Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles & Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator (if needed) doff3->doff4

Caption: PPE Donning and Doffing Sequence

Operational Plan: From Benchtop to Disposal

Handling and Use
  • Weighing: Weigh the compound in a fume hood. Use a disposable weighing boat to minimize contamination of the balance.

  • Solution Preparation: Prepare solutions in the fume hood. Add the solid compound to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions in a fume hood. Ensure all glassware is properly secured.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling the compound, even if gloves were worn.[8]

Spill Management

In the event of a spill, evacuate non-essential personnel from the area.[1]

Spill_Response spill Spill Occurs evacuate Evacuate Area spill->evacuate don_ppe Don Appropriate PPE spill->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain collect Collect Waste in a Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Spill Response Workflow

Waste Disposal

All waste materials contaminated with 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide, including gloves, weighing boats, and absorbent materials, must be disposed of as hazardous waste.[1] Place all contaminated materials in a clearly labeled, sealed container. Follow your institution's and local regulations for hazardous waste disposal.[8]

First Aid Measures

  • Eye Contact: Immediately flush with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing. Wash contaminated skin with soap and water.[1] If irritation persists, seek medical attention.

  • Inhalation: Move the victim to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]

Storage

Store in a tightly closed container in a cool, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[1][9]

References

  • New Jersey Department of Health. (n.d.). Hazard Summary Identification: Thiourea. NJ.gov. Retrieved from [Link]

  • Hill Brothers Chemical Company. (n.d.). Thiourea SDS. Retrieved from [Link]

  • Redox. (2022, March 9). Safety Data Sheet Thiourea. Retrieved from [Link]

  • Sinhon Chemical. (2024, September 29). Safety handling measures and risk assessment of thiourea. Retrieved from [Link]

  • NextSDS. (n.d.). piperazine-1-carbothioamide hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • European Commission. (n.d.). Opinion on the results of the RA of Piperazine (HH), CSTEE plenary. Retrieved from [Link]

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